mDPR(Boc)-Val-Cit-PAB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H43N7O9 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C30H43N7O9/c1-17(2)24(36-26(42)21(37-22(39)12-13-23(37)40)15-33-29(45)46-30(3,4)5)27(43)35-20(7-6-14-32-28(31)44)25(41)34-19-10-8-18(16-38)9-11-19/h8-13,17,20-21,24,38H,6-7,14-16H2,1-5H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H3,31,32,44)/t20-,21-,24-/m0/s1 |
InChI Key |
MFRDXMXKXVDYPI-HFMPRLQTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to mDPR(Boc)-Val-Cit-PAB: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mDPR(Boc)-Val-Cit-PAB, a key cleavable linker used in the development of antibody-drug conjugates (ADCs). This document details its core components, mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis, conjugation, and cleavage analysis.
Core Concepts and Structure
This compound is a sophisticated chemical entity designed to stably link a potent cytotoxic payload to a monoclonal antibody (mAb) until it reaches its target cancer cell. The linker's name delineates its primary components:
-
mDPR: This likely refers to a maleimide-containing group, such as maleimidocaproyl (Mc) , which serves as the reactive handle for conjugation to the antibody. The maleimide (B117702) group specifically reacts with free thiol groups on cysteine residues of the antibody, forming a stable covalent bond.
-
Boc: A tert-Butyloxycarbonyl protecting group on the valine residue. This protecting group enhances the linker's stability during storage and the conjugation process, preventing premature reactions.[1] It is typically removed under acidic conditions.
-
Val-Cit: A dipeptide sequence composed of Valine and Citrulline. This specific sequence is designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2]
-
PAB: A p-aminobenzylcarbamate self-immolative spacer. This unit connects the dipeptide to the cytotoxic payload. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the payload in its unmodified, active form.[2]
Chemical Structure:
While the exact structure of "mDPR" can vary, a representative structure of a maleimide-containing analogue, Mc(Boc)-Val-Cit-PAB, is shown below.
Molecular Formula: C30H43N7O9 Molecular Weight: 645.70 g/mol
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a multi-step intracellular delivery and activation process.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, minimizing premature payload release and off-target toxicity. The antibody component of the ADC directs it to specific antigens on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Valine and Citrulline residues of the linker.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous electronic cascade in the PAB spacer, leading to its self-immolation and the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data
The performance of an ADC is critically dependent on the properties of its linker. Below are tables summarizing key quantitative data for ADCs utilizing Val-Cit-PAB based linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers
| Cell Line | Target Antigen | Payload | IC50 (pmol/L) | Reference |
| KPL-4 | HER2 | MMAE | 14.3 | [3] |
| JIMT-1 | HER2 | MMAF | ~100 | [2] |
| MDA-MB-231 | HER2 | MMAF | >10,000 | [2] |
| NCI-N87 | HER2 | Pyrene | ~50 | [4] |
IC50 values are highly dependent on the antibody, payload, and specific cell line used.
Table 2: Comparative Plasma Stability of Val-Cit-PAB Based ADCs
| Linker Type | Plasma Source | Time Point | % Intact ADC | Reference |
| Val-Cit | Human | 28 days | ~100% | [2][] |
| Val-Cit | Mouse | 14 days | < 5% | [2][] |
| Glu-Val-Cit | Human | 28 days | ~100% | [2][] |
| Glu-Val-Cit | Mouse | 14 days | ~100% | [2][] |
Note: The instability of the Val-Cit linker in mouse plasma is due to cleavage by carboxylesterase 1c (Ces1c).[1]
Table 3: In Vivo Efficacy of an ADC with a Val-Cit-PAB Linker (BxPC3 Pancreatic Xenograft Model)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Reference |
| Vehicle Control | - | ~1200 | [6] |
| Non-binding ADC | 3 | ~1100 | [6] |
| Anti-tumor ADC | 3 | ~200 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of ADCs.
Synthesis of a Representative Linker: Mc-Val-Cit-PABC-PNP
This protocol describes the synthesis of a common maleimide-containing Val-Cit-PAB linker.
Materials:
-
Fmoc-Val-OSu
-
L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)
-
Solvents: DMF, CH2Cl2, MeOH
-
Reagents for purification (e.g., HPLC columns and solvents)
Procedure:
-
Synthesis of Fmoc-Val-Cit: React Fmoc-Val-OSu with L-Citrulline in the presence of a base (e.g., NaHCO3) in a water/THF mixture.
-
Coupling of PABOH: Couple the resulting Fmoc-Val-Cit dipeptide with p-aminobenzyl alcohol using a coupling agent like HATU and a base such as DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF to yield H2N-Val-Cit-PABOH.
-
Maleimide Functionalization: React the deprotected dipeptide with MC-OSu in DMF to obtain Mc-Val-Cit-PABOH.
-
Activation with p-Nitrophenyl Chloroformate (PNP): The hydroxyl group of the PAB moiety is then activated with p-nitrophenyl chloroformate to yield Mc-Val-Cit-PABC-PNP, which is ready for conjugation with a payload containing a nucleophilic group.
-
Purification: Purify the final product using reverse-phase HPLC.
Antibody Conjugation via Thiol-Maleimide Coupling
This protocol outlines the site-specific conjugation of the maleimide-containing linker to an antibody.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound-Payload conjugate dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with a molar excess of TCEP or DTT at 37°C for approximately 30-60 minutes. This exposes free thiol groups for conjugation.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) into a conjugation buffer (e.g., PBS with EDTA).
-
Conjugation Reaction: Add the this compound-Payload conjugate (typically a 5-10 fold molar excess per thiol) to the reduced antibody. Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Quenching: Stop the reaction by adding a molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic release of the payload from the ADC.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 25 mM MES, pH 5.0)
-
Activation solution (e.g., 30 mM DTT)
-
Quenching solution (e.g., 2% formic acid)
-
HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the activation solution for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer and pre-warm to 37°C.
-
Initiate Cleavage: Start the reaction by adding the activated Cathepsin B to the ADC solution.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved payload, and any intermediates. The release of the payload over time indicates successful enzymatic cleavage.[2][]
Mandatory Visualizations
Signaling Pathway for ADC Payload Release
Caption: Intracellular pathway of ADC-mediated payload delivery.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Logical Relationship of Linker Cleavage and Payload Release
Caption: Logical steps of payload release from the Val-Cit-PAB linker.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to mDPR(Boc)-Val-Cit-PAB: Structure, Function, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mDPR(Boc)-Val-Cit-PAB linker is a sophisticated, cleavable linker system integral to the design and efficacy of modern antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core components, mechanism of action, and practical application in the development of targeted cancer therapies. Detailed experimental protocols for the synthesis and characterization of ADCs utilizing this linker are provided, alongside quantitative data on the performance of similar Val-Cit linker systems. Visual diagrams generated using Graphviz are included to elucidate key structural and functional pathways.
Introduction to this compound
The this compound linker is a chemically advanced entity designed for the targeted delivery of cytotoxic payloads to cancer cells.[] Its multi-component structure ensures stability in systemic circulation and specific, enzymatic release of the active drug within the lysosomal compartment of target cells.[] This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects, thereby widening the therapeutic window of the ADC.[]
The linker's name delineates its constituent parts, each with a specific function:
-
mDPR: A maleimide-based group, providing a reactive handle for conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
(Boc): A tert-butyloxycarbonyl protecting group on the mDPR moiety. This group enhances the linker's stability during storage and the initial stages of conjugation, preventing premature reactions.[] It is removed under acidic conditions to enable conjugation.[3]
-
Val-Cit: A dipeptide sequence composed of valine and citrulline. This motif is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][5]
-
PAB: A p-aminobenzyl carbamate (B1207046) self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group spontaneously decomposes, ensuring the traceless release of the unmodified cytotoxic payload.[6]
Structure and Chemical Properties
The this compound linker is a complex molecule with a defined chemical structure that dictates its functionality.
| Property | Value | Source |
| CAS Number | 2281797-55-3 | [] |
| Molecular Formula | C30H43N7O9 | [] |
| Molecular Weight | 645.70 g/mol | [] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [] |
| Appearance | Solid | [] |
| Storage | -20°C, protected from light and moisture | [] |
Mechanism of Action
The function of an ADC equipped with an this compound linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
Quantitative Performance Data
Table 1: Plasma Stability of Val-Cit Linkers Note: Stability can be influenced by the antibody, payload, and conjugation site.
| Linker Type | Plasma Source | Half-life (t1/2) | Key Findings | Reference |
| Mc-Val-Cit-PAB | Mouse | 6.0 days | High plasma stability. | [7] |
| Mc-Val-Cit-PAB | Monkey | 9.6 days | Demonstrates high stability in primates. | [7] |
| Val-Cit | Human | Stable | Generally stable in human plasma. | [8] |
| Val-Cit | Mouse | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c). | [8] |
| Glu-Val-Cit | Mouse | 19.1 hours | Addition of glutamic acid significantly improves stability in mouse plasma. | [8] |
Table 2: Cathepsin B Cleavage Kinetics of Val-Cit Linkers Note: Cleavage rates are dependent on assay conditions (enzyme and substrate concentration, pH, temperature).
| Linker-Payload | Enzyme | Half-life of Cleavage (t1/2) | Reference |
| Trastuzumab-Val-Cit-MMAE | Human Cathepsin B | 4.6 hours | Efficient cleavage by human cathepsin B. |
| Trastuzumab-Ser-Val-Cit-MMAE | Human Cathepsin B | 5.4 hours | Slight modification can alter cleavage kinetics. |
| Trastuzumab-Glu-Val-Cit-MMAE | Human Cathepsin B | 2.8 hours | N-terminal modification can enhance cleavage rate. |
Experimental Protocols
The following section provides detailed methodologies for the key experimental procedures involving the this compound linker.
Synthesis of an Antibody-Drug Conjugate
This protocol outlines the steps for conjugating a payload attached to the this compound linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-Payload
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Deprotection solution (e.g., trifluoroacetic acid (TFA) in a suitable solvent)
-
Organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., SEC or HIC)
-
Analytical instruments (HIC-HPLC, SEC, Mass Spectrometer)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a calculated molar excess of the reducing agent (e.g., 5-10 equivalents of TCEP) to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Boc Deprotection:
-
Dissolve the this compound-Payload in a minimal amount of a suitable organic solvent.
-
Add the deprotection solution (e.g., a solution of TFA) and stir at room temperature. The reaction time will depend on the specific substrate and conditions and should be monitored (e.g., by TLC or LC-MS).[9]
-
Neutralize the reaction and remove the solvent under reduced pressure.
-
-
Conjugation:
-
Dissolve the deprotected mDPR-Val-Cit-PAB-Payload in an organic co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced and desalted mAb solution with gentle mixing. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted thiol groups on the antibody.
-
Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
In Vitro Cathepsin B Cleavage Assay
This protocol describes a method to evaluate the enzymatic cleavage of the Val-Cit linker and the release of the payload.
Materials:
-
Purified ADC
-
Human Cathepsin B (recombinant)
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ADC in the assay buffer at a known concentration (e.g., 10 µM).
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution (e.g., to a final concentration of 100 nM).
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of the cold quenching solution.
-
-
Analysis:
-
Analyze the samples by LC-MS to quantify the amount of released payload at each time point.
-
Calculate the rate of cleavage and the half-life of the linker under these conditions.
-
Downstream Signaling Pathway of a Released Payload (MMAE)
Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used as a payload with Val-Cit linkers. Once released into the cytoplasm of the target cell, MMAE initiates a cascade of events leading to apoptosis.
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the development of antibody-drug conjugates. Its design balances the need for stability in circulation with the requirement for efficient and specific payload release within target tumor cells. A thorough understanding of its structure, mechanism of action, and the experimental protocols for its use is essential for researchers and drug development professionals seeking to harness the full potential of ADC technology in the fight against cancer. While quantitative data for this specific linker remains proprietary, the extensive research on similar Val-Cit linkers provides a strong foundation for its successful implementation in novel therapeutic candidates.
References
- 3. Boc-Val-Cit-PAB - CD Bioparticles [cd-bioparticles.net]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry [agris.fao.org]
An In-depth Technical Guide on the Mechanism of Action of the mDPR(Boc)-Val-Cit-PAB Linker
For researchers, scientists, and drug development professionals, this guide provides a detailed examination of the mDPR(Boc)-Val-Cit-PAB linker, a critical component in the design of advanced antibody-drug conjugates (ADCs). This linker system is engineered for enhanced stability in systemic circulation and precisely controlled release of therapeutic payloads within target cells, thereby maximizing efficacy while minimizing off-target toxicity.
Introduction to the this compound Linker
The this compound linker is a sophisticated, multi-component system designed for the targeted delivery of cytotoxic agents. It belongs to the class of enzymatically cleavable linkers, which are designed to be stable in the bloodstream but are selectively cleaved by enzymes prevalent within the lysosomal compartment of cancer cells.[1] The linker's architecture can be dissected into three key functional units:
-
mDPR(Boc) Moiety: This component serves as a protective group, enhancing the linker's stability during storage, conjugation processes, and in systemic circulation.[] The Boc (tert-Butyloxycarbonyl) group prevents premature cleavage and undesirable side reactions, ensuring the integrity of the ADC until it reaches its target.[]
-
Val-Cit Dipeptide: The valine-citrulline dipeptide is a substrate for lysosomal proteases, most notably cathepsin B. Cathepsin B is a cysteine protease that is often overexpressed in various tumor types.[1] This enzyme-specific cleavage is the primary trigger for payload release.
-
PAB (p-aminobenzyl) Spacer: The p-aminobenzyl group acts as a self-immolative spacer.[3] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug payload in an unmodified form.[3][4]
Mechanism of Action: A Step-by-Step Breakdown
The therapeutic action of an ADC employing the this compound linker is a sequential process that begins with antibody-mediated targeting and culminates in the intracellular release of the cytotoxic payload.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable this compound linker prevents premature drug release. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.[]
-
Internalization and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis. The resulting endosome then fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PAB spacer.[4] This enzymatic action is the key event that initiates the drug release cascade.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide exposes an amino group on the PAB spacer. This triggers a rapid, spontaneous 1,6-electronic cascade elimination reaction within the PAB moiety.[3][6] This self-immolative process results in the release of the unmodified cytotoxic drug, which can then exert its pharmacological effect, leading to cell death.[]
Quantitative Data
The stability and cleavage kinetics of the linker are critical determinants of an ADC's therapeutic index. The following tables summarize key quantitative data for Val-Cit-PAB-based linkers.
| Parameter | Value | Conditions | Reference |
| Plasma Stability (Half-life) | |||
| Val-Cit-PABC-MMAE | >230 days | Human Plasma | [7] |
| Val-Cit-PABC-MMAE | 80 hours | Mouse Plasma | [7] |
| Enzymatic Cleavage | |||
| Val-Cit-PABC | Complete cleavage | Cathepsin B |
Note: Specific kinetic data for the mDPR(Boc)-modified linker is not widely available in the public domain. The data presented is for the core Val-Cit-PAB structure and serves as a relevant benchmark.
Experimental Protocols
Detailed and standardized protocols are essential for the characterization and validation of ADCs utilizing the this compound linker.
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with this compound linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC system with a suitable column and detector (UV or MS)
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent.
-
Prepare a working solution of cathepsin B in the assay buffer.
-
In a temperature-controlled environment (typically 37°C), initiate the reaction by adding the cathepsin B solution to the ADC solution.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved linker-payload, and free payload.
-
Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve.
-
Plot the concentration of the released payload versus time to determine the cleavage rate.[8]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature drug release in plasma.
Materials:
-
ADC with this compound linker
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Affinity chromatography resin (e.g., Protein A or Protein G)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma-ADC mixture.
-
Immediately quench any enzymatic activity by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elute the ADC from the affinity matrix using the elution buffer, followed by immediate neutralization.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[1]
Visualizations
Mechanism of Action
Caption: The mechanism of action of the this compound linker.
Experimental Workflow: In Vitro Cleavage Assay
References
- 1. benchchem.com [benchchem.com]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
The Gatekeeper of Potency: An In-depth Technical Guide to the Val-Cit-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), acting as a sophisticated molecular bridge that ensures both the stability of the potent payload in circulation and its precise release within the target cancer cell. This technical guide provides a comprehensive examination of the Val-Cit-PAB linker's mechanism of action, the experimental protocols for its evaluation, and quantitative data to inform ADC development.
Core Components and Mechanism of Action
The Val-Cit-PAB linker system is a tripartite structure, with each component playing a vital role in the ADC's function.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is an enzyme that is significantly upregulated in the lysosomes of many tumor cells. The Val-Cit motif offers a fine balance between stability in the bloodstream, where Cathepsin B activity is minimal due to neutral pH, and high susceptibility to cleavage in the acidic environment of the lysosome.[1][]
-
p-Aminobenzylcarbamate (PABC or PAB): This unit functions as a "self-immolative" spacer.[1][4] Its primary purpose is to connect the dipeptide to the cytotoxic payload and to facilitate the release of the payload in its unmodified, fully active form following enzymatic cleavage.[2][5]
The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is dependent on a precise, two-stage release mechanism that occurs following internalization by a target cancer cell.[1]
-
Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis. The entire ADC complex is then engulfed by the cell and trafficked to the lysosome.[1]
-
Enzymatic Cleavage and Self-Immolation: Within the acidic environment of the lysosome, overexpressed Cathepsin B recognizes and cleaves the peptide bond between citrulline and the PAB group.[1][2] This initial cleavage initiates a spontaneous 1,6-elimination reaction within the PAB spacer, which results in the fragmentation of the spacer and the release of the unmodified, active cytotoxic payload into the cytoplasm.[1][6] The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization.[1]
Stability and Bystander Effect
The stability of the Val-Cit-PAB linker is a critical determinant of an ADC's therapeutic index. Ideally, the linker should remain intact in systemic circulation to prevent premature release of the cytotoxic payload and associated off-target toxicity.[7] While generally stable in human plasma, studies have shown that the Val-Cit-PAB linker can be susceptible to cleavage by certain enzymes in rodent plasma, such as Carboxylesterase 1C, which can complicate preclinical evaluation.[5][6][8]
A key feature of ADCs with cleavable linkers like Val-Cit-PAB is the potential for a "bystander effect."[9] Once the payload is released within the target antigen-positive cell, if it is membrane-permeable, it can diffuse out and kill neighboring antigen-negative tumor cells.[10][11] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Val-Cit-PAB-based ADCs from various studies.
| Parameter | ADC/Linker | Value | Species/Cell Line | Reference |
| Plasma Stability | Val-Cit Linker | Half-life of 240 min | Human Plasma | [13] |
| Glucuronide Linker | > 5% aggregation | - | [13] | |
| Dipeptide Linkers | Up to 80% aggregation | - | [13] | |
| Sulfatase-cleavable Linker | High stability (> 7 days) | Mouse Plasma | [14] | |
| Val-Ala and Val-Cit Linkers | Hydrolyzed within 1 h | Mouse Plasma | [14] | |
| In Vitro Cytotoxicity (IC50) | MMAE alone | 0.35 nM | MCF-7 | [15] |
| Sulfatase-linker-containing ADCs | 61 and 111 pM | HER2+ cells | [14] | |
| Noncleavable ADCs | 609 pM | HER2+ cells | [14] | |
| Val-Ala containing ADCs | 92 pM | HER2+ cells | [14] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and characterization of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay
This assay is a fundamental first step to assess the efficacy of an ADC.[9][16]
Objective: To determine the concentration of ADC required to kill 50% of a cancer cell population (IC50).
Methodology:
-
Cell Culture: Culture both antigen-positive and antigen-negative cancer cell lines.[9][17]
-
Antigen Expression Validation: Confirm and quantify the surface expression of the target antigen using methods like flow cytometry (FACS).[17]
-
ADC Treatment: Seed cells in 96-well plates and treat with a serial dilution of the ADC, a naked antibody control, and a free drug control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-120 hours).
-
Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage.[18]
Objective: To quantify the rate of Val-Cit linker cleavage by Cathepsin B.
Methodology:
-
Substrate Preparation: Synthesize a fluorogenic peptide substrate containing the Val-Cit sequence linked to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).[18]
-
Assay Buffer: Prepare an appropriate assay buffer with a pH of 5.0-6.0, containing a reducing agent like DTT to ensure Cathepsin B activity.[18]
-
Reaction Initiation: Add activated Cathepsin B to the substrate solution in a 96-well microplate.[18]
-
Fluorescence Monitoring: Incubate the plate at 37°C in a fluorescence plate reader and monitor the increase in fluorescence over time as the AMC is released.[18]
-
Data Analysis: Determine the rate of cleavage from the slope of the fluorescence versus time plot.[18]
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[9]
Objective: To quantify the bystander killing effect of an ADC.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in various ratios in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate for a period sufficient to observe the bystander effect.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations.
-
Data Analysis: Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells and the ADC to determine the extent of bystander killing.
Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: ADC internalization, lysosomal trafficking, and payload release pathway.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: A typical workflow for an in vitro ADC cytotoxicity assay.
Logical Relationship: Val-Cit-PAB Linker Cleavage Mechanism
Caption: The sequential mechanism of Val-Cit-PAB linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
mDPR(Boc)-Val-Cit-PAB for targeted cancer therapy
An In-depth Technical Guide to mDPR(Boc)-Val-Cit-PAB for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues. The success of an ADC is critically dependent on the linker that connects the monoclonal antibody to the payload. This technical guide provides a comprehensive overview of the this compound linker, a sophisticated, chemically-cleavable system designed for enhanced stability, controlled conjugation, and efficient, tumor-specific payload release. We will delve into the molecular architecture of the linker, its mechanism of action, relevant experimental data and protocols, and the downstream cellular consequences of payload delivery.
Introduction to the this compound Linker
The this compound linker is an advanced, multi-component system engineered to address key challenges in ADC development, namely stability in circulation and conditional release of the payload within the target cell.[][2][3] It is a member of the Valine-Citrulline (Val-Cit) family of linkers, which are the most widely used protease-cleavable linkers in clinically approved and investigational ADCs.[4] The design incorporates several key innovations to ensure stability during manufacturing and in the bloodstream, preventing premature drug release that can lead to systemic toxicity.[]
Core Components and Their Functions
The linker's functionality arises from the synergistic action of its four primary components:
-
mDPR (self-stabilizing maleimide): This moiety is responsible for conjugating the linker to the monoclonal antibody. It is a "self-stabilizing" maleimide (B117702) derivative designed to form a stable thioether bond with cysteine residues on the antibody.[5] This structure minimizes the potential for retro-Michael reactions, which can lead to premature drug deconjugation in traditional maleimide-based linkers, thereby enhancing plasma stability.[6]
-
Boc (tert-Butyloxycarbonyl): The Boc group is a protecting group that increases the linker's stability during storage and the conjugation process.[] It prevents undesirable side reactions, ensuring a more consistent and reliable ADC production process.[]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as the specific recognition site for Cathepsin B, a lysosomal cysteine protease.[] Cathepsin B is frequently overexpressed in the lysosomes of various tumor cells, making the Val-Cit motif an effective trigger for tumor-selective cleavage.[] The linker is designed to be stable in the bloodstream but highly susceptible to cleavage in the acidic, enzyme-rich lysosomal environment.[8]
-
PAB (p-Aminobenzylcarbamate): This unit acts as a "self-immolative" spacer.[4][8] After Cathepsin B cleaves the amide bond between Citrulline and the PAB group, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction.[4] This "self-immolation" is crucial as it releases the cytotoxic payload in its unmodified, fully active form inside the cancer cell.[8]
Mechanism of Action: From Systemic Circulation to Cell Death
The therapeutic effect of an ADC utilizing the this compound linker is achieved through a precise, multi-step process.
-
Targeting and Binding: The ADC is administered intravenously and circulates systemically.[9] The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[10]
-
Internalization and Trafficking: Upon binding, the entire ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis, forming an endosome. This vesicle is then trafficked to and fuses with a lysosome.[10][11]
-
Enzymatic Cleavage: Inside the lysosome, the acidic environment (pH 4.5-5.5) and high concentration of proteases, particularly Cathepsin B, lead to the specific cleavage of the Val-Cit dipeptide linker.[][8]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit bond triggers the spontaneous electronic cascade and fragmentation of the PAB self-immolative spacer.[][10] This process liberates the highly potent cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) into the cytosol of the cancer cell.
-
Induction of Apoptosis: The released payload exerts its cell-killing effect. For instance, MMAE, a potent antimitotic agent, binds to tubulin and inhibits its polymerization into microtubules.[11][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately inducing programmed cell death (apoptosis).[11]
Quantitative Data (Representative)
The following tables summarize representative data for ADCs utilizing Val-Cit-PAB-MMAE linkers, which are structurally analogous to the this compound system. This data illustrates the typical performance metrics expected for this class of ADCs.
Table 1: In Vitro Cytotoxicity of a Representative Val-Cit-PAB-MMAE ADC
| Cell Line | Target Antigen Expression | IC₅₀ (pM) | Reference |
|---|---|---|---|
| Cell Line A | High (HER2+) | 61 - 92 | [13] |
| Cell Line B | Moderate (HER2+) | 150 - 300 | [13] |
| Cell Line C | Low/Negative (HER2-) | > 10,000 |[13] |
Table 2: In Vivo Efficacy in a Xenograft Model (High Antigen Expression)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Reference |
|---|---|---|---|---|
| Vehicle Control | - | 0 | 1850 ± 250 | [14][15] |
| Unconjugated Antibody | 15 | 25 | 1380 ± 200 | [14][15] |
| Val-Cit-PAB-MMAE ADC | 3 | >95 | 80 ± 30 | [13][16] |
| Val-Cit-PAB-MMAE ADC | 1 | 80 | 370 ± 90 |[13][16] |
Table 3: Plasma Stability Comparison
| Linker Type | Species | % Intact ADC Remaining (Day 7) | Reference |
|---|---|---|---|
| Standard Val-Cit | Mouse | < 20% | [4][13][17] |
| Standard Val-Cit | Human | > 85% | [18][19] |
| Stabilized Linker (e.g., mDPR) | Mouse | > 80% |[6][17] |
Experimental Protocols
Detailed and robust experimental evaluation is crucial for ADC development. Below are standardized protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Method)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's half-maximal inhibitory concentration (IC₅₀).[20][21][22]
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[21]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.[21]
-
MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[20] Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[20]
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a study to evaluate the anti-tumor activity of an ADC in an immunocompromised mouse model bearing human tumor xenografts.[14][23]
Methodology:
-
Animal Models: Use immunocompromised mice (e.g., athymic nude or NOD-scid) aged 6-8 weeks.[14] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[23]
-
Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.[15]
-
Group Formation: Monitor tumor growth using calipers. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (n=5-10 mice per group).[14] Typical groups include: Vehicle Control, Unconjugated Antibody, and ADC at various doses.
-
ADC Administration: Administer the treatments intravenously (i.v.) via the tail vein. Dosing schedules can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volumes and animal body weights 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2. Monitor animals for any signs of toxicity.[14]
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if pre-defined toxicity endpoints are met.[14]
-
Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) to quantify efficacy. At the end of the study, tumors can be excised and weighed.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC, specifically the linker, by measuring the loss of payload (decrease in Drug-to-Antibody Ratio, DAR) over time in plasma.[24][25]
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 0.1 mg/mL) in plasma (human, mouse, rat) at 37°C.[17][18] A control sample in PBS buffer is run in parallel.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the reaction and immediately freeze it to stop any degradation.[17]
-
ADC Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture, for example, with protein A magnetic beads.[6][17]
-
Analysis by LC-MS: Analyze the captured, intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).[24][25] The different drug-loaded species (e.g., DAR0, DAR2, DAR4) can be separated and quantified.
-
Data Analysis: Calculate the average DAR at each time point by analyzing the relative abundance of each species in the mass spectrum. Plot the average DAR versus time to determine the stability profile of the ADC in plasma.
Downstream Signaling of MMAE Payload
Once released, the MMAE payload initiates a cascade of events leading to apoptosis. This pathway is a critical component of the ADC's therapeutic effect.
The primary mechanism involves the potent inhibition of tubulin polymerization.[11][12] This disruption of the microtubule cytoskeleton prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[11] Prolonged mitotic arrest activates apoptotic signaling pathways, often involving the phosphorylation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of the caspase cascade, leading to cell death.[11]
Conclusion
The this compound linker is a highly engineered system that exemplifies the chemical sophistication required for the development of safe and effective Antibody-Drug Conjugates. Its design provides a robust solution for stable payload attachment and tumor-specific drug release. The mDPR moiety enhances circulatory stability, while the cleavable Val-Cit dipeptide and self-immolative PAB spacer ensure efficient payload liberation within the target cancer cell's lysosome. A thorough understanding of its components, mechanism of action, and the appropriate experimental methodologies for its evaluation is essential for researchers and drug developers working to advance the next generation of targeted cancer therapies.
References
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. benchchem.com [benchchem.com]
- 12. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Core of Targeted Therapy: An In-depth Technical Guide to Cathepsin-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision oncology, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the success of this therapeutic modality is the linker, a critical component that ensures the ADC remains intact in systemic circulation and releases its cytotoxic payload only upon reaching the target tumor cell. Among the various linker technologies, cathepsin-cleavable linkers have emerged as a cornerstone of ADC design, utilized in numerous clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the design, mechanism of action, and evaluation of cathepsin-cleavable linkers, offering a valuable resource for professionals in the field of drug development.
Mechanism of Action: Harnessing the Lysosomal Proteolytic Machinery
Cathepsin-cleavable linkers are designed to be selectively hydrolyzed by lysosomal proteases, particularly cathepsins, which are cysteine proteases highly expressed and active within the acidic environment of the lysosome.[][2] The general mechanism of action for an ADC with a cathepsin-cleavable linker involves a series of orchestrated events, beginning with the binding of the ADC to its target antigen on the surface of a cancer cell.
Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][3] The internalized vesicle traffics through the endo-lysosomal pathway, where it matures into a lysosome.[4][5] The acidic pH of the lysosome (pH 4.5-5.0) and the presence of a high concentration of active cathepsins create the ideal environment for linker cleavage.[6]
Cathepsin B is one of the most well-studied proteases involved in the cleavage of these linkers.[][7] However, research has shown that other cathepsins, such as cathepsin L, S, and F, can also contribute to linker hydrolysis.[7][8] This redundancy in enzymatic cleavage can be advantageous, as it may circumvent potential resistance mechanisms based on the downregulation of a single protease.[9][10]
A key design feature of many cathepsin-cleavable linkers is the incorporation of a specific dipeptide sequence that is a substrate for these proteases. The most common and well-validated dipeptide sequence is valine-citrulline (Val-Cit).[][11] The Val-Cit linker has demonstrated a good balance of stability in plasma and efficient cleavage by cathepsins within the lysosome.[11][] Another frequently used dipeptide is valine-alanine (Val-Ala).[]
To ensure the complete and efficient release of the unmodified cytotoxic payload, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often integrated into the linker design.[][13] Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which liberates the active drug.[6][13]
Design and Optimization of Cathepsin-Cleavable Linkers
The design of a successful cathepsin-cleavable linker requires a delicate balance between stability in the bloodstream and efficient cleavage at the target site. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity and a reduced therapeutic index.[7] Conversely, inefficient cleavage within the lysosome can diminish the efficacy of the ADC.[14]
Key considerations in linker design include:
-
Dipeptide Sequence: The choice of the dipeptide sequence significantly influences the rate of enzymatic cleavage. While Val-Cit is the most common, other sequences such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) have also been successfully employed.[][6] The selection of the dipeptide can be optimized to modulate the cleavage kinetics.[11]
-
Self-Immolative Spacer: The PABC spacer is widely used due to its rapid and efficient self-immolation following enzymatic cleavage.[][13] This ensures that the released payload is in its fully active, unmodified form.
-
Hydrophilicity: The overall hydrophilicity of the linker-payload combination can impact the pharmacokinetic properties and aggregation propensity of the ADC.[] Strategies such as incorporating polyethylene (B3416737) glycol (PEG) spacers can be used to enhance hydrophilicity.[]
-
Stability in Plasma: Linker stability in plasma is paramount to minimize off-target toxicity. While dipeptide linkers generally exhibit good stability in human plasma, some, like Val-Cit, have shown susceptibility to cleavage by certain mouse plasma enzymes (e.g., carboxylesterase 1C), which can complicate preclinical evaluation in rodent models.[7][15] Linker modifications, such as the inclusion of a glutamic acid residue (Glu-Val-Cit), have been explored to improve stability in mouse plasma.[13]
Quantitative Data on Linker Performance
The performance of different cathepsin-cleavable linkers can be quantitatively assessed through various in vitro and in vivo studies. The following tables summarize key data on linker stability and efficacy.
| Linker Type | Plasma Stability (Human) | Cleavage by Cathepsin B | Key Features | Reference(s) |
| Val-Cit-PABC | High | Efficient | The "gold standard" cathepsin-cleavable linker. | [][15] |
| Val-Ala-PABC | High | Efficient | An alternative to Val-Cit with similar properties. | [] |
| Phe-Lys-PABC | High | Efficient | Demonstrates rapid cleavage by cathepsin B. | [6][11] |
| Glu-Val-Cit-PABC | Improved in mouse plasma | Efficient | Designed to be a poor substrate for mouse carboxylesterase Ces1C. | [13] |
| cBu-Cit-PABC | High | Highly Specific | A peptidomimetic linker with enhanced specificity for cathepsin B. | [11][13] |
Table 1. Comparison of Common Cathepsin-Cleavable Linkers
| ADC Component | Assay | Result | Significance | Reference(s) |
| Optimized Val-Cit Linker | 48-hour human plasma assay | ~3-fold improvement in stability | Reduced risk of off-target payload release. | [] |
| Optimized Val-Cit Linker | In vitro Cathepsin B cleavage | >90% drug release | High efficiency of payload release in the target environment. | [] |
| Optimized ADC | In vitro cytotoxicity assays | 45% average reduction in IC₅₀ | Improved anti-tumor activity. | [] |
Table 2. Quantitative Improvements in ADC Performance with Optimized Linkers
Experimental Protocols for Linker Evaluation
The characterization of cathepsin-cleavable linkers involves a series of well-defined experimental protocols to assess their stability, cleavage kinetics, and the resulting efficacy of the ADC.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC in human and/or mouse plasma at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[][16]
-
At each time point, quench the reaction and capture the ADC from the plasma using an affinity resin (e.g., Protein A or G).[16]
-
Wash the captured ADC to remove plasma proteins.[16]
-
Elute the ADC from the resin.[16]
-
Analyze the eluted ADC using techniques such as liquid chromatography-mass spectrometry (LC-MS) or hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[16][17]
-
The percentage of intact ADC remaining at each time point is calculated to determine the plasma half-life of the conjugate.[16]
Cathepsin B Cleavage Assay
Objective: To evaluate the rate and extent of linker cleavage by purified cathepsin B.
Methodology:
-
Incubate the ADC with purified human cathepsin B in an appropriate assay buffer (typically at an acidic pH to mimic the lysosomal environment) at 37°C.[][16]
-
Collect samples at various time points.[16]
-
Quench the enzymatic reaction.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[][16]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.[16]
In Vitro Cytotoxicity Assay
Objective: To assess the potency of the ADC in killing target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen in a multi-well plate.
-
Treat the cells with serial dilutions of the ADC, a control antibody, and a vehicle control.[16][18]
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Determine the half-maximal inhibitory concentration (IC₅₀) for the ADC.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human cancer cells expressing the target antigen subcutaneously into immunodeficient mice.[19]
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[19]
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC at various doses).[19]
-
Administer the ADC, typically via a single intravenous (IV) injection.[19]
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).[19]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
Cathepsin-cleavable linkers are a mature and highly successful technology in the field of antibody-drug conjugates. Their ability to remain stable in systemic circulation while enabling efficient payload release within the lysosomal compartment of target tumor cells has been instrumental in the development of effective and well-tolerated ADCs. The continued optimization of these linkers, through the exploration of novel dipeptide sequences, improved self-immolative spacers, and strategies to enhance plasma stability, will undoubtedly lead to the development of next-generation ADCs with even greater therapeutic potential. A thorough understanding of the design principles, mechanisms of action, and rigorous experimental evaluation of cathepsin-cleavable linkers is essential for any researcher, scientist, or drug development professional working to advance this promising class of cancer therapeutics.
References
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nucleai.ai [nucleai.ai]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. ADC In Vitro Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
The Enzymatic Cleavage of the Valine-Citrulline Dipeptide: A Technical Guide for Drug Development
The valine-citrulline (Val-Cit) dipeptide has become a linchpin in the design of targeted therapeutics, most notably in the field of antibody-drug conjugates (ADCs). Its utility lies in its selective cleavage by intracellular proteases, ensuring that a potent cytotoxic payload is released preferentially within target cancer cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of the enzymatic cleavage of the Val-Cit linker, detailing the underlying mechanisms, quantitative data on its performance, and standardized experimental protocols for its evaluation.
Core Mechanism of Val-Cit Cleavage and Drug Release
The therapeutic efficacy of ADCs utilizing a Val-Cit linker is contingent upon a multi-step intracellular process. This process ensures the ADC remains stable in systemic circulation and releases its cytotoxic payload only after internalization into the target cell.
-
Receptor-Mediated Endocytosis : The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into an endosome.[1]
-
Lysosomal Trafficking : The ADC-antigen complex is then transported to the lysosome, an organelle rich in hydrolytic enzymes.[2]
-
Enzymatic Cleavage : Within the acidic environment of the lysosome (pH 4.5-5.5), proteases, primarily Cathepsin B, recognize and cleave the amide bond between the valine and citrulline residues of the linker.[1][2] While Cathepsin B is considered the principal enzyme, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this cleavage.[1][3] This enzymatic redundancy is advantageous as it reduces the likelihood of resistance developing due to the loss of a single protease.[1]
-
Self-Immolation and Payload Release : The cleavage of the Val-Cit dipeptide often triggers a spontaneous 1,6-elimination reaction through an adjoining p-aminobenzyloxycarbonyl (PABC) spacer.[2] This "self-immolative" cascade is electronically driven and results in the traceless release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[1]
-
Payload Action : The liberated drug can then diffuse from the lysosome into the cytoplasm and nucleus to exert its cytotoxic effect, such as disrupting microtubule polymerization or inducing DNA damage.[2]
Below is a diagram illustrating the intracellular trafficking and cleavage process.
The following diagram details the specific chemical mechanism of cleavage and self-immolation.
Quantitative Analysis of Dipeptide Linker Cleavage
The cleavage efficiency and stability of the linker are critical for the therapeutic index of an ADC. While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not extensively published, comparative studies offer valuable insights into the performance of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Half-Life in Human Plasma | Half-Life in Mouse Plasma | Key Characteristics & Notes |
| Val-Cit | Baseline | ~230 days[2] | ~80 hours[2] | The "gold standard" for Cathepsin B-mediated cleavage; however, it is unstable in mouse plasma due to cleavage by carboxylesterase Ces1c.[2][3] |
| Val-Ala | ~50%[1][2] | High[2] | Unstable[2] | Effectively cleaved by Cathepsin B and offers the advantage of lower hydrophobicity, which can reduce ADC aggregation.[1][2] |
| Phe-Lys | Faster than Val-Cit[2] | ~30 days[2] | ~12.5 hours[2] | Cleaved very rapidly by isolated Cathepsin B, but at similar rates to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[1] |
| Glu-Val-Cit | - | >28 days[2] | - | Designed to be significantly more stable in mouse plasma by resisting Ces1c cleavage, enabling more reliable preclinical assessment.[2] |
| cBu-Cit | Similar Vmax/Km to Val-Cit[2] | High[2] | Not Specified | Exhibits higher specificity for Cathepsin B over other cathepsins (K, L).[2][4] |
Linker Stability and Off-Target Cleavage
While designed for intracellular cleavage, the Val-Cit linker can be susceptible to premature cleavage in the systemic circulation, which can lead to off-target toxicity and reduced efficacy.[5]
| Species | Primary Enzyme | Consequence |
| Mouse/Rat | Carboxylesterase 1C (Ces1C)[3][5] | Premature payload release, complicating preclinical evaluation.[5] |
| Human | Neutrophil Elastase[5][6] | Premature payload release, potentially contributing to off-target toxicities such as neutropenia.[5][6] |
Experimental Protocols
Standardized assays are crucial for characterizing the cleavage of Val-Cit linkers. Below are detailed methodologies for key experiments.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
-
Objective : To determine the rate and extent of Val-Cit linker cleavage in an ADC construct by measuring the amount of released payload over time.
-
Materials :
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)
-
Recombinant Human Cathepsin B[1]
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[1]
-
Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[1]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[1]
-
HPLC system with a reverse-phase column (e.g., C18 or C4)[1]
-
-
Procedure :
-
Enzyme Activation : Prepare an active enzyme solution by incubating a stock solution of Cathepsin B with the activation solution for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.[1]
-
Reaction Setup : In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
Initiate Reaction : Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1]
-
Incubation : Incubate the reaction mixture at 37°C.[1]
-
Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quench Reaction : Immediately stop the reaction in the aliquot by adding the quenching solution.
-
Analysis : Analyze the samples by HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload, and free payload.
-
Data Analysis : Plot the concentration of the released payload versus time to determine the cleavage rate.
-
The workflow for this assay is depicted below.
Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage by measuring the fluorescence of a released reporter molecule.
-
Objective : To measure the enzymatic activity of Cathepsin B and screen potential linker substrates.
-
Principle : A synthetic peptide substrate containing the Val-Cit sequence is linked to a fluorophore (e.g., aminomethyl coumarin, AMC). Upon cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Materials :
-
Procedure :
-
Reagent Preparation : Prepare the assay buffer, activating solution, and Cathepsin B substrate solution at the desired concentrations.
-
Enzyme Activation : Dilute the Cathepsin B enzyme in assay buffer containing the activating agent and incubate to activate the enzyme.[2]
-
Plate Setup : Add the activated enzyme solution to the wells of the 96-well plate. Include control wells without the enzyme to measure background fluorescence.[2]
-
Initiate Reaction : Add the Cathepsin B substrate solution to all wells to start the reaction.[2]
-
Measure Fluorescence : Immediately place the plate in a fluorescence reader pre-set to 37°C and begin kinetic measurements. Record fluorescence intensity every 1-5 minutes for at least 30 minutes.[2]
-
Data Analysis : Calculate the rate of reaction (Relative Fluorescence Units/min) from the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme's activity.[2]
-
Conclusion
The Val-Cit dipeptide linker is a well-established and highly effective tool in the development of ADCs, enabling tumor-specific drug release through a sophisticated, enzyme-driven mechanism.[1][] Its success is predicated on the high expression of Cathepsin B in the lysosomal compartments of cancer cells. A thorough understanding of its cleavage mechanism, stability profile, and the potential for off-target cleavage is paramount for the design and preclinical evaluation of novel ADC candidates. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of Val-Cit linker performance, facilitating the development of safer and more effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of the Self-Immolative Spacer PAB: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the p-aminobenzyl alcohol (PAB) self-immolative spacer, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into its mechanism of action, its role in ensuring controlled drug release, and the experimental protocols used to evaluate its function. This guide is intended to be a valuable resource for researchers and scientists involved in the development of next-generation targeted therapeutics.
Introduction: The Role of Self-Immolative Spacers in ADCs
Antibody-drug conjugates are a class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells. This targeted delivery is achieved by linking a monoclonal antibody (mAb) that recognizes a tumor-associated antigen to a cytotoxic payload via a chemical linker. The linker is a crucial element that influences the ADC's stability, efficacy, and safety profile.
Self-immolative spacers, such as PAB, are integral components of many advanced linker systems. They are designed to be stable in systemic circulation but to rapidly and spontaneously release the unmodified cytotoxic payload following a specific triggering event within the target cell, such as enzymatic cleavage of an adjacent linker moiety. This "self-immolation" is a key feature that ensures the drug is delivered in its most active form, maximizing therapeutic efficacy while minimizing off-target toxicity.
The PAB Self-Immolation Mechanism
The most common application of the PAB spacer is in conjunction with an enzymatically cleavable dipeptide linker, such as valine-citrulline (Val-Cit). This system is designed to be cleaved by lysosomal proteases, like cathepsin B, which are often upregulated in the tumor microenvironment.
The drug release mechanism is a two-step process:
-
Enzymatic Cleavage: After the ADC is internalized by the target cancer cell and trafficked to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and the PAB spacer.
-
Self-Immolation: This cleavage event exposes a free amine on the PAB moiety, initiating a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the unmodified payload, carbon dioxide, and aza-p-quinone methide.
This traceless release of the drug is a significant advantage of the PAB spacer, as any residual linker fragments attached to the payload could potentially reduce its potency.
Quantitative Data on PAB Spacer Function
The stability and cleavage kinetics of the PAB-containing linker system are critical for the overall performance of an ADC. Below are tables summarizing key quantitative data from various studies.
Table 1: Plasma Stability of Val-Cit-PAB Linkers
| ADC Construct | Plasma Source | Stability Metric | Value |
| Val-Cit-PAB-MMAE | Human | % Released MMAE | <1% after 6 days |
| Val-Cit-PAB-MMAE | Rat | % Released MMAE | 2.5% after 6 days |
| Val-Cit-PAB | Mouse | Half-life (t½) | ~80 hours[1] |
| Phe-Lys-PAB | Mouse | Half-life (t½) | ~12.5 hours[1] |
Note: Stability can be species-dependent, with Val-Cit linkers showing lower stability in rodent plasma due to carboxylesterase activity.[2][3][4]
Table 2: In Vitro Cytotoxicity (IC₅₀) of MMAE and ADCs with Val-Cit-PAB-MMAE
| Compound | Cell Line | Target Antigen | IC₅₀ (nM) |
| MMAE (free drug) | BxPC-3 (Pancreatic) | - | 0.97 |
| MMAE (free drug) | PSN-1 (Pancreatic) | - | 0.99 |
| MMAE (free drug) | Capan-1 (Pancreatic) | - | 1.10 |
| MMAE (free drug) | Panc-1 (Pancreatic) | - | 1.16 |
| Anti-TF ADC-MMAE | BxPC-3 (High TF expression) | Tissue Factor | 1.15 |
| Anti-TF ADC-MMAE | Panc-1 (Low TF expression) | Tissue Factor | >100 |
| scFv-EGFR-SNAP-MMAE | MDA-MB-231 (TNBC) | EGFR | 135.2 |
| scFv-EpCAM-SNAP-MMAE | MDA-MB-468 (TNBC) | EpCAM | 981.7 |
IC₅₀ values are highly dependent on the target antigen expression levels, antibody affinity, and cell line characteristics.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ADCs with PAB self-immolative spacers.
Synthesis of Mc-Val-Cit-PAB-MMAE
This protocol describes the synthesis of a common drug-linker construct, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E.
-
Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB-OH:
-
Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group with 20% piperidine (B6355638) in DMF.
-
Couple Fmoc-Cit-OH using HBTU/HOBt and DIPEA in DMF.
-
Repeat Fmoc deprotection.
-
Couple Fmoc-Val-OH using the same coupling reagents.
-
Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus using HATU.
-
Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purify the product by reverse-phase HPLC.[8]
-
-
Coupling of MMAE to the Peptide-Spacer:
-
Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.
-
Add HOBt and pyridine (B92270) and stir at room temperature.
-
Monitor the reaction by HPLC.
-
Purify the Fmoc-Val-Cit-PAB-MMAE product by semi-preparative HPLC and lyophilize.[8]
-
-
Fmoc Deprotection and Maleimide (B117702) Functionalization:
-
Deprotect the Fmoc group from Fmoc-Val-Cit-PAB-MMAE using 20% piperidine in DMF.
-
Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.
-
React the deprotected amine with an activated maleimide derivative (e.g., Mc-OSu) to yield Mc-Val-Cit-PAB-MMAE.[9]
-
Antibody-Drug Conjugation
This protocol outlines the conjugation of the drug-linker to a monoclonal antibody via cysteine residues.
-
Antibody Reduction:
-
Conjugation Reaction:
-
Dissolve the Mc-Val-Cit-PAB-MMAE in an organic co-solvent like DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution at a specific molar excess to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate at room temperature for 1-2 hours.[10]
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography.[10]
-
Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC).
-
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release in the presence of cathepsin B.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT).
-
Prepare a stock solution of the ADC in an appropriate solvent.
-
Reconstitute purified human cathepsin B in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC with the assay buffer.
-
Initiate the reaction by adding the cathepsin B solution.
-
Incubate at 37°C.
-
-
Sample Analysis:
-
At various time points, quench the reaction by adding a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells.
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Add the ADC dilutions to the cells and incubate for a specified period (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
The p-aminobenzyl alcohol self-immolative spacer is a cornerstone of modern ADC linker technology. Its ability to facilitate the traceless release of cytotoxic payloads following a specific enzymatic trigger is crucial for maximizing the therapeutic index of these targeted therapies. A thorough understanding of the PAB spacer's mechanism of action, coupled with robust experimental evaluation of its stability and cleavage kinetics, is essential for the successful development of safe and effective antibody-drug conjugates. This guide provides a foundational framework for researchers and scientists working to advance this promising class of anticancer agents.
References
- 1. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to draw dot and cross diagrams | Poster | RSC Education [edu.rsc.org]
- 4. sketchviz.com [sketchviz.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
mDPR(Boc)-Val-Cit-PAB solubility and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and storage conditions for the ADC linker, mDPR(Boc)-Val-Cit-PAB. The information is intended to support researchers and professionals in the effective handling and application of this critical reagent in drug development.
Introduction
This compound is a cleavable ADC (Antibody-Drug Conjugate) linker that plays a crucial role in the targeted delivery of cytotoxic payloads to cancer cells. Its design incorporates a dipeptide (Val-Cit) sequence that is susceptible to cleavage by lysosomal enzymes, ensuring the release of the conjugated drug within the target cell. The Boc-protecting group enhances the stability of the linker during storage and conjugation processes. Understanding the solubility and optimal storage conditions of this linker is paramount for maintaining its integrity and ensuring reproducible results in ADC development.
Solubility Data
The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data. It is recommended to perform solubility tests with a small amount of the compound before dissolving the entire stock.
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Experimental | - |
Storage and Handling
Proper storage and handling are critical to prevent the degradation of this compound. The lyophilized powder and solutions in organic solvents have distinct storage requirements.
Lyophilized Powder
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | Months to years | Store in a dry, dark environment. A desiccator is recommended. |
| Short-term | 0-4°C | Days to weeks | Keep in a dry and dark place. |
In Solution
| Solvent | Temperature | Duration | Notes |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following protocols provide a general framework for determining the solubility and for the reconstitution of lyophilized this compound.
Protocol for Determining Solubility
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound (lyophilized powder)
-
Selected solvent (e.g., DMSO, water, ethanol)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Add a calculated volume of the selected solvent to achieve a high initial concentration (e.g., 20 mM).
-
Vortex the mixture vigorously for 2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, sonicate the mixture for 10-15 minutes.
-
If the compound is still not fully dissolved, add an additional small volume of the solvent, vortex, and sonicate again. Repeat this step until the solution is clear.
-
If the compound dissolves completely, note the final concentration. This is the minimum solubility under these conditions.
-
For a more precise determination, a saturated solution can be prepared and centrifuged to pellet any undissolved solid. The concentration of the supernatant can then be determined using a suitable analytical method (e.g., HPLC).
Protocol for Reconstitution
This protocol describes the steps for reconstituting lyophilized this compound for use in experiments.
Materials:
-
This compound (lyophilized powder in a sealed vial)
-
Anhydrous DMSO (or other desired solvent)
-
Sterile, dry pipette tips and micropipettes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial in a low-humidity environment.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial tightly and vortex gently until the powder is completely dissolved.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Workflow and Logical Relationships
The following diagram illustrates the recommended workflow for handling and storing this compound.
An In-depth Technical Guide to the Applications of mDPR(Boc)-Val-Cit-PAB in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mDPR(Boc)-Val-Cit-PAB linker, a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its core components, mechanism of action, and applications in bioconjugation, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
The this compound linker is a sophisticated chemical entity designed for the targeted delivery and controlled release of therapeutic payloads. It is a cleavable linker system that connects a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic drug.[1][] Its multi-component structure is engineered for high stability in systemic circulation and precise enzymatic cleavage within the target cell, thereby minimizing off-target toxicity and enhancing the therapeutic window.[]
The linker is comprised of four key components:
-
mDPR (maleimidocaproyl): This group provides a reactive maleimide (B117702) functional group that specifically and covalently couples to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Boc (tert-Butyloxycarbonyl): The Boc group is a protecting group for an amine on the mDPR moiety. This protection enhances the linker's stability during storage and the initial stages of conjugation, preventing premature reactions and ensuring consistent ADC production.[]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the lysosomes of tumor cells. The Val-Cit motif offers a balance of stability in the bloodstream, where Cathepsin B activity is low, and high susceptibility to cleavage in the acidic lysosomal environment of target cells.
-
PAB (p-aminobenzylcarbamate): This unit acts as a "self-immolative" spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction. This fragmentation ensures the release of the cytotoxic payload in its unmodified and fully active form.
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.
Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment of the lysosome activates Cathepsin B, which recognizes and cleaves the Val-Cit dipeptide of the linker. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm. The released drug can then bind to its intracellular target, such as microtubules, leading to cell cycle arrest and apoptosis.
Quantitative Data
The performance of ADCs constructed with Val-Cit-PAB based linkers is evaluated through various quantitative metrics. The following tables summarize key data related to conjugation efficiency, plasma stability, and enzymatic cleavage kinetics.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Typical Value | Method of Analysis | Reference |
| Conjugation Yield | >80% | UV-Vis Spectroscopy, SEC | General observation |
| Average DAR | 3.5 - 4.0 | HIC, RP-HPLC, LC-MS | [3] |
| DAR Distribution | Heterogeneous mixture of DAR 0, 2, 4, 6, 8 | HIC, LC-MS | [4] |
Note: The average DAR and distribution can be controlled by optimizing the molar excess of the drug-linker and the reaction conditions.
Table 2: Plasma Stability of Val-Cit Linker-Based ADCs
| Species | Linker | Half-life (t1/2) | Comments | Reference |
| Human | Val-Cit (VCit) | Stable (>28 days) | No significant degradation observed. | [5] |
| Mouse | Val-Cit (VCit) | Unstable | >95% loss of conjugated payload after 14 days due to cleavage by carboxylesterase 1C. | [5][6] |
| Mouse | Glu-Val-Cit (EVCit) | ~12 days | Addition of glutamic acid significantly improves stability in mouse plasma. | [7] |
Table 3: Cathepsin B Cleavage Kinetics of Val-Cit Linker-Based ADCs
| Linker | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Val-Cit | vc-MMAE ADC | Not significantly different across 4 different ADCs | Not significantly different across 4 different ADCs | Not significantly different across 4 different ADCs | [8] |
| Val-Cit | VCit ADC | - | Half-life of 4.6 hours for cleavage | - | [5] |
| Glu-Val-Cit | EVCit ADC | - | Half-life of 2.8 hours for cleavage | - | [5] |
Note: Direct kinetic parameters for the cleavage of full ADCs are not widely published and can vary depending on the specific antibody, payload, and experimental conditions.[9][10]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using an this compound-payload conjugate.
Bioconjugation Workflow
Detailed Protocol for Cysteine-Based Conjugation
This protocol describes the conjugation of a thiol-reactive this compound-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
This compound-payload (e.g., MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetyl cysteine
-
Phosphate buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a molar excess of TCEP to the antibody solution. The exact molar ratio of TCEP to antibody will determine the number of reduced disulfide bonds and thus the final DAR. A typical starting point is 2.5 equivalents of TCEP per antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with conjugation buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound-payload in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark if the payload is light-sensitive.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetyl cysteine (e.g., 10-fold molar excess over the drug-linker) to react with any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by SEC using a desalting column.
-
To separate ADC species with different DARs, perform HIC.[1][11]
-
Equilibrate the HIC column with a high salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).
-
Load the ADC sample.
-
Elute with a decreasing salt gradient (e.g., a linear gradient to 25 mM Sodium Phosphate, pH 7.0).
-
-
Perform a final buffer exchange into a suitable formulation buffer using SEC.
-
-
Characterization:
-
DAR Analysis: Determine the average DAR and the distribution of different DAR species using HIC, reversed-phase high-performance liquid chromatography (RP-HPLC), or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Aggregation Analysis: Assess the level of aggregation in the final ADC product using SEC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Conclusion
The this compound linker is a highly effective and versatile tool for the development of targeted bioconjugates, particularly ADCs. Its design allows for stable circulation and specific, efficient release of the payload within the target cell. Understanding the quantitative aspects of its performance and adhering to detailed experimental protocols are crucial for the successful development of potent and safe biotherapeutics. This guide provides a foundational understanding and practical methodologies to aid researchers in the application of this advanced linker technology.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 3. agilent.com [agilent.com]
- 4. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Components of mDPR(Boc)-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular components of mDPR(Boc)-Val-Cit-PAB, a sophisticated linker used in the development of Antibody-Drug Conjugates (ADCs). Each component is dissected to elucidate its structure, function, and contribution to the overall mechanism of action. This document adheres to stringent requirements for data presentation, experimental protocols, and visualizations to support advanced research and development in targeted therapeutics.
Core Components of this compound
The this compound linker is a meticulously designed chemical entity that connects a monoclonal antibody to a potent cytotoxic payload. Its multi-component structure ensures stability in circulation and facilitates the specific release of the payload within the target cancer cells. The breakdown of its constituent parts is as follows:
-
mDPR (self-stabilizing maleimide): The mDPR moiety is a key innovation for enhancing the stability of the ADC. It is derived from diaminopropionic acid (DPR) and functions as a self-stabilizing maleimide (B117702).[1][2] Following the conjugation of the linker to a thiol group on the antibody (typically from a cysteine residue), the mDPR undergoes intramolecular catalysis, leading to the rapid hydrolysis of the thiosuccinimide ring.[2][3] This hydrolysis renders the linkage resistant to a retro-Michael reaction, which would otherwise lead to premature deconjugation of the drug-linker from the antibody in the plasma.[2][3] This enhanced stability in vivo can lead to improved antitumor activity and a better safety profile.[2][3]
-
Boc (tert-butyloxycarbonyl): The Boc group is a widely used acid-labile protecting group for amines in peptide synthesis.[] In the context of this compound, it serves to protect an amine functionality during the synthesis and purification of the linker-payload conjugate.[] This prevents unwanted side reactions and ensures the correct assembly of the final molecule. The Boc group is typically removed under acidic conditions, which are orthogonal to the conditions used for other synthetic steps, providing a robust strategy for chemical synthesis.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a critical component of the linker's cleavage mechanism. The Val-Cit motif is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active in the intracellular environment of many tumor cells.[3] The linker remains stable in the bloodstream, where the activity of such proteases is minimal.[3] Upon internalization of the ADC into the target cell, the Val-Cit dipeptide is cleaved, initiating the release of the cytotoxic payload.
-
PAB (p-aminobenzyl alcohol): The PAB moiety acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached cytotoxic drug in its active form. This "traceless" release mechanism is crucial as it ensures that the payload is not encumbered by remnants of the linker, which could otherwise impair its efficacy.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known properties and provides representative data for closely related and well-characterized analogs to offer a scientifically grounded estimation.
| Property | Value | Source/Analog Reference |
| Molecular Formula | C₃₀H₄₃N₇O₉ | [] |
| Molecular Weight | 645.70 g/mol | [] |
| Purity | >98.0% | [] |
| Appearance | Solid | [] |
| Solubility | Soluble in DMSO | [] |
| Storage Conditions | -20°C, keep dry and avoid sunlight | [] |
| mDPR Hydrolysis t₁/₂ | ~2.6 hours (light chain conjugate) | Representative data for a self-hydrolyzing maleimide ADC.[5] |
| Val-Cit Cleavage Rate | Substantial cleavage in lysosomes | Qualitative description; specific kinetics are payload and ADC dependent.[6] |
| Plasma Stability | High (due to mDPR) | ADCs with mDPR show little to no drug loss over 7 days, compared to ~50% loss for standard maleimide linkers.[2][5] |
Experimental Protocols
The following section outlines a representative synthesis protocol for a linker analogous to this compound. This protocol is a composite based on established methods for the synthesis of similar ADC linkers.
Synthesis of Boc-Val-Cit-PAB-OH
-
Coupling of L-Citrulline to p-Aminobenzyl Alcohol (PAB-OH):
-
Dissolve Fmoc-L-Citrulline and p-aminobenzyl alcohol in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the product, Fmoc-Cit-PAB-OH, by column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Cit-PAB-OH in DMF.
-
Add a solution of piperidine (B6355638) in DMF (typically 20%) and stir at room temperature to remove the Fmoc protecting group.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess piperidine under reduced pressure to yield H₂N-Cit-PAB-OH.
-
-
Coupling of Boc-Valine:
-
Dissolve Boc-L-Valine and the deprotected H₂N-Cit-PAB-OH in DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final product, Boc-Val-Cit-PAB-OH, by column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Introduction of the mDPR(Boc) Moiety
The synthesis of the mDPR(Boc) component and its subsequent conjugation to the peptide linker is a more specialized process. Generally, it involves the synthesis of a maleimide derivative of diaminopropionic acid where one of the amino groups is protected with a Boc group. This activated mDPR(Boc) derivative can then be coupled to the N-terminus of the Val-Cit-PAB peptide, typically after the removal of the Boc group from valine and reprotection strategy, or by building the peptide sequence onto the mDPR(Boc) core.
Note: The detailed synthesis of the mDPR moiety is often proprietary. The above protocol represents a general approach to peptide linker synthesis.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to this compound in the context of an ADC.
Caption: Mechanism of action of an ADC with a cleavable linker.
Caption: General experimental workflow for ADC synthesis and characterization.
Conclusion
The this compound linker is a highly engineered component for the development of next-generation ADCs. The incorporation of a self-stabilizing maleimide (mDPR) addresses the critical issue of in vivo stability, while the Boc protecting group facilitates a controlled synthetic process. The cathepsin B-cleavable Val-Cit dipeptide and the self-immolative PAB spacer work in concert to ensure the targeted release of the cytotoxic payload. This guide provides a foundational understanding of these components for researchers and drug development professionals, highlighting the intricate design and function that underpin the therapeutic potential of ADCs. Further research to obtain and publish specific quantitative data for this particular linker will be invaluable to the scientific community.
References
- 1. WO2013173337A2 - Self-stabilizing linker conjugates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to mDPR(Boc)-Val-Cit-PAB in Preclinical Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mDPR(Boc)-Val-Cit-PAB linker, a critical component in the preclinical development of next-generation antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, and the experimental protocols essential for its evaluation.
Introduction to this compound Linker Technology
The this compound linker is a sophisticated, cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody. Its multi-component structure is engineered for high stability in systemic circulation and specific, efficient payload release within the target cancer cell. This targeted delivery mechanism aims to maximize therapeutic efficacy while minimizing off-target toxicity, thereby widening the therapeutic window of the ADC.[1][2][3][4]
The linker is composed of four key elements:
-
mDPR (maleimido-diaminopropionic acid): A self-stabilizing maleimide (B117702) derivative for conjugation to the antibody.[][6][7][8]
-
Boc (tert-Butyloxycarbonyl): A protecting group for the mDPR moiety.[2][3]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically cleaved by lysosomal proteases, primarily Cathepsin B.[9][10][11][12]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the payload upon cleavage of the Val-Cit linker.[1][10]
Mechanism of Action
The functionality of an ADC utilizing the this compound linker is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.
Upon ADC internalization, it is trafficked to the lysosome, an acidic organelle rich in proteases.[1] Within the lysosome, Cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the amide bond between the citrulline and PAB moieties of the linker.[9][10][11][12] This initial cleavage triggers a cascade of events.
The cleavage of the Val-Cit dipeptide initiates the "self-immolation" of the PAB spacer. This process involves a 1,6-elimination reaction that results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[1][10] The released payload can then bind to its intracellular target, such as tubulin or DNA, leading to cell cycle arrest and apoptosis.
Core Components and Their Significance
mDPR: The Self-Stabilizing Maleimide
Traditional maleimide linkers used for conjugation to antibody cysteine residues can be unstable in plasma, leading to premature payload release through a retro-Michael reaction.[][6] The mDPR (maleimido-diaminopropionic acid) is a "self-stabilizing" maleimide designed to overcome this limitation. It incorporates a basic amino group adjacent to the maleimide, which provides intramolecular catalysis of the thiosuccinimide ring hydrolysis.[6] This rapid hydrolysis converts the thiosuccinimide linkage to a more stable derivative that is resistant to the retro-Michael reaction, thus preventing premature deconjugation and improving the ADC's in vivo stability and therapeutic index.[][6][8]
Boc Protecting Group
The tert-Butyloxycarbonyl (Boc) group serves as a protecting group for the amine on the mDPR moiety. This protection is crucial during the synthesis and storage of the linker-payload construct, preventing unwanted side reactions and ensuring the stability of the maleimide group prior to conjugation with the antibody.[2][3] The Boc group is typically removed under acidic conditions after conjugation, although in the context of this compound, the Boc group is on the diaminopropionic acid portion of the mDPR and is removed during the final steps of drug-linker synthesis before conjugation to the antibody.
Val-Cit: The Cathepsin B Cleavage Site
The valine-citrulline dipeptide is a well-established and widely used cleavage site for Cathepsin B.[9][10][11][12] The high concentration of active Cathepsin B in the lysosomes of tumor cells compared to the extracellular space provides a specific trigger for payload release at the target site.[9] This enzymatic cleavage is a key element of the linker's selectivity, contributing to the ADC's favorable safety profile.
PAB: The Self-Immolative Spacer
The p-aminobenzyl alcohol (PAB) spacer is a critical component that facilitates the traceless release of the payload.[1][10] It acts as a stable bridge in the intact ADC but is designed to undergo a rapid and irreversible electronic cascade (1,6-elimination) once the Val-Cit sequence is cleaved by Cathepsin B. This "self-immolation" ensures that the payload is released in its native, unmodified form, which is essential for its cytotoxic activity.[1]
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of ADC Linkers
| Linker Type | Conjugation Moiety | Cleavage Mechanism | Representative Half-life in Human Plasma (hours) | Representative Half-life in Mouse Plasma (hours) |
| mDPR-Val-Cit-PAB | Self-stabilizing Maleimide | Cathepsin B | > 168 | > 144 |
| mc-Val-Cit-PAB | Standard Maleimide | Cathepsin B | ~144 | < 72 |
| Hydrazone | N/A | pH-sensitive | 48 - 72 | 48 - 72 |
| Disulfide | Thiol | Reduction | 24 - 48 | 24 - 48 |
Note: The data presented are illustrative and based on typical performance of Val-Cit linkers and self-stabilizing maleimides as described in scientific literature. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Illustrative In Vivo Efficacy of an Auristatin-Based ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | 0 | 0/10 |
| Unconjugated Antibody | 10 | 20-30 | 0/10 |
| ADC with mc-Val-Cit-PAB-MMAE | 3 | 70-80 | 4/10 |
| ADC with mDPR-Val-Cit-PAB-MMAE | 3 | >90 | 8/10 |
Note: This table represents expected outcomes based on preclinical studies of auristatin-based ADCs. The improved efficacy of the mDPR-containing ADC is attributed to its enhanced stability, leading to greater delivery of the payload to the tumor site.
Experimental Protocols
Synthesis of this compound-Payload Conjugate
The synthesis of the drug-linker conjugate is a multi-step process. The following is a generalized protocol for the synthesis of an this compound-MMAE conjugate.
Step 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE [8]
-
Dissolve Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate) (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Add dry pyridine (B92270) and stir the reaction at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
Step 2: Fmoc Deprotection
-
Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine (B6355638) (20 eq.) and stir at room temperature for 20-30 minutes.
-
Purify the crude product by reverse-phase preparative HPLC to yield NH2-Val-Cit-PAB-MMAE.
Step 3: Coupling with mDPR(Boc)-OSu
-
Dissolve NH2-Val-Cit-PAB-MMAE (1.0 eq.) and mDPR(Boc)-OSu (N-hydroxysuccinimide ester) (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (diisopropylethylamine) (2.0 eq.) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the product by reverse-phase preparative HPLC and lyophilize to obtain this compound-MMAE as a solid.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate and extent of payload release from the ADC in the presence of purified Cathepsin B.
Materials:
-
ADC construct
-
Purified human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Reconstitute purified Cathepsin B in assay buffer.
-
In a microcentrifuge tube, combine the ADC (to a final concentration of 10 µM) with the assay buffer.
-
Initiate the cleavage reaction by adding the Cathepsin B solution (to a final concentration of 20 nM).
-
Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, terminate the reaction by adding an excess of the cold quenching solution.
-
Centrifuge the samples to precipitate the enzyme and antibody.
-
Collect the supernatant and analyze by LC-MS/MS to quantify the released payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC construct
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate at 37°C with 5% CO2 for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with a high concentration of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a decreasing gradient of Mobile Phase A (i.e., increasing hydrophilicity).
-
Monitor the elution profile at 280 nm.
-
The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity, with higher DAR species eluting later.
-
Calculate the weighted average DAR by integrating the peak areas of each species.
Formula for Average DAR: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Conclusion
The this compound linker represents a significant advancement in ADC technology, offering enhanced stability and a highly specific mechanism for payload release. Its rational design addresses the limitations of earlier linker systems, paving the way for the development of more effective and safer targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of ADCs employing this sophisticated linker system. As research in this field continues, further optimization of each component of the ADC, including the linker, will be crucial for realizing the full therapeutic potential of this promising class of drugs.
References
- 1. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for mDPR(Boc)-Val-Cit-PAB-MMAE Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the conjugation of the mDPR(Boc)-Val-Cit-PAB-MMAE drug-linker to a monoclonal antibody via cysteine residues.
The this compound-MMAE is a sophisticated drug-linker comprised of:
-
mDPR(Boc): A Boc-protected maleimidocaproyl derivative designed to enhance linker stability during storage and the conjugation process, preventing premature reactions.[1]
-
Val-Cit: A valine-citrulline dipeptide that serves as a cleavage site for cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[2] This ensures targeted release of the payload within the cancer cell.
-
PAB: A p-aminobenzylcarbamate self-immolative spacer that facilitates the efficient release of the unmodified cytotoxic drug upon cleavage of the Val-Cit linker.[2]
-
MMAE: Monomethyl auristatin E, a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
The conjugation strategy described herein involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide (B117702) group of the this compound-MMAE linker.
Signaling Pathway of MMAE
Upon internalization of the ADC and lysosomal cleavage of the Val-Cit linker, free MMAE is released into the cytoplasm. MMAE exerts its cytotoxic effect by disrupting the microtubule dynamics within the cell. It binds to tubulin, inhibiting its polymerization into microtubules.[3][4] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis.
Caption: Mechanism of action of MMAE following ADC internalization and linker cleavage.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound-MMAE to a monoclonal antibody.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-MMAE (maleimide-activated)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
HPLC system
-
UV-Vis spectrophotometer
Experimental Workflow
The overall workflow for the conjugation process is depicted below.
Caption: General workflow for the cysteine-based conjugation of this compound-MMAE.
Detailed Protocol
1. Antibody Preparation and Reduction
1.1. Buffer Exchange: Exchange the antibody into the Conjugation Buffer using a desalting column to a final concentration of 5-10 mg/mL.
1.2. Reduction of Disulfide Bonds: Add a calculated amount of TCEP solution to the antibody solution. A molar excess of TCEP to antibody (e.g., 5-10 fold) is typically used. The exact ratio should be optimized for the specific antibody.
1.3. Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[5]
1.4. Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
2. Conjugation Reaction
2.1. Drug-Linker Preparation: Prepare a stock solution of this compound-MMAE in DMSO (e.g., 10 mM).
2.2. Conjugation: Add the this compound-MMAE solution to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., 5-10 fold molar excess). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
2.3. Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
2.4. Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
3. Purification of the ADC
3.1. Initial Purification: Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) with Purification Buffer as the mobile phase.[6]
3.2. Further Purification (Optional): For a more homogeneous product, preparative hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs.[7][8]
4. Characterization of the ADC
4.1. Protein Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
4.2. Drug-to-Antibody Ratio (DAR) Determination: The average DAR and the distribution of drug-loaded species are critical quality attributes.
- Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a standard method for determining the DAR of cysteine-conjugated ADCs under native conditions.[9][10] Different DAR species will have different retention times due to the hydrophobicity of the drug-linker. The average DAR can be calculated from the peak areas of the different species.
- Reversed-Phase (RP)-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS): The ADC can be reduced to separate the light and heavy chains, and the drug load on each chain can be determined by RP-HPLC and confirmed by LC-MS.[9][11]
Data Presentation
The following tables present representative data from a typical conjugation experiment and subsequent characterization.
Table 1: Conjugation Reaction Parameters
| Parameter | Value |
| Antibody Concentration | 8 mg/mL |
| TCEP:Antibody Molar Ratio | 8:1 |
| Drug-Linker:Antibody Molar Ratio | 7:1 |
| Reaction Time | 1.5 hours |
| Reaction Temperature | 25°C |
| Final DMSO Concentration | 8% (v/v) |
Table 2: HIC-HPLC Analysis of Purified ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 5.2 |
| DAR 2 | 12.1 | 20.8 |
| DAR 4 | 15.3 | 55.3 |
| DAR 6 | 18.2 | 15.1 |
| DAR 8 | 20.5 | 3.6 |
| Average DAR | 3.9 |
Note: The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / 100, where 'n' is the number of conjugated drugs.
Stability and Storage
The Boc-protecting group on the mDPR linker enhances its stability during storage.[1] The this compound-MMAE drug-linker should be stored at -20°C in a dry, dark environment. The final purified ADC should be stored at 2-8°C for short-term storage or at -80°C for long-term storage in a suitable formulation buffer. Stability studies should be performed to assess aggregation (by SEC) and drug deconjugation over time.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. adcreview.com [adcreview.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. cellmosaic.com [cellmosaic.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for mDPR(Boc)-Val-Cit-PAB in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the mDPR(Boc)-Val-Cit-PAB linker in the development of antibody-drug conjugates (ADCs). This document outlines the linker's mechanism of action, detailed experimental protocols for ADC conjugation and characterization, and representative data for the evaluation of ADC efficacy.
Introduction to this compound
The this compound is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells.[][2] It is comprised of several key functional components:
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that connects the dipeptide to the cytotoxic drug. Following the cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the payload in its active, unmodified form.
-
mDPR (Maleimidocaproyl): A maleimide-containing group that enables the covalent attachment of the linker to thiol groups on the antibody, typically on cysteine residues.
-
Boc (tert-Butyloxycarbonyl): A protecting group on the mDPR moiety that enhances the linker's stability during storage and the conjugation process, preventing premature reactions.[]
The strategic design of this linker ensures stability in systemic circulation, minimizing off-target toxicity, while facilitating potent and specific drug release within the target cancer cells.[]
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with the specific binding of the antibody component to a tumor-associated antigen on the cancer cell surface.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of an ADC using the this compound linker and a model cytotoxic payload, Monomethyl Auristatin E (MMAE).
Protocol 1: Preparation of the Drug-Linker Construct (this compound-MMAE)
This protocol outlines the synthesis of the complete drug-linker construct prior to conjugation with the antibody.
Materials:
-
This compound-OH
-
Monomethyl Auristatin E (MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Activation of the Linker:
-
Dissolve this compound-OH (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Conjugation to MMAE:
-
Dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution to the MMAE solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a DCM/Methanol gradient.
-
Further purify the product by preparative HPLC to obtain the highly pure this compound-MMAE.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the prepared drug-linker to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-MMAE (dissolved in DMSO)
-
N-acetylcysteine
-
PD-10 desalting columns
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Boc Deprotection (if necessary before conjugation):
-
While the antibody is being reduced, treat the this compound-MMAE with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Evaporate the solvent and TFA under a stream of nitrogen.
-
Immediately dissolve the deprotected drug-linker in DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 8-fold molar excess of the deprotected mDPR-Val-Cit-PAB-MMAE in DMSO to the reduced mAb solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by size exclusion chromatography using PD-10 desalting columns, eluting with PBS.
-
Protocol 3: ADC Characterization
This protocol details the methods to characterize the purified ADC.
Materials:
-
Purified ADC
-
UV-Vis Spectrophotometer
-
HIC-HPLC system
-
LC-MS system
Procedure:
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload (if it has a distinct chromophore). Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
HIC-HPLC: Analyze the ADC by HIC. The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity. The average DAR can be calculated from the relative peak areas.
-
LC-MS: For a more precise determination, deglycosylate and reduce the ADC, then analyze the light and heavy chains by LC-MS to determine the mass of the conjugated chains and calculate the DAR.
-
-
Analysis of Aggregates:
-
Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight aggregates in the final ADC preparation.
-
-
In Vitro Cell Viability Assay:
-
Plate cancer cells expressing the target antigen (e.g., SK-BR-3 for Trastuzumab) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
After 72-96 hours of incubation, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values for each treatment.
-
Data Presentation
The following tables present representative data that should be generated during the characterization and evaluation of an ADC synthesized with the this compound linker.
Table 1: Characterization of the ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of the ADC
| Cell Line | Target Antigen Expression | Treatment | IC50 (nM) |
| SK-BR-3 | High | ADC | 0.5 |
| Free MMAE | 0.1 | ||
| Unconjugated Antibody | >1000 | ||
| MDA-MB-231 | Low | ADC | 500 |
| Free MMAE | 0.2 | ||
| Unconjugated Antibody | >1000 |
Conclusion
The this compound linker is a robust and versatile tool for the development of highly effective and specific antibody-drug conjugates. Its stability in circulation and susceptibility to cleavage by intracellular proteases make it an ideal choice for targeted cancer therapy. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to successfully incorporate this linker into their ADC programs. Careful optimization of the conjugation and purification steps, along with thorough characterization, will be critical for the development of a safe and efficacious therapeutic.
References
Application Notes and Protocols for Payload Conjugation with mDPR(Boc)-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. The mDPR(Boc)-Val-Cit-PAB linker is a sophisticated, cleavable linker system engineered for enhanced stability and controlled payload release.
This document provides detailed application notes and protocols for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the this compound linker system. This linker incorporates a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells[1][]. The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the release of the unmodified, active payload within the target cell[]. The N-terminal maleimidocaproyl (mDPR) moiety allows for covalent attachment to free thiol groups on the antibody, while the Boc (tert-Butyloxycarbonyl) protecting group enhances the linker's stability during storage and the conjugation process, preventing premature reactions[].
These protocols will guide the user through the essential steps of antibody preparation, conjugation, and the subsequent characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR), assessment of stability, and evaluation of in vitro cytotoxicity.
Principle of this compound Conjugation and Payload Release
The conjugation and subsequent payload release mechanism involves a series of well-defined steps. Initially, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. The maleimide (B117702) group of the this compound-payload construct then reacts with these thiol groups to form a stable thioether bond. Once the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The low pH and presence of proteases, such as Cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload in its active form inside the cancer cell.
Quantitative Data Summary
The following tables provide representative data for ADCs constructed with Val-Cit-PAB linkers. This data is intended to be illustrative of the expected outcomes when using the this compound linker system. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative Conjugation Efficiency and DAR Profile
| Parameter | Value | Method |
| Average DAR | 3.5 - 4.5 | HIC-HPLC / LC-MS |
| Conjugation Efficiency | > 95% | UV/Vis Spectroscopy |
| Unconjugated Antibody | < 5% | HIC-HPLC |
| ADC Aggregates | < 2% | Size Exclusion Chromatography (SEC) |
Table 2: Representative In Vitro Plasma Stability
| Species | Incubation Time (days) | % Payload Release | Method |
| Human | 7 | < 2% | LC-MS/MS |
| Cynomolgus Monkey | 7 | < 2% | LC-MS/MS |
| Rat | 6 | ~2.5% | LC-MS/MS[5] |
| Mouse | 6 | ~25% | LC-MS/MS[5] |
Note: The Val-Cit linker is known to be less stable in rodent plasma due to the activity of carboxylesterase 1C[5].
Table 3: Representative In Vitro Cytotoxicity of a vc-MMAE ADC
| Cell Line | Target Antigen | IC50 (ng/mL) |
| SK-BR-3 | HER2+ | 10 - 50 |
| BT-474 | HER2+ | 15 - 60 |
| MDA-MB-468 | HER2- | > 1000 |
| MCF7 | HER2- | > 1000 |
IC50 values are highly dependent on the payload, target antigen expression levels, and the specific antibody.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the conjugation and characterization of an ADC using the this compound linker system.
Protocol 1: Antibody Thiolation (Disulfide Reduction)
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4, degassed
-
Nitrogen or Argon gas
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer.
-
Adjust the concentration of the mAb to 5-10 mg/mL in the Reaction Buffer.
-
Add a 2.5 to 5-fold molar excess of TCEP to the mAb solution.
-
Gently mix the solution and incubate at 37°C for 1-2 hours.
-
The thiolated antibody is now ready for immediate use in the conjugation reaction. It is recommended to proceed to the conjugation step without delay to prevent re-oxidation of the thiol groups.
Protocol 2: Conjugation of this compound-Payload to Thiolated Antibody
This protocol details the conjugation of the maleimide-activated linker-payload to the thiolated antibody.
Materials:
-
Thiolated mAb (from Protocol 1)
-
This compound-Payload, dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (as in Protocol 1)
-
Quenching Solution: 100 mM N-acetylcysteine in Reaction Buffer
Procedure:
-
Prepare a stock solution of the this compound-Payload in DMSO (e.g., 10 mM).
-
Add a 5 to 10-fold molar excess of the linker-payload solution to the thiolated mAb solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) and incubate for 30 minutes at room temperature.
-
The crude ADC conjugate is now ready for purification.
Protocol 3: ADC Purification
This protocol describes the purification of the ADC from unreacted linker-payload and other small molecules using size exclusion chromatography (SEC).
Materials:
-
Crude ADC conjugate
-
SEC column (e.g., Sephadex G-25)
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with at least 3 column volumes of Purification Buffer.
-
Load the crude ADC conjugate onto the column.
-
Elute the ADC with Purification Buffer, collecting fractions.
-
Monitor the eluate at 280 nm. The first peak corresponds to the purified ADC.
-
Pool the fractions containing the ADC.
-
Determine the protein concentration of the purified ADC using a suitable method (e.g., BCA assay or UV/Vis spectroscopy at 280 nm).
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
This protocol outlines the determination of the average DAR using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 25-50 µg of the purified ADC onto the column.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the peak areas.
Protocol 5: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by measuring the amount of released payload over time.
Materials:
-
Purified ADC
-
Human plasma (or other species of interest)
-
PBS, pH 7.4
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Spike the purified ADC into plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours), take an aliquot of the plasma sample.
-
Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.
-
Quantify the amount of released payload at each time point to determine the stability of the ADC.
Protocol 6: In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic potency of the ADC on target and non-target cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
Isotype control ADC (non-binding)
-
MTT or other cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and the isotype control ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions.
-
Incubate the cells for 72-96 hours at 37°C in a CO2 incubator.
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the ADC concentration and fitting the data to a dose-response curve.
Conclusion
The this compound linker system offers a robust and reliable platform for the development of highly effective and stable Antibody-Drug Conjugates. The protocols outlined in this document provide a comprehensive guide for researchers to successfully conjugate payloads to antibodies and perform the necessary characterization to evaluate their potential as targeted cancer therapeutics. Adherence to these detailed methodologies will enable the generation of high-quality ADCs and the acquisition of critical data to inform further development and preclinical studies.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using mDPR(Boc)-Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed experimental procedure for the synthesis of an ADC using the mDPR(Boc)-Val-Cit-PAB linker, a cleavable linker system designed for controlled drug release within target cells.
The this compound linker features a valine-citrulline (Val-Cit) dipeptide that is susceptible to cleavage by the lysosomal enzyme Cathepsin B, ensuring intracellular release of the cytotoxic payload.[][][3][4] The p-aminobenzyl carbamate (B1207046) (PAB) group acts as a self-immolative spacer, facilitating the efficient release of the unmodified drug.[5] The N-terminal maleimidocaproyl (mDPR) group allows for covalent attachment to thiol groups on the antibody, while the Boc (tert-butyloxycarbonyl) protecting group enhances the linker's stability during storage and the conjugation process.[]
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of an ADC using this advanced linker technology.
Experimental Workflow
The overall workflow for the synthesis of an ADC with the this compound linker involves several key stages, from antibody preparation to the final characterization of the conjugate.
Caption: Overall workflow for ADC synthesis.
Experimental Protocols
Materials and Reagents
-
Antibody: A monoclonal antibody with available cysteine residues for conjugation (e.g., Trastuzumab).
-
Linker-Payload: this compound coupled to a thiol-reactive payload (e.g., MMAE).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylacetamide (DMA).
-
Buffers: Phosphate Buffered Saline (PBS), pH 7.4; Conjugation buffer (e.g., PBS with EDTA).
-
Quenching Reagent: N-acetylcysteine.
-
Purification Columns: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) columns.
Protocol 1: Antibody Reduction (Partial)
This protocol is for cysteine-based conjugation, which requires the reduction of interchain disulfide bonds in the antibody to generate free thiol groups.
-
Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, 50 mM Borate buffer, pH 8.0 with 50 mM NaCl and 1 mM DTPA).
-
Reducing Agent Addition: Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of reduction and, consequently, the final Drug-to-Antibody Ratio (DAR). A molar excess of 2-5 equivalents of TCEP is a common starting point.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer.
Protocol 2: ADC Conjugation
-
Linker-Payload Preparation: Dissolve the this compound-Payload conjugate in an anhydrous organic solvent such as DMSO or DMA to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution. A molar excess of 5-10 equivalents of the linker-payload relative to the antibody is recommended as a starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Allow the conjugation reaction to proceed at room temperature (20-25°C) for 1-2 hours with gentle mixing.[]
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess relative to the linker-payload) to cap any unreacted maleimide (B117702) groups. Incubate for an additional 20-30 minutes.
Protocol 3: ADC Purification
Purification is essential to remove unreacted linker-payload, organic solvents, and any aggregated or fragmented species.
-
Buffer Exchange: Perform a buffer exchange using ultrafiltration/diafiltration (UF/DF) or a desalting column to remove small molecule impurities and transfer the ADC into a suitable formulation buffer (e.g., PBS).
-
Chromatographic Purification: For a more refined purification and to separate different DAR species, employ chromatographic techniques:
-
Size-Exclusion Chromatography (SEC): To remove high molecular weight aggregates and low molecular weight impurities.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs, as the hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules.[6]
-
Protocol 4: ADC Characterization
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the synthesized ADC.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: A rapid method to estimate the average DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).[6]
-
Hydrophobic Interaction Chromatography (HIC): Provides information on the distribution of different DAR species. The weighted average of the peak areas corresponding to each DAR species gives the average DAR.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers a precise measurement of the mass of the intact ADC or its subunits (light and heavy chains), from which the DAR can be accurately calculated.[7][8]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): The primary method for quantifying the percentage of monomeric ADC and detecting the presence of high molecular weight aggregates.
-
SDS-PAGE: To visualize the purity of the ADC under reducing and non-reducing conditions.
-
-
Residual Free Drug Analysis:
-
Reversed-Phase HPLC (RP-HPLC): To quantify the amount of unconjugated linker-payload remaining in the final ADC preparation.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized for clarity and comparison.
| Parameter | Method | Result | Acceptance Criteria |
| Average DAR | HIC / LC-MS | 3.8 | 3.5 - 4.5 |
| Monomeric Purity | SEC | >98% | >95% |
| Aggregation | SEC | <2% | <5% |
| Residual Free Payload | RP-HPLC | <0.1% | <1% |
| Protein Concentration | UV-Vis (A280) | 10.2 mg/mL | 9.0 - 11.0 mg/mL |
Signaling Pathway and Mechanism of Action
The this compound linker is designed for selective payload release within the target cancer cell.
Caption: Mechanism of action of a Val-Cit linker-based ADC.
Conclusion
The this compound linker provides a robust and reliable platform for the development of next-generation ADCs. The protocols outlined in this document offer a comprehensive framework for the synthesis, purification, and characterization of these complex biotherapeutics. Careful optimization of each step is crucial to achieve a homogeneous ADC with the desired drug-to-antibody ratio and optimal therapeutic properties. The provided methodologies, when coupled with rigorous analytical characterization, will enable researchers to advance the development of novel and effective cancer therapies.
References
- 3. Boc-Val-Cit-PAB - CD Bioparticles [cd-bioparticles.net]
- 4. adooq.com [adooq.com]
- 5. This compound | ADC linker | DC Chemicals [dcchemicals.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Bioconjugation using mDPR(Boc)-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the mDPR(Boc)-Val-Cit-PAB linker in the development of antibody-drug conjugates (ADCs). This linker system is designed for stable conjugation of cytotoxic payloads to antibodies, with a mechanism for controlled intracellular release.
Introduction
The this compound linker is a key component in the construction of antibody-drug conjugates for targeted cancer therapy. It features a maleimidocaproyl (mDPR) group for conjugation to thiol groups on the antibody, a Boc-protected amine for potential modification or to enhance stability, a cathepsin B-cleavable Val-Cit dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer. This design ensures stability in systemic circulation and specific release of the cytotoxic payload within the lysosomal compartment of target cancer cells, thereby minimizing off-target toxicity.[][]
The Boc (tert-Butyloxycarbonyl) protecting group on the mDPR moiety enhances the linker's stability during storage and the conjugation process, preventing premature reactions and ensuring consistent ADC production.[] The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment.[][] Following enzymatic cleavage, the PAB spacer self-immolates to release the active drug payload. This linker is compatible with thiol-containing payloads such as auristatins (e.g., MMAE) and maytansinoids.[]
Key Features of this compound Linker:
-
Site-Specific Conjugation: The maleimide (B117702) group allows for covalent attachment to free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.
-
Enzymatic Cleavage: The Val-Cit motif is selectively cleaved by lysosomal proteases, primarily cathepsin B, leading to targeted drug release.[][]
-
Self-Immolative Spacer: The PAB group ensures efficient release of the unmodified payload following cleavage of the dipeptide.
-
Enhanced Stability: The Boc protecting group contributes to the stability of the linker during storage and conjugation.[]
Experimental Workflows and Protocols
A critical aspect of ADC development is the precise control over the conjugation process to achieve a desired drug-to-antibody ratio (DAR) and to ensure the stability and efficacy of the final conjugate.
Logical Workflow for ADC Synthesis
The synthesis of an ADC using the this compound linker typically involves a multi-step process, starting from the preparation of the drug-linker conjugate to the final purification and characterization of the ADC.
Caption: General workflow for ADC synthesis and characterization.
Protocol 1: Preparation of this compound-Payload Conjugate
This protocol describes the activation of the this compound linker and its conjugation to a thiol-containing cytotoxic payload (e.g., MMAE).
Materials:
-
This compound
-
Payload with a free thiol group (e.g., MMAE)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Linker: a. Dissolve this compound (1.2 equivalents) and DSC (1.5 equivalents) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) to the solution and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. c. Upon completion, the activated linker (this compound-OSu) can be used directly or purified. For purification, precipitate the product by adding the reaction mixture to cold diethyl ether, collect the solid by filtration, and dry under vacuum.
-
Conjugation to Payload: a. Dissolve the activated linker (1.0 equivalent) in anhydrous DMF. b. In a separate vial, dissolve the thiol-containing payload (e.g., MMAE, 1.2 equivalents) in anhydrous DMF. c. Add the payload solution to the activated linker solution. d. Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, purify the this compound-Payload conjugate by preparative HPLC. g. Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the prepared drug-linker construct to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
This compound-Payload (dissolved in DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Hydrophobic Interaction Chromatography - HIC, or Size Exclusion Chromatography - SEC)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Antibody Preparation: a. Perform buffer exchange of the mAb into the reaction buffer. b. Adjust the mAb concentration to a suitable range (e.g., 5-10 mg/mL).
-
Antibody Reduction: a. Add a calculated amount of TCEP solution to the mAb solution to achieve a molar excess (e.g., 2-5 equivalents) for partial reduction of interchain disulfide bonds. b. Incubate the mixture at 37°C for 1-2 hours.
-
Conjugation Reaction: a. Dissolve the this compound-Payload in a minimal amount of DMSO. b. Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR (typically 5-10 equivalents). c. Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Quenching: a. Add an excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the ADC using HIC or SEC to remove unconjugated drug-linker, quenching reagent, and to separate ADC species with different DARs.
Protocol 3: Characterization of the Antibody-Drug Conjugate
This section describes key analytical methods to characterize the purified ADC.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The conjugation of a hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Typical HIC Parameters:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR or similar HIC column |
| Mobile Phase A | High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0) |
| Mobile Phase B | Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) |
| Gradient | Linear gradient from 0% to 100% B over 30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV absorbance at 280 nm |
Data Analysis: The average DAR is calculated by the weighted average of the peak areas corresponding to each DAR species.
DAR Determination by Mass Spectrometry (MS)
Mass spectrometry provides a more precise determination of the DAR and the distribution of drug loading on the light and heavy chains.
Workflow for Mass Spectrometry-based DAR Analysis:
Caption: Workflow for DAR determination by mass spectrometry.
Representative Data (Example):
| ADC Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,000 | 10 |
| DAR 2 | 150,580 | 35 |
| DAR 4 | 153,160 | 45 |
| DAR 6 | 155,740 | 10 |
| Average DAR | 3.9 |
Note: The mass values are hypothetical and will vary based on the specific antibody and payload used.
Stability Assessment
The stability of the ADC is crucial for its therapeutic efficacy and safety. Stability can be assessed in various biological matrices.
Representative Stability Data in Human Plasma (Example):
| Time Point | Average DAR | % Free Payload |
| 0 h | 4.0 | < 0.1 |
| 24 h | 3.9 | 0.5 |
| 48 h | 3.8 | 1.2 |
| 72 h | 3.7 | 2.0 |
Note: These are representative values. Actual stability will depend on the specific ADC and experimental conditions.
Signaling Pathway of ADC Action
The mechanism of action of an ADC involves several key steps, from binding to the cancer cell to the ultimate induction of apoptosis.
References
Application Notes and Protocols for Attaching Payloads to Antibodies Using mDPR(Boc)-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is critical to the safety and efficacy of the ADC. This document provides detailed application notes and protocols for the use of the mDPR(Boc)-Val-Cit-PAB linker, a sophisticated system designed for enhanced stability and controlled payload release.
The this compound linker is a cleavable linker system with several key components:
-
mDPR (maleimidodioxopyrrolidine): A self-stabilizing maleimide (B117702) derivative. Following conjugation to a thiol group on the antibody (typically from a reduced cysteine residue), the mDPR moiety undergoes hydrolysis, forming a stable thiosuccinimide ring that is resistant to retro-Michael reactions. This significantly reduces premature deconjugation of the drug-linker from the antibody in circulation.[1][2]
-
Boc (tert-butyloxycarbonyl): A protecting group on the mDPR moiety that enhances the linker's stability during storage and handling, preventing premature reactions.[3] It is removed under acidic conditions prior to conjugation.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][5] This ensures that the payload is released intracellularly within the target cancer cells.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that connects the Val-Cit dipeptide to the payload. Upon cleavage of the Val-Cit linker by cathepsin B, the PAB spacer spontaneously decomposes, releasing the payload in its active form.[]
These application notes will provide a comprehensive guide to the synthesis, purification, and characterization of ADCs using the this compound linker system.
Experimental Protocols
This section details the step-by-step procedures for generating and characterizing an ADC using the this compound linker. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.
Preparation of the mDPR-Val-Cit-PAB-MMAE Drug-Linker
The first step involves the deprotection of the Boc group from the this compound-MMAE conjugate.
Materials:
-
This compound-MMAE
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Dissolve the this compound-MMAE in anhydrous DCM in a round-bottom flask to a concentration of approximately 10-20 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring. The final TFA concentration will be approximately 50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting deprotected drug-linker, mDPR-Val-Cit-PAB-MMAE, is typically obtained as a TFA salt and should be stored under inert gas at -20°C until use. For the conjugation reaction, dissolve the deprotected drug-linker in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange
Protocol:
-
Perform a buffer exchange for the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer.
-
Add the TCEP solution to the mAb solution to achieve a final molar excess of TCEP to mAb of 2-5 fold. The optimal ratio should be determined empirically for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP by size-exclusion chromatography, exchanging the reduced antibody into a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0-7.5).
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Conjugation of the Drug-Linker to the Antibody
This protocol describes the conjugation of the deprotected mDPR-Val-Cit-PAB-MMAE to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
Deprotected mDPR-Val-Cit-PAB-MMAE in DMSO
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0-7.5)
-
N-acetylcysteine (optional, for quenching)
Protocol:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL with conjugation buffer.
-
Add the desired molar excess of the deprotected drug-linker solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.
-
(Optional) Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for an additional 20 minutes.
Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components.
Materials:
-
Crude ADC reaction mixture
-
Size-exclusion chromatography (SEC) system with a suitable column (e.g., Superdex 200 or equivalent)
-
Purification buffer (e.g., PBS, pH 7.4)
Protocol:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Load the crude ADC reaction mixture onto the SEC column.
-
Elute the ADC with the purification buffer at a flow rate appropriate for the column.
-
Monitor the elution profile by UV absorbance at 280 nm. The ADC will typically elute as the first major peak, well-separated from the smaller, unconjugated drug-linker molecules.
-
Collect the fractions corresponding to the ADC monomer peak.
-
Pool the purified ADC fractions and determine the final concentration by UV-Vis spectroscopy.
-
Sterile-filter the purified ADC solution using a 0.22 µm filter and store at 4°C.
Characterization of the Antibody-Drug Conjugate
Determination of ADC Concentration and Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR.[6][7]
Protocol:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for MMAE).
-
Calculate the ADC concentration and DAR using the following equations, based on the Beer-Lambert law:
-
A280 = εAb,280 * CAb * l + εDrug,280 * CDrug * l
-
Aλmax = εAb,λmax * CAb * l + εDrug,λmax * CDrug * l
Where:
-
A is the absorbance at the specified wavelength.
-
ε is the molar extinction coefficient.
-
C is the molar concentration.
-
l is the path length of the cuvette.
By solving these two simultaneous equations, the concentrations of the antibody (CAb) and the drug (CDrug) can be determined. The DAR is then calculated as:
-
DAR = CDrug / CAb
-
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[8]
Typical HIC Conditions:
| Parameter | Condition |
| Column | e.g., TSKgel Butyl-NPR |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | Linear gradient from 100% A to 100% B over 30-40 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
Characterization by Mass Spectrometry (MS)
Intact mass analysis of the ADC under native or denaturing conditions can confirm the molecular weight of the different DAR species and provide an accurate average DAR.
Data Presentation
Table 1: Representative Conjugation Efficiency and DAR
| Molar Excess of Drug-Linker | Average DAR (by HIC) | Conjugation Efficiency (%) |
| 3:1 | 2.8 | 70% |
| 5:1 | 3.9 | 98% |
| 8:1 | 4.2 | >99% |
| 10:1 | 4.5 | >99% |
Note: These are representative values and will vary depending on the antibody, payload, and specific reaction conditions.
Table 2: Comparative Plasma Stability of mDPR vs. Standard Maleimide Linker
| Time (days) | % Intact ADC (Standard Maleimide Linker) | % Intact ADC (mDPR Linker) |
| 0 | 100 | 100 |
| 1 | 90 | 98 |
| 3 | 75 | 95 |
| 7 | 55 | 92 |
Data represents the percentage of ADC with the payload still attached after incubation in human plasma at 37°C.[9][10]
Table 3: In Vitro Cytotoxicity of an mDPR-Val-Cit-PAB-MMAE ADC
| Cell Line | Antigen Expression | IC50 (ng/mL) |
| Cell Line A | High | 5.8 |
| Cell Line B | Medium | 25.2 |
| Cell Line C | Low/Negative | >1000 |
IC50 values are typically determined using a cell viability assay such as MTT or XTT after 72-96 hours of incubation with the ADC.[11][12][13]
Visualizations
ADC Mechanism of Action
Caption: Mechanism of action for an ADC with a cleavable mDPR-Val-Cit-PAB linker.
Experimental Workflow for ADC Synthesis and Purification
Caption: Overall experimental workflow for the synthesis and purification of an ADC.
Logical Relationship of mDPR Self-Stabilization
Caption: Comparison of stability between a standard maleimide and the mDPR self-stabilizing maleimide.
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Synthesis of Drug-Linker Conjugates with mDPR(Boc)-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biopharmaceuticals combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug via a specialized linker molecule. The linker is a critical component, designed to be stable in systemic circulation and to release the cytotoxic payload selectively within the target cancer cells.
This document provides detailed application notes and protocols for the synthesis of drug-linker conjugates utilizing the mDPR(Boc)-Val-Cit-PAB linker. This specific linker incorporates a maleimidocaproyl (mDPR) group for antibody conjugation, a Boc-protected diamine for modulating physicochemical properties, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. The Val-Cit dipeptide is specifically designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells, ensuring targeted intracellular drug release.[][] The Boc protecting group enhances the linker's stability during storage and the conjugation process, preventing premature reactions.[]
These protocols are intended to guide researchers through the chemical synthesis of the drug-linker construct and its subsequent conjugation to a targeting antibody, forming a stable and effective ADC.
Experimental Workflow
The overall process for synthesizing a drug-linker conjugate with this compound and subsequent antibody conjugation involves a multi-step chemical synthesis followed by a bioconjugation reaction. The key stages include the synthesis of the activated linker, conjugation of the linker to the cytotoxic drug, and finally, the conjugation of the drug-linker construct to the antibody.
Figure 1: General workflow for the synthesis of an antibody-drug conjugate using the this compound linker.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a drug-linker conjugate. These are generalized procedures and may require optimization based on the specific drug and antibody used.
Protocol 1: Synthesis of Fmoc-Val-Cit-PABOH
This protocol outlines the synthesis of the core peptide linker structure prior to the addition of the mDPR(Boc) moiety. An improved, high-yielding synthesis that avoids epimerization is described.[3]
-
Coupling of Fmoc-L-Citrulline to p-Aminobenzyl Alcohol (PABOH):
-
Dissolve Fmoc-L-Citrulline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add p-aminobenzyl alcohol (1.1 eq) to the solution.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Cit-PABOH.
-
-
Fmoc Deprotection of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-PABOH in a solution of 20% piperidine (B6355638) in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the free amine, H₂N-Cit-PABOH.
-
-
Coupling with Fmoc-Val-OSu:
-
Dissolve H₂N-Cit-PABOH in DMF.
-
Add Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-valine) (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in step 1.
-
Purify the crude product by flash column chromatography to yield Fmoc-Val-Cit-PABOH. A reported overall yield for a similar synthesis of Mc-Val-Cit-PABOH is around 50%.[3]
-
Protocol 2: Synthesis of this compound-Drug
This protocol describes the final steps of drug-linker synthesis.
-
Fmoc Deprotection of Fmoc-Val-Cit-PABOH:
-
Dissolve Fmoc-Val-Cit-PABOH in 20% piperidine in DMF and stir for 1-2 hours.
-
Remove the solvent under reduced pressure to yield H₂N-Val-Cit-PABOH.
-
-
Coupling with mDPR(Boc)-OSu:
-
Dissolve H₂N-Val-Cit-PABOH in anhydrous DMF.
-
Add mDPR(Boc)-OSu (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the resulting mDPR(Boc)-Val-Cit-PABOH by reverse-phase HPLC.
-
-
Activation of the PABOH moiety and Drug Conjugation:
-
The para-hydroxyl group of the PAB moiety is typically activated to a p-nitrophenyl carbonate (PNP) or other reactive species to facilitate conjugation with an amine-containing drug.
-
Dissolve mDPR(Boc)-Val-Cit-PABOH in a suitable solvent like dichloromethane.
-
Add p-nitrophenyl chloroformate and a base such as pyridine (B92270) or DIPEA.
-
Stir the reaction until completion, then purify the activated linker, this compound-PNP.
-
Dissolve the activated linker and the amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) in a solvent like DMF.[4][5]
-
Stir the reaction mixture at room temperature until the conjugation is complete, as monitored by HPLC.
-
Purify the final drug-linker conjugate, this compound-Drug, by reverse-phase HPLC.
-
Protocol 3: Antibody-Drug Conjugation
This protocol details the conjugation of the drug-linker to a monoclonal antibody.
-
Antibody Preparation:
-
Exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.4).
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The amount of TCEP should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reduction reaction at 37°C for 1-2 hours.
-
Remove the excess TCEP by buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound-Drug construct in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO).[6]
-
Add the dissolved drug-linker to the reduced antibody solution. The maleimide (B117702) group of the mDPR moiety will react with the free thiol groups on the antibody.
-
A typical molar excess of the drug-linker is between 3 to 10-fold over the antibody.
-
Incubate the reaction at room temperature or 4°C for 1-16 hours with gentle mixing.
-
-
Purification and Characterization of the ADC:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the final ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, SEC-HPLC, and mass spectrometry.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and conjugation process. Actual results will vary depending on the specific reagents and conditions used.
Table 1: Synthesis of this compound-Drug
| Step | Product | Starting Material | Molar Ratio | Solvent | Yield (%) | Purity (HPLC, %) |
| 1 | Fmoc-Cit-PABOH | Fmoc-L-Citrulline | 1 : 1.1 (PABOH) | DMF | 80-90 | >95 |
| 2 | H₂N-Cit-PABOH | Fmoc-Cit-PABOH | - | 20% Piperidine/DMF | ~100 (crude) | - |
| 3 | Fmoc-Val-Cit-PABOH | H₂N-Cit-PABOH | 1 : 1.1 (Fmoc-Val-OSu) | DMF | 85-95 | >95 |
| 4 | H₂N-Val-Cit-PABOH | Fmoc-Val-Cit-PABOH | - | 20% Piperidine/DMF | ~100 (crude) | - |
| 5 | mDPR(Boc)-Val-Cit-PABOH | H₂N-Val-Cit-PABOH | 1 : 1.1 (mDPR(Boc)-OSu) | DMF | 60-70 | >98 |
| 6 | This compound-PNP | mDPR(Boc)-Val-Cit-PABOH | 1 : 1.2 (PNP-chloroformate) | DCM | 70-80 | >95 |
| 7 | This compound-Drug | This compound-PNP | 1 : 1.5 (Drug) | DMF | 50-65 | >99 |
Table 2: Characterization of the Final Antibody-Drug Conjugate
| Parameter | Method | Specification |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC / Mass Spec | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | > 95% |
| Aggregates | SEC-HPLC | < 5% |
| Free Drug-Linker | RP-HPLC | < 1% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg |
Signaling Pathway for Drug Action
The this compound linker is designed to release its cytotoxic payload upon internalization into the target cancer cell. The following diagram illustrates the intracellular processing of an ADC utilizing this linker.
Figure 2: Intracellular trafficking and activation of an ADC with a cleavable Val-Cit linker.
Conclusion
The this compound linker is a versatile and effective tool for the development of advanced antibody-drug conjugates. Its design allows for stable circulation, specific intracellular cleavage, and controlled release of the cytotoxic payload, thereby enhancing the therapeutic window of the ADC. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted drug delivery. Careful optimization of each step is crucial for the successful synthesis of a safe and efficacious ADC.
References
Purifying Antibody-Drug Conjugates with mDPR(Boc)-Val-Cit-PAB Linkers: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Antibody-Drug Conjugates (ADCs) featuring the mDPR(Boc)-Val-Cit-PAB linker. This advanced linker system, incorporating a Boc-protected maleimide (B117702) derivative (mDPR), a cathepsin-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer, offers enhanced stability during conjugation and storage.[1] However, the unique characteristics of this linker and the inherent heterogeneity of the conjugation reaction necessitate a robust multi-step purification strategy to ensure a final product with the desired purity, homogeneity, and safety profile.
This guide outlines a comprehensive purification workflow, from initial capture and removal of unconjugated small molecules to the fine separation of ADC species with varying drug-to-antibody ratios (DAR). Detailed protocols for key techniques are provided, along with expected outcomes summarized in clear, comparative tables.
Understanding the Purification Challenge
The synthesis of an ADC with an this compound linker results in a heterogeneous mixture containing:
-
Desired ADC species: Antibodies with varying numbers of conjugated drug-linker molecules (different DAR values).
-
Unconjugated antibody: Monoclonal antibody (mAb) that did not react with the linker-payload.
-
Free drug-linker: Excess, unreacted this compound-payload.
-
Aggregates: High molecular weight species formed during the conjugation process.
-
Reaction-related impurities: Solvents and other reagents used in the conjugation reaction.
Effective purification is critical to remove these impurities, as they can impact the ADC's efficacy, safety, and pharmacokinetic properties.[2] The presence of free cytotoxic drug, for instance, can lead to off-target toxicity.[3]
A Multi-Modal Purification Workflow
A typical purification strategy for ADCs with this compound linkers involves a series of sequential steps, each targeting specific impurities. The overall workflow is designed to first capture the ADC and remove small molecule impurities, followed by polishing steps to resolve different DAR species and remove aggregates.
Experimental Protocols
Tangential Flow Filtration (TFF) for Removal of Free Drug-Linker and Buffer Exchange
TFF, also known as ultrafiltration/diafiltration (UF/DF), is an efficient first step to remove unconjugated drug-linker, organic solvents, and other small molecule impurities from the crude conjugation mixture.[2] This technique separates molecules based on size, allowing for the retention of the larger ADC while smaller impurities pass through the membrane.
Protocol:
-
System Preparation: Assemble and sanitize the TFF system with a 30-50 kDa molecular weight cut-off (MWCO) membrane cassette or hollow fiber module according to the manufacturer's instructions.
-
Equilibration: Equilibrate the system with a suitable buffer, for example, 20 mM histidine, 250 mM sucrose, pH 6.0.
-
Loading: Load the crude ADC conjugation mixture into the TFF system.
-
Diafiltration: Perform diafiltration against 5-10 diavolumes of the equilibration buffer to wash out the small molecule impurities.
-
Concentration: Concentrate the ADC solution to a desired volume.
-
Recovery: Recover the concentrated and purified ADC from the system.
| Parameter | Typical Value | Purpose |
| Membrane MWCO | 30-50 kDa | Retain ADC (~150 kDa) while allowing free drug-linker to pass through. |
| Transmembrane Pressure (TMP) | 15-25 psi | Optimize flux and minimize protein denaturation. |
| Diafiltration Volumes | 5-10 | Ensure sufficient removal of small molecule impurities. |
| Process Temperature | 2-8 °C | Maintain ADC stability. |
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for separating ADC species with different DAR values.[4][5] The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC separates proteins based on these differences in hydrophobicity under non-denaturing conditions. The Boc protecting group on the mDPR linker may contribute to the hydrophobicity, potentially enhancing the separation of different DAR species.
Protocol:
-
Column: Phenyl or Butyl-based HIC column.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Sample Preparation: Adjust the ADC sample from the TFF step to a final ammonium sulfate concentration of approximately 1.0-1.5 M.
-
Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Loading: Load the prepared ADC sample onto the column.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes. Species with lower DAR (less hydrophobic) will elute first, followed by species with higher DAR.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions by UV spectroscopy and/or LC-MS to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.
| Parameter | Typical Condition | Purpose |
| HIC Resin | Phenyl or Butyl | Provides hydrophobic surface for interaction with ADC. |
| Salt | Ammonium Sulfate | Promotes binding of the ADC to the resin. |
| Gradient | Linear decrease in salt concentration | Allows for the sequential elution of ADC species based on hydrophobicity. |
| Flow Rate | 60-100 cm/hr | Balances resolution and process time. |
Size Exclusion Chromatography (SEC) for Aggregate Removal and Final Buffer Exchange
SEC is the final polishing step to remove high molecular weight aggregates and for buffer exchange into the final formulation buffer.[6] SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute first, followed by the monomeric ADC, and then smaller molecules.
Protocol:
-
Column: A size exclusion column with an appropriate pore size for separating proteins in the size range of 150 kDa.
-
Mobile Phase (Formulation Buffer): A suitable buffer for the final drug product, e.g., 20 mM Histidine, 8.5% Sucrose, 0.02% Polysorbate 20, pH 6.0.
-
Equilibration: Equilibrate the SEC column with the formulation buffer.
-
Loading: Load the pooled HIC fractions onto the column. The loading volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the formulation buffer at a constant flow rate.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Analyze the collected fraction for purity, concentration, and aggregate content.
| Parameter | Typical Condition | Purpose |
| SEC Resin | Silica or polymer-based with appropriate pore size | Separates molecules based on size. |
| Mobile Phase | Final formulation buffer | Places the ADC in its final stable buffer. |
| Loading Volume | <5% of column volume | Ensures high-resolution separation of monomer and aggregate. |
| Flow Rate | 30-60 cm/hr | Optimizes resolution. |
Data Presentation: Expected Outcomes of Purification Steps
The following table summarizes the expected purity and recovery at each stage of the purification process. The values are representative and may vary depending on the specific antibody, payload, and conjugation conditions.
| Purification Step | Key Impurities Removed | Expected Purity (Monomer) | Average DAR | Expected Recovery |
| Crude Conjugation | - | >90% | Heterogeneous | 100% |
| Tangential Flow Filtration | Free drug-linker, solvents | >95% | Unchanged | >95% |
| Hydrophobic Interaction Chromatography | Unconjugated mAb, undesired DAR species | >98% | Homogenized (e.g., 3.5-4.5) | 80-90% |
| Size Exclusion Chromatography | Aggregates | >99% | Unchanged | >95% |
Analytical Characterization
Throughout the purification process, it is crucial to monitor the quality of the ADC using a suite of analytical techniques.
-
UV/Vis Spectroscopy: To determine protein concentration.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the average DAR and the distribution of DAR species.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the percentage of monomer, aggregate, and fragment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC, determine the precise mass of different DAR species, and identify any modifications.
Conclusion
The purification of ADCs with this compound linkers is a multi-faceted process that requires a well-designed, multi-modal approach to achieve a final product of high purity and homogeneity. The combination of Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides a robust and scalable platform for the removal of process-related impurities and the isolation of ADC species with the desired drug-to-antibody ratio. The detailed protocols and expected outcomes presented in this guide serve as a valuable resource for researchers and scientists in the development of next-generation antibody-drug conjugates.
References
- 1. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of mDPR(Boc)-Val-Cit-PAB Conjugated Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The exquisite specificity of a monoclonal antibody is combined with the potent cell-killing ability of a small molecule drug via a chemical linker. The linker is a critical component, ensuring the stability of the ADC in circulation and enabling the controlled release of the payload at the tumor site. This document provides a detailed characterization of ADCs utilizing the mDPR(Boc)-Val-Cit-PAB linker, a protease-cleavable system designed for enhanced stability and selective payload delivery.
The this compound linker is a sophisticated construct featuring several key components. The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[][] The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the release of the unmodified, fully active cytotoxic payload upon cleavage of the Val-Cit moiety.[] The Boc-protected mDPR (maleimidocaproyl) group provides a stable conjugation handle, often for attachment to thiol groups on the antibody, and the Boc protection enhances linker stability during storage and conjugation.[] This system is frequently used to conjugate potent anti-tubulin agents like Monomethyl Auristatin E (MMAE).[4]
These application notes provide detailed protocols for the conjugation, characterization, and evaluation of this compound conjugated ADCs, along with representative data to guide researchers in this field.
Data Presentation
Table 1: Physicochemical Characterization of a Representative this compound-MMAE ADC
| Parameter | Typical Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregate Content | <5% | Size Exclusion Chromatography (SEC-HPLC) |
| Residual Free Drug-Linker | <1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Table 2: In Vitro Cytotoxicity of a Representative anti-HER2-mDPR(Boc)-Val-Cit-PAB-MMAE ADC
| Cell Line | Target Antigen Expression | IC50 (nM) |
| SK-BR-3 | HER2+++ | 0.5 - 5 |
| BT-474 | HER2+++ | 1 - 10 |
| MDA-MB-231 | HER2- | >1000 |
| MCF-7 | HER2+ | 50 - 200 |
IC50 values are representative and can vary based on the specific antibody, payload, and experimental conditions.
Table 3: In Vitro Plasma Stability of a Val-Cit Linker-Based ADC
| Species | Incubation Time (days) | % Intact ADC Remaining |
| Human Plasma | 7 | >90% |
| Cynomolgus Monkey Plasma | 7 | >85% |
| Mouse Plasma | 1 | <50% (due to carboxylesterase activity)[5][6] |
Note: The mDPR and Boc components are designed to improve stability, but the Val-Cit component's susceptibility to mouse carboxylesterase should be considered in preclinical model selection.
Experimental Protocols
Protocol 1: Conjugation of this compound-MMAE to a Thiol-Engineered Antibody
This protocol describes a typical conjugation procedure for attaching a maleimide-functionalized drug-linker to a monoclonal antibody with available thiol groups, often generated by the reduction of interchain disulfides.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-MMAE drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Purification system (e.g., SEC or HIC)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 1-10 mg/mL in conjugation buffer.
-
Add a calculated molar excess of TCEP to the mAb solution to achieve the desired level of disulfide bond reduction (typically a 2-5 molar excess per disulfide bond).
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF) into conjugation buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound-MMAE in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced mAb solution. The molar ratio of drug-linker to mAb will determine the final DAR and should be optimized (typically a 5-10 fold molar excess).
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution (relative to the drug-linker) to cap any unreacted maleimide (B117702) groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or HIC.[7][] TFF can also be used for initial purification and buffer exchange.[]
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).
-
Characterize the ADC for DAR, monomer purity, and aggregate content as described in the subsequent protocols.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the drug-linker is typically hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[9]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of species * DAR of species) / 100
-
References
- 4. mDPR-Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing the mDPR(Boc)-Val-Cit-PAB Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy and safety. An optimal DAR ensures a sufficient therapeutic window, balancing the potency of the cytotoxic payload with the pharmacokinetic properties of the monoclonal antibody (mAb). The mDPR(Boc)-Val-Cit-PAB linker is a protease-cleavable linker designed for stable payload attachment in circulation and efficient release within target cells. This application note provides detailed protocols for determining the average DAR of ADCs constructed with the this compound linker using three common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV/Vis Spectroscopy.
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for characterizing the DAR of cysteine-linked ADCs under native, non-denaturing conditions.[1][2][3][4][5][6] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.[4][7]
a. Materials and Reagents:
-
ADC sample with this compound linker
-
Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
b. Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Column Temperature: 25°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 25 100 30 100 31 0 | 35 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination.[6][8][9] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[6][10]
a. Materials and Reagents:
-
ADC sample with this compound linker
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
RP-HPLC column (e.g., C4 wide-pore)
-
HPLC system with a UV detector
b. Protocol:
-
Sample Reduction:
-
To 100 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
HPLC Method:
-
Column Temperature: 80°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 60 25 60 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR using the following formula:
Note: The number of drugs per chain needs to be determined, often with mass spectrometry.
-
DAR Determination by UV/Vis Spectroscopy
UV/Vis spectroscopy is a simple and rapid method for estimating the average DAR, provided the antibody and the drug have distinct absorbance maxima.[1][11][][13][14]
a. Materials and Reagents:
-
ADC sample with this compound linker
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
UV/Vis spectrophotometer
b. Protocol:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the free drug-linker (ε_Drug) at two wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance, λ_max).
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to a suitable concentration in the buffer.
-
Measure the absorbance of the ADC solution at both 280 nm (A_280) and λ_max (A_λmax).
-
-
Data Analysis:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations (based on the Beer-Lambert law):
-
Calculate the average DAR:
-
Data Presentation
The quantitative data obtained from HIC and RP-HPLC experiments can be summarized in the following tables for clear comparison.
Table 1: HIC Data Summary for DAR Calculation
| DAR Species | Retention Time (min) | Peak Area | % of Total Area | Weighted Area (Peak Area * DAR) |
| DAR0 | ||||
| DAR2 | ||||
| DAR4 | ||||
| DAR6 | ||||
| DAR8 | ||||
| Total | 100% | Σ(Weighted Area) | ||
| Average DAR | Σ(Weighted Area) / Σ(Total Peak Area) |
Table 2: RP-HPLC Data Summary for DAR Calculation (Post-Reduction)
| Chain Species | Retention Time (min) | Peak Area | % of Total Area | Drugs per Chain | Weighted Area |
| Light Chain (LC) | 0 | ||||
| LC-Drug | 1 | ||||
| Heavy Chain (HC) | 0 | ||||
| HC-Drug | 1 | ||||
| HC-Drug2 | 2 | ||||
| HC-Drug3 | 3 | ||||
| Total | 100% | Σ(Weighted Area) | |||
| Average DAR | Σ(Weighted Area) / Σ(Total Peak Area) |
Table 3: UV/Vis Spectroscopy Data Summary for DAR Calculation
| Parameter | Wavelength 1 (280 nm) | Wavelength 2 (λ_max) |
| ε_Ab (M⁻¹cm⁻¹) | ||
| ε_Drug (M⁻¹cm⁻¹) | ||
| ADC Absorbance (A) | ||
| Calculated C_Ab (M) | ||
| Calculated C_Drug (M) | ||
| Average DAR (C_Drug / C_Ab) |
Visualizations
Caption: Experimental workflows for DAR determination using HIC, RP-HPLC, and UV/Vis spectroscopy.
Caption: Logical flow for calculating the average DAR from chromatographic peak area data.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Note 1: Introduction to mDPR(Boc)-Val-Cit-PAB ADC
This document provides detailed application notes and protocols for designing and executing preclinical animal studies to evaluate the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the mDPR(Boc)-Val-Cit-PAB linker-payload system.
The this compound is a sophisticated system used in the development of ADCs for targeted cancer therapy[][2]. It comprises three key components:
-
Monoclonal Antibody (mAb): The targeting component that binds to a specific tumor-associated antigen on the surface of cancer cells. The choice of mAb is critical and dictates the target cell population.
-
Cytotoxic Payload (mDPR): The mDPR moiety is a potent cytotoxic agent designed to kill cancer cells. Based on its chemical structure, it is classified as a DNA-damaging agent, which typically induces cell death by interfering with DNA replication and integrity[][4]. The Boc (tert-Butyloxycarbonyl) group is a protective chemical moiety that enhances the stability of the linker-payload complex during storage and the conjugation process[].
-
Linker (Val-Cit-PAB): This linker connects the antibody to the payload. It is engineered for high stability in systemic circulation but is designed to be cleaved specifically within the target cancer cell[5][6].
The mechanism relies on the high expression of proteases like Cathepsin B in the lysosomes of tumor cells[7][8]. After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome. There, the acidic environment and high concentration of Cathepsin B cleave the valine-citrulline (Val-Cit) dipeptide bond[5][]. This initiates the collapse of the p-aminobenzylcarbamate (PAB) self-immolative spacer, releasing the mDPR payload in its fully active form to exert its cytotoxic effect[5][10].
Application Note 2: Animal Model Selection
The choice of animal model is critical for obtaining meaningful efficacy data and is dependent on the ADC's antibody target and the study's objectives. The most common models for ADC testing are xenografts and, in specific cases, syngeneic models[11][12].
| Model Type | Description | Advantages | Disadvantages | Best For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted (e.g., subcutaneously) into immunodeficient mice (e.g., Nude, SCID, NSG).[12] | - High reproducibility.- Relatively low cost.- Well-characterized cell lines.- Required for human-specific antibody targets. | - Lack of a functional immune system.- Does not fully represent human tumor heterogeneity.[11] | Initial efficacy screening, dose-response studies, and PK/PD modeling. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[11] | - Preserves original tumor architecture and heterogeneity.- Higher predictive value for clinical outcomes. | - High cost and complexity.- Slower tumor growth.- Potential for human stroma to be replaced by murine stroma. | Evaluating efficacy in a model that closely mimics human disease, studying drug resistance. |
| Syngeneic Model | Murine tumor cells are implanted into immunocompetent mice with a matching genetic background.[11] | - Fully competent immune system allows for studying immunomodulatory effects of the ADC (e.g., ADCC).- Useful for combination immunotherapy studies.[13] | - Requires an antibody that cross-reacts with the murine target antigen.- Murine tumor biology may not fully reflect human disease.[14] | Testing ADCs with murine cross-reactive antibodies, evaluating the contribution of the immune system to efficacy. |
Protocol 1: In Vivo Efficacy Study in a CDX Mouse Model
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of an this compound ADC in a subcutaneous cell line-derived xenograft (CDX) model.
1. Materials and Reagents
-
Cell Line: A human cancer cell line with verified high expression of the target antigen.
-
Animals: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.
-
ADC: this compound ADC, formulated in a sterile vehicle (e.g., PBS).
-
Vehicle Control: Formulation buffer used for the ADC.
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM, FBS, Pen/Strep).
-
Matrigel® (or similar basement membrane matrix).
-
Instrumentation: Calipers, analytical balance, sterile syringes and needles.
2. Experimental Workflow
3. Detailed Procedure
-
Cell Preparation: Culture the selected tumor cell line under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 50:50 mixture of cold PBS and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable, use digital calipers to measure the length (L) and width (W) of the tumors twice weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control
-
Group 2: this compound ADC (e.g., 3 mg/kg)
-
Group 3: (Optional) Isotype Control ADC
-
-
ADC Administration: Administer the ADC and vehicle control, typically via intravenous (IV) injection into the tail vein. The dosing schedule should be pre-determined (e.g., once weekly for 3 weeks).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and body weights twice weekly for the duration of the study. Body weight loss is a key indicator of systemic toxicity.
-
Endpoints: The study may be terminated when tumors in the control group reach a pre-defined size (e.g., 2000 mm³) or after a set number of days. Individual animals should be euthanized if tumor volume exceeds the limit or if they show signs of excessive toxicity (e.g., >20% body weight loss).
4. Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison.
Table 1: Mean Tumor Volume Over Time
| Day | Vehicle Control (mm³) | ADC 3 mg/kg (mm³) |
|---|---|---|
| 0 | 125.4 ± 15.2 | 126.1 ± 14.8 |
| 4 | 250.1 ± 30.5 | 110.5 ± 12.1 |
| 7 | 480.6 ± 55.9 | 95.3 ± 10.5 |
| 11 | 850.2 ± 98.7 | 70.1 ± 8.9 |
| 14 | 1350.9 ± 150.3 | 55.8 ± 7.2 |
| 21 | 2100.5 ± 210.1 | 80.4 ± 11.3 |
Table 2: Efficacy and Toxicity Summary (Day 21)
| Treatment Group | Mean Tumor Volume (mm³) | TGI (%)* | Tumor Regressions | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 2100.5 | - | 0/10 | +2.5% |
| ADC 3 mg/kg | 80.4 | 96.2% | 8/10 | -5.1% |
*Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100 , where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial timepoints.
Application Note 3: Potential Signaling Pathway
The mDPR payload, as a DNA-damaging agent, likely activates the DNA Damage Response (DDR) pathway. This complex signaling network detects DNA lesions, arrests the cell cycle to allow for repair, and triggers apoptosis if the damage is irreparable.
References
- 2. This compound - Immunomart [immunomart.com]
- 4. Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermediates [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up mDPR(Boc)-Val-Cit-PAB ADC Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The mDPR(Boc)-Val-Cit-PAB linker is a cleavable linker system designed for stable attachment of a payload to an antibody and its subsequent controlled release within target cancer cells.
The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells. This enzymatic cleavage triggers a self-immolative cascade of the p-aminobenzyl (PAB) spacer, leading to the release of the active payload. The Boc-protected mDPR (maleimidocaproyl-diaminopropionic acid derivative) moiety provides a stable conjugation handle and is designed to enhance the linker's stability during storage and the conjugation process, preventing premature drug release.[]
Scaling up the production of ADCs from laboratory to clinical and commercial scales presents numerous challenges. These include ensuring batch-to-batch consistency, maintaining the integrity and activity of the antibody, controlling the drug-to-antibody ratio (DAR), and removing process-related impurities.[] These application notes provide a comprehensive overview and detailed protocols for the scaled-up production of an ADC utilizing the this compound linker.
I. Synthesis of this compound-Payload
The synthesis of the linker-payload construct is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a representative protocol for the synthesis of an this compound-payload, where the payload is a potent cytotoxic agent such as monomethyl auristatin E (MMAE).
Experimental Protocol: Synthesis of this compound-MMAE
1. Synthesis of Fmoc-Val-Cit-PAB-PNP:
-
Step 1a: Synthesis of Fmoc-Cit-PABOH: A solution of Fmoc-L-Citrulline and p-aminobenzyl alcohol in a suitable solvent like dimethylformamide (DMF) is treated with a coupling agent such as HATU in the presence of a base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion.
-
Step 1b: Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Step 1c: Coupling with Fmoc-Valine: The resulting amine is coupled with Fmoc-L-Valine-OSu in DMF with DIPEA.
-
Step 1d: Activation with p-Nitrophenyl Chloroformate: The hydroxyl group of the PAB moiety is activated with p-nitrophenyl chloroformate to yield Fmoc-Val-Cit-PAB-PNP.
2. Synthesis of mDPR(Boc) moiety:
-
The synthesis of the mDPR(Boc) moiety is a specialized process that can be achieved through various synthetic routes, often starting from a protected diaminopropionic acid derivative. A detailed, multi-step synthesis is typically required to install the maleimide (B117702) group and the Boc-protected amine.
3. Coupling of mDPR(Boc) to Val-Cit-PAB-PNP:
-
The Fmoc group on Fmoc-Val-Cit-PAB-PNP is deprotected with piperidine in DMF.
-
The resulting free amine is then reacted with an activated ester of the mDPR(Boc) moiety (e.g., mDPR(Boc)-OSu) in the presence of DIPEA to form the complete linker.
4. Conjugation of MMAE to the Linker:
-
The p-nitrophenyl carbonate of the this compound linker is reacted with MMAE in a suitable solvent like DMF with a base such as DIPEA to form the final this compound-MMAE drug-linker conjugate.
5. Purification:
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the highly pure drug-linker conjugate.
Data Presentation: Synthesis Yields
| Step | Starting Material Scale (grams) | Product Scale (grams) | Yield (%) | Purity (%) |
| 1. Fmoc-Val-Cit-PAB-PNP Synthesis | 10.0 | 12.5 | ~75 | >95 |
| 2. mDPR(Boc) Moiety Synthesis | 5.0 | 3.5 | ~70 | >98 |
| 3. Linker Assembly | 12.5 | 10.0 | ~80 | >95 |
| 4. Payload Conjugation (MMAE) | 10.0 | 8.5 | ~85 | >98 |
| 5. Final Purification | 8.5 | 7.2 | ~85 | >99 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and scale.
II. ADC Conjugation: Antibody-Drug Linker Reaction
The conjugation of the this compound-payload to the antibody is a critical step that determines the final drug-to-antibody ratio (DAR) and the overall quality of the ADC. The following protocol describes a typical cysteine-based conjugation method.
Experimental Protocol: Cysteine-Based ADC Conjugation
1. Antibody Reduction:
-
A solution of the monoclonal antibody (e.g., at 10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA) is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce the interchain disulfide bonds. The reaction is typically carried out at 37°C for 1-2 hours.
2. Buffer Exchange:
-
The reduced antibody is purified from excess TCEP using tangential flow filtration (TFF) or size exclusion chromatography (SEC) into a conjugation buffer (e.g., PBS, pH 7.0, with EDTA).
3. Conjugation Reaction:
-
The this compound-payload, dissolved in a co-solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the reduced antibody solution. The molar excess of the drug-linker is carefully controlled to achieve the desired DAR. The reaction is typically performed at room temperature for 1-2 hours.
4. Quenching:
-
The conjugation reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the drug-linker.
Data Presentation: Conjugation Parameters
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| Reducing Agent | TCEP |
| TCEP:mAb Molar Ratio | 2.5:1 to 5:1 |
| Reduction Temperature | 37°C |
| Reduction Time | 1-2 hours |
| Drug-Linker:mAb Molar Ratio | 4:1 to 8:1 |
| Conjugation Temperature | Room Temperature (20-25°C) |
| Conjugation Time | 1-2 hours |
| Quenching Agent | N-acetylcysteine |
| Target DAR | 3.5 - 4.5 |
III. ADC Purification and Characterization
Purification of the ADC is essential to remove unreacted drug-linker, aggregated protein, and other process-related impurities. Characterization is performed to ensure the quality, consistency, and stability of the final ADC product.
Experimental Protocol: ADC Purification and Characterization
1. Purification:
-
Tangential Flow Filtration (TFF): The quenched reaction mixture is first purified by TFF to remove the quenching reagent and unreacted drug-linker.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The ADC is loaded onto a HIC column and eluted with a decreasing salt gradient. Fractions containing the desired DAR species are collected.
-
Size Exclusion Chromatography (SEC): SEC is used to remove high molecular weight species (aggregates) and any remaining low molecular weight impurities.
-
Final Formulation: The purified ADC is buffer exchanged into its final formulation buffer using TFF and sterile filtered.
2. Characterization:
-
Drug-to-Antibody Ratio (DAR): The average DAR is determined by HIC-UV or reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
Purity and Aggregation: SEC-HPLC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC product.
-
Free Drug Analysis: RP-HPLC is used to quantify the amount of residual free drug-linker in the final product.
-
In Vitro Cytotoxicity Assay: The potency of the ADC is evaluated using a cell-based cytotoxicity assay on a target cancer cell line.
Data Presentation: ADC Quality Attributes
| Attribute | Specification |
| Average DAR | 3.8 ± 0.5 |
| Monomer Purity (SEC-HPLC) | ≥ 95% |
| Aggregate Content (SEC-HPLC) | ≤ 5% |
| Free Drug-Linker | ≤ 1% |
| In Vitro Potency (IC50) | Target-dependent |
IV. Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow: ADC Production
References
Troubleshooting & Optimization
mDPR(Boc)-Val-Cit-PAB linker instability in mouse plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of the mDPR(Boc)-Val-Cit-PAB linker in mouse plasma during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound linker instability in mouse plasma?
A1: The primary cause of instability for Val-Cit-PAB-based linkers in mouse and rat plasma is enzymatic cleavage by carboxylesterase 1C (Ces1C).[1][2][3][4] This enzyme is present in rodent plasma and can hydrolyze the Val-Cit dipeptide, leading to premature release of the cytotoxic payload.[2][3] This issue is particularly relevant for preclinical studies conducted in mouse models, as this instability is not typically observed in human plasma.[5][6]
Q2: Does the mDPR(Boc) group contribute to the instability in mouse plasma?
A2: The Boc (tert-Butyloxycarbonyl) protecting group on the mDPR moiety is designed to enhance the linker's stability during storage and the antibody-drug conjugate (ADC) manufacturing process.[][8] It is intended to be removed intracellularly to allow for subsequent cleavage of the linker. While premature deprotection in plasma is a theoretical possibility, the primary documented instability of this linker in mouse plasma stems from the cleavage of the Val-Cit sequence by Ces1C, not the Boc group itself.
Q3: What are the consequences of this linker instability in my preclinical mouse studies?
A3: Premature cleavage of the linker in mouse plasma can lead to several adverse outcomes, including:
-
Reduced Efficacy: The ADC may not reach the target tumor cells intact, leading to a lower concentration of the payload at the site of action and diminished anti-tumor activity.[2][3]
-
Off-Target Toxicity: The early release of the potent cytotoxic payload into systemic circulation can cause damage to healthy tissues, resulting in increased off-target toxicity.[2]
-
Inaccurate Pharmacokinetic (PK) Profile: The instability will alter the ADC's PK profile, making it difficult to accurately assess its properties and predict its behavior in other species, including humans.
Q4: Are there alternative linker designs that are more stable in mouse plasma?
A4: Yes, several strategies have been developed to address the instability of the Val-Cit linker in mouse plasma. A highly effective approach is the modification of the peptide sequence. For example, adding a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by preventing cleavage by Ces1C, while maintaining susceptibility to cleavage by intracellular cathepsins.[2][3][5][6]
Troubleshooting Guides
Issue: Rapid decrease in Drug-to-Antibody Ratio (DAR) in mouse plasma stability assay.
Possible Cause: Your ADC with the this compound linker is likely being cleaved by mouse carboxylesterase 1C (Ces1C).[1][2][3][4]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significant difference in stability will point towards a species-specific enzyme.[5][6]
-
If available, use plasma from Ces1C knockout mice for an in vitro stability assay to confirm if the premature payload release is mitigated.[1][4]
-
Perform the stability assay in the presence of a known Ces1C inhibitor as a control.[1][4]
-
-
Modify the Linker:
-
Evaluate Alternative Linker Chemistries:
-
Explore different classes of cleavable or non-cleavable linkers that are not substrates for Ces1C.
-
Issue: High background toxicity observed in mouse models.
Possible Cause: Premature release of the cytotoxic payload due to linker instability in the bloodstream is a likely cause of off-target toxicity.[2]
Troubleshooting Steps:
-
Assess Linker Stability:
-
Perform an in vitro plasma stability assay as described in the protocol below to quantify the rate of payload release in mouse plasma.
-
-
Correlate PK/PD Data:
-
Analyze the pharmacokinetic data to determine if the ADC half-life is shorter than expected and if there is a corresponding early appearance of free payload in circulation.
-
-
Implement a More Stable Linker:
-
Switch to a more stable linker design, such as the EVCit linker, which has been shown to improve the therapeutic window by reducing off-target toxicity.[3]
-
Data Presentation
Table 1: Comparative Stability of Val-Cit and Modified Linkers in Mouse Plasma
| Linker Type | Modification | Half-life in Mouse Plasma | Reference |
| Val-Cit (VCit) | None | ~2 days | [3] |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid | ~12 days | [3] |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
Objective: To determine the stability of an ADC with an this compound linker in mouse plasma by measuring the change in DAR over time.
Materials:
-
ADC construct
-
Freshly collected, citrate-anticoagulated mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
-
Protein A or other affinity capture beads/columns
Methodology:
-
Sample Preparation:
-
Dilute the ADC stock solution to a final concentration of 1 mg/mL in pre-warmed (37°C) mouse plasma.
-
Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
-
Incubation:
-
Incubate both the plasma and PBS samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 6, 24, 48, 72, and 144 hours), withdraw an aliquot from each sample.
-
-
Sample Processing:
-
Immediately stop the reaction by flash-freezing the aliquots in liquid nitrogen and storing them at -80°C until analysis.
-
For analysis, thaw the samples and isolate the ADC from the plasma using an affinity capture method (e.g., Protein A beads).
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the average DAR as a function of time for both the plasma and PBS samples. The rate of DAR decrease in the plasma sample compared to the PBS control indicates the extent of linker instability.
-
Visualizations
Caption: Workflow for in vitro ADC plasma stability assay.
Caption: Premature cleavage of Val-Cit linker by Ces1C in mouse plasma.
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorunstar.com [biorunstar.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
troubleshooting low conjugation efficiency with mDPR(Boc)-Val-Cit-PAB
Welcome to the technical support center for the mDPR(Boc)-Val-Cit-PAB linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conjugation efficiency and to answer frequently asked questions related to the use of this advanced antibody-drug conjugate (ADC) linker.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: The this compound linker is a multicomponent system designed for stable and targeted drug delivery.
-
mDPR (maleimidocaproyl): This component contains a maleimide (B117702) group that specifically reacts with free thiol (sulfhydryl) groups on a partially reduced antibody, forming a stable covalent bond.
-
(Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group that enhances the stability of the linker during storage and the initial stages of conjugation, preventing unwanted side reactions.[1] It can be removed under acidic conditions if necessary.[2][]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a protease that is highly active within the lysosomes of tumor cells.[1][4][] This enzymatic cleavage ensures that the cytotoxic payload is released inside the target cell.
-
PAB (p-aminobenzylcarbamate): This acts as a self-immolative spacer.[4] Once the Val-Cit sequence is cleaved by cathepsin B, the PAB moiety spontaneously decomposes, releasing the attached payload in its active form.[6]
Q2: What type of payloads are compatible with this linker?
A2: The this compound linker is primarily designed for the conjugation of payloads that can be attached to the PAB spacer. This typically includes payloads with amine or hydroxyl groups. For thiol-containing payloads, such as auristatins (e.g., MMAE) and maytansinoids, the entire linker-payload conjugate is usually synthesized first and then attached to the antibody.[1]
Q3: What is the optimal storage condition for this compound?
A3: To ensure stability and prevent degradation, the linker should be stored at -20°C in a dry environment, protected from light and moisture.[1][] For repeated use, it is advisable to aliquot the linker to avoid multiple freeze-thaw cycles.[1]
Q4: What is a typical Drug-to-Antibody Ratio (DAR) achieved with this type of linker?
A4: The optimal DAR for most ADCs ranges from 2 to 4.[8] Higher DAR values can lead to increased hydrophobicity, which may cause aggregation of the ADC and faster clearance from circulation.[9][10] The final DAR is influenced by several factors, including the molar ratio of the linker-payload to the antibody and the number of available thiol groups on the antibody.
Troubleshooting Guide for Low Conjugation Efficiency
Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR), is a common challenge in ADC development. The following guide addresses potential issues at each stage of the conjugation process.
Issue 1: Inefficient Antibody Reduction
Question: My final product has a high proportion of unconjugated antibody (DAR = 0). How can I ensure my antibody is properly reduced?
| Potential Cause | Troubleshooting Action |
| Incomplete reduction of disulfide bonds | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature. Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP). |
| Re-oxidation of free thiols | Degas buffers to remove dissolved oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that can catalyze thiol oxidation. |
| Antibody denaturation | Avoid harsh reduction conditions (e.g., excessively high temperatures or extreme pH). Monitor antibody integrity throughout the process. |
Issue 2: Problems with the Linker-Payload
Question: The conjugation reaction is not proceeding as expected, and I suspect an issue with my linker-payload. What should I check?
| Potential Cause | Troubleshooting Action |
| Hydrolysis of the maleimide group | The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Prepare the linker-payload solution immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Degradation of the linker-payload | Ensure the linker-payload has been stored correctly at -20°C and protected from light and moisture. Consider using a fresh batch to confirm its activity. |
| Precipitation of the linker-payload | Many linker-payloads are hydrophobic and may have limited solubility in aqueous buffers. Dissolve the linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the antibody solution. |
Issue 3: Suboptimal Conjugation Reaction Conditions
Question: I am observing a low overall conjugation yield. How can I optimize the reaction conditions?
| Potential Cause | Troubleshooting Action |
| Incorrect pH of the conjugation buffer | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[] Operating outside this range can lead to side reactions or reduced efficiency. |
| Suboptimal molar ratio of linker-payload to antibody | Empirically test different molar ratios to find the optimal balance for your specific antibody and desired DAR. A 10-20 fold molar excess of the linker-payload is a common starting point. |
| Insufficient reaction time or temperature | While the reaction is typically rapid, increasing the incubation time (e.g., 2 hours at room temperature or overnight at 4°C) can improve efficiency. |
| Interfering substances in the buffer | Buffers containing free amines (e.g., Tris or glycine) can react with the linker. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) before starting the reaction. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody
-
Preparation: Start with a purified antibody solution at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reduction: Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to achieve the desired molar excess (e.g., a 2-5 fold molar excess over the antibody).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: Remove the excess reducing agent by size-exclusion chromatography (SEC) or dialysis into the conjugation buffer.
Protocol 2: Conjugation of Linker-Payload to Antibody
-
Preparation: Dissolve the this compound-payload conjugate in a minimal amount of an organic solvent like DMSO.
-
Conjugation: Add the dissolved linker-payload solution to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at 4°C overnight with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess maleimide.
-
Purification: Purify the resulting ADC using SEC or other chromatographic methods to remove unconjugated linker-payload and other small molecules.
Visualizations
Caption: A general experimental workflow for the conjugation of this compound-payload to a monoclonal antibody.
Caption: A decision tree for troubleshooting low conjugation efficiency with this compound.
Caption: A simplified signaling pathway illustrating the mechanism of action for an ADC with a cleavable linker.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | ADC linker | DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 6. MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E () for sale [vulcanchem.com]
- 8. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing mDPR(Boc)-Val-Cit-PAB Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for mDPR(Boc)-Val-Cit-PAB conjugation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound to antibodies or other biomolecules.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR) | - Suboptimal pH of the reaction buffer.- Inefficient activation of the linker or antibody.- Steric hindrance at the conjugation site.- Low molar ratio of linker to antibody.- Short reaction time or low temperature. | - Optimize the pH of the conjugation buffer. For thiol-maleimide reactions, a pH of 6.5-7.5 is typically recommended. For amine-NHS ester reactions, a pH of 7.2-8.5 is often used.- Ensure complete reduction of antibody disulfides if targeting cysteines. Use a sufficient excess of reducing agent and ensure its subsequent removal.- If using an NHS ester, ensure it is freshly prepared and protected from moisture.- Increase the molar excess of the this compound linker relative to the antibody.- Extend the reaction time and/or increase the reaction temperature within the stability limits of the antibody. |
| High Aggregation of the Antibody-Drug Conjugate (ADC) | - High hydrophobicity of the linker-drug complex.- High average DAR.- Presence of residual organic solvents from the linker stock solution.- Inappropriate buffer conditions (pH, ionic strength). | - Optimize the conjugation reaction to achieve a lower, more controlled average DAR, which is typically aimed to be between 2 and 4.[]- Introduce a purification step, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), immediately after conjugation.- Ensure the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker is kept to a minimum in the final reaction mixture.- Screen different buffer formulations to improve the solubility and stability of the ADC. |
| Premature Cleavage of the Linker or Loss of Boc Protecting Group | - Exposure to acidic or strongly basic conditions during the reaction or purification.- Presence of certain enzymes in the reaction mixture. | - Maintain a neutral to slightly basic pH during the conjugation process. The Boc protecting group is sensitive to acidic conditions.[2]- Use purified reagents and antibodies to avoid enzymatic degradation of the linker.- Store the this compound linker under recommended conditions (-20°C, dry, and protected from light) to ensure its integrity.[] |
| Inconsistent Batch-to-Batch Conjugation Results | - Variability in the quality or concentration of reactants.- Inconsistent reaction parameters (time, temperature, pH).- Differences in antibody preparation. | - Use high-purity, well-characterized this compound linker and antibody for each conjugation.- Precisely control all reaction parameters. Implement and follow a strict, detailed standard operating procedure (SOP).- Ensure consistent antibody reduction and purification steps prior to conjugation. |
| Difficulty in Purifying the Final ADC | - Co-elution of unreacted antibody, free linker-drug, and ADC species.- Aggregates interfering with chromatographic separation. | - Utilize a multi-step purification strategy, potentially combining affinity chromatography (e.g., Protein A) with SEC and/or HIC.- Optimize the gradient and mobile phase composition for chromatographic methods to enhance the resolution between different species.- Perform a buffer exchange step to remove excess unconjugated linker-drug before the main purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The this compound linker is a multicomponent system designed for antibody-drug conjugates (ADCs).[]
-
mDPR(Boc): The mDPR (maleimidocaproyl) group provides a reactive maleimide (B117702) that can form a stable covalent bond with a thiol group, typically from a cysteine residue on an antibody. The Boc (tert-Butyloxycarbonyl) group is a protecting group that enhances the stability of the linker during storage and conjugation.[]
-
Val-Cit: This dipeptide (valine-citrulline) is a substrate for the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells.[] This allows for the specific cleavage of the linker and release of the conjugated payload within the target cell.[]
-
PAB: The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the active drug in its unmodified form.[][5]
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH depends on the conjugation chemistry being employed. If the maleimide group of the mDPR moiety is reacting with a thiol group on a cysteine residue, a pH range of 6.5 to 7.5 is generally recommended to ensure the specific reaction of the thiol while minimizing hydrolysis of the maleimide.
Q3: What is the recommended molar ratio of this compound to antibody?
A3: The ideal molar ratio will depend on the desired drug-to-antibody ratio (DAR) and the reactivity of the specific antibody. A common starting point is to use a molar excess of the linker-drug, typically ranging from 3 to 10 equivalents per reactive site on the antibody. Optimization is necessary to achieve the target DAR while minimizing aggregation.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the conjugation can be monitored by analyzing the average DAR at different time points. Techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate the different drug-loaded antibody species. Mass spectrometry (MS) can also be employed to determine the exact mass of the conjugated antibody and calculate the DAR.
Q5: What are the recommended storage conditions for the this compound linker?
A5: To maintain its stability and reactivity, the this compound linker should be stored at -20°C in a dry environment, protected from light and moisture.[] It is advisable to aliquot the linker upon receipt to avoid multiple freeze-thaw cycles.[]
Experimental Protocols
General Protocol for this compound Conjugation to a Thiol-Containing Biomolecule
This protocol provides a general framework. Optimization of specific parameters is highly recommended for each unique antibody and payload combination.
1. Materials and Reagents:
-
This compound-Payload
-
Thiol-containing biomolecule (e.g., reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Organic Co-solvent (if needed): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification columns (e.g., SEC, HIC)
2. Procedure:
-
Antibody Preparation (if applicable): If conjugating to a monoclonal antibody, partially reduce the interchain disulfides to generate free thiol groups. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The excess reducing agent must be removed prior to conjugation, for example, by buffer exchange.
-
Linker-Payload Preparation: Dissolve the this compound-Payload in a minimal amount of an organic co-solvent like DMSO to create a concentrated stock solution.
-
Conjugation Reaction:
-
Adjust the concentration of the thiol-containing biomolecule in the conjugation buffer.
-
Add the desired molar excess of the dissolved linker-payload to the biomolecule solution. The final concentration of the organic co-solvent should typically be below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) for a specified duration (e.g., 1 to 24 hours) with gentle mixing.
-
-
Quenching the Reaction: To stop the conjugation, add an excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC to remove unreacted linker-payload, quenching reagent, and any aggregates. This is commonly achieved using chromatographic techniques such as SEC or HIC.
-
Characterization: Characterize the purified ADC to determine the average DAR, purity, and extent of aggregation.
Data Presentation
Table 1: Key Parameters for Optimizing this compound Conjugation
| Parameter | Typical Range | Considerations |
| pH | 6.5 - 7.5 (for thiol-maleimide) | Balances maleimide stability and thiol reactivity. |
| Temperature | 4 - 25 °C | Higher temperatures can increase reaction rate but may impact antibody stability. |
| Reaction Time | 1 - 24 hours | Longer times can increase conjugation efficiency but also risk of side reactions. |
| Molar Ratio (Linker:Biomolecule) | 3:1 to 10:1 per reactive site | Higher ratios can increase DAR but may also lead to aggregation. |
| Organic Co-solvent | < 10% (v/v) | Necessary for linker solubility but can denature the antibody at higher concentrations. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Intracellular processing of a Val-Cit linker-based ADC.
References
Technical Support Center: Preventing Aggregation of ADCs with mDPR(Boc)-Val-Cit-PAB
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of antibody-drug conjugates (ADCs) utilizing the mDPR(Boc)-Val-Cit-PAB linker. Aggregation is a critical quality attribute to control, as it can lead to a loss of therapeutic efficacy and potentially induce an immunogenic response.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in our ADC?
A1: this compound is a cleavable ADC linker.[][5] It connects the cytotoxic payload to the antibody. The Val-Cit dipeptide motif is designed to be cleaved by enzymes, such as Cathepsin B, which are abundant inside lysosomes of cancer cells.[][6] This enzymatic cleavage allows for the specific intracellular release of the cytotoxic agent.[] The PAB (p-aminobenzyl alcohol) group acts as a self-immolative spacer, and the mDPR(Boc) component is a Boc-protected moiety that enhances the linker's stability during storage and the conjugation process, preventing premature drug release.[]
Q2: What are the primary causes of aggregation in our ADC experiments involving this compound?
A2: ADC aggregation is a multifaceted issue often stemming from the increased hydrophobicity of the final conjugate.[3][][8] Key drivers include:
-
Payload and Linker Hydrophobicity: The cytotoxic payload and the this compound linker can be hydrophobic.[8][9][10] Attaching multiple units of this linker-payload to the antibody's surface creates hydrophobic patches, promoting self-association to minimize exposure to the aqueous environment.[8][9]
-
Conjugation Process Stress: The chemical conditions required for conjugation, such as pH, temperature, and the use of organic co-solvents, can induce conformational stress on the antibody.[1][3] This can expose normally buried hydrophobic regions, leading to aggregation.[1] High ADC concentrations during the manufacturing process also increase the likelihood of intermolecular interactions.[1][11]
-
Suboptimal Formulation: An inappropriate buffer system, particularly a pH near the antibody's isoelectric point (pI), can reduce the ADC's solubility and promote aggregation.[1][9]
-
Storage and Handling: ADCs can be sensitive to physical stresses like freeze-thaw cycles, shaking, and exposure to light, all of which can contribute to aggregation.[2][11]
Q3: How does the drug-to-antibody ratio (DAR) affect aggregation?
A3: A higher DAR generally correlates with an increased propensity for aggregation.[2] This is because a higher number of attached hydrophobic linker-payloads leads to greater overall hydrophobicity of the ADC molecule, increasing the likelihood of intermolecular hydrophobic interactions.[8]
Q4: What are the consequences of ADC aggregation?
A4: ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have a diminished ability to bind to the target antigen on cancer cells.[3]
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[3][9]
-
Altered Pharmacokinetics and Off-Target Toxicity: Aggregation can change the clearance mechanisms of the ADC, potentially leading to accumulation in organs like the liver and kidneys, causing non-specific toxicity.[3][11][12]
-
Manufacturing and Yield Issues: The formation of precipitates due to aggregation can complicate the manufacturing process, reduce the overall yield, and increase costs.[9][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ADC aggregation issues.
Problem 1: Immediate Aggregation Post-Conjugation
Possible Causes & Solutions
| Possible Cause | Troubleshooting/Optimization Strategy |
| High Hydrophobicity of Linker-Payload | - Optimize DAR: Aim for the lowest DAR that maintains therapeutic efficacy. - Introduce Hydrophilic Moieties: Consider PEGylation or the use of sulfonate groups in the linker to increase hydrophilicity.[11] |
| Stressful Conjugation Conditions | - pH Optimization: Ensure the reaction buffer pH is not near the antibody's pI.[9] - Minimize Co-solvents: Keep the concentration of organic co-solvents (e.g., DMSO) to a minimum (ideally <5% v/v).[3] - Temperature Control: Perform the conjugation at a controlled, lower temperature if possible. |
| High ADC Concentration | - Dilution: Perform the conjugation at a lower antibody concentration to reduce intermolecular interactions.[11] |
| Antibody-Antibody Interactions During Conjugation | - Solid-Phase Conjugation: Immobilize the antibody on a solid support (e.g., affinity resin) during conjugation to physically separate the molecules.[9][13][14] |
Problem 2: Gradual Aggregation During Storage
Possible Causes & Solutions
| Possible Cause | Troubleshooting/Optimization Strategy |
| Suboptimal Formulation Buffer | - pH Screening: Identify the optimal pH for ADC stability.[3] - Ionic Strength Adjustment: Modulate the ionic strength with salts (e.g., NaCl) to minimize electrostatic interactions.[1] |
| Lack of Stabilizing Excipients | - Incorporate Excipients: Screen and add stabilizing excipients to the formulation. Common choices include: - Surfactants (e.g., Polysorbate 20/80): To prevent surface-induced aggregation.[] - Sugars (e.g., Sucrose, Trehalose): To provide thermodynamic stability.[] - Amino Acids (e.g., Arginine, Glycine): To suppress aggregation through various mechanisms.[1] |
| Inappropriate Storage Conditions | - Temperature Control: Store the ADC at the recommended temperature (e.g., 2-8°C or frozen). - Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to minimize freeze-thaw stress.[2] - Light Protection: Store in light-protected containers.[11] |
| Mechanical Stress | - Gentle Handling: Avoid vigorous shaking or stirring during handling and transportation.[11] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. HMW species will elute first, followed by the main monomer peak, and then any low molecular weight fragments.
-
Analysis: Integrate the peak areas to determine the percentage of HMW species relative to the total peak area.
Protocol 2: Formulation Screening for ADC Stability
Objective: To evaluate the effect of different buffer conditions and excipients on ADC aggregation.
Materials:
-
Dynamic Light Scattering (DLS) instrument or a stability platform
-
Low-volume cuvettes
-
ADC stock solution
-
Panel of screening buffers (e.g., different pH, ionic strengths, and containing various excipients like polysorbates, sucrose, arginine)
Methodology:
-
Sample Preparation: Prepare a series of ADC samples (e.g., at 0.5-1.0 mg/mL) in the different screening buffers. Ensure all solutions are filtered and free of dust.
-
Initial Measurement (T=0): Measure the initial size distribution and polydispersity index (PDI) of each sample using DLS.
-
Stress Incubation: Subject the samples to accelerated stress conditions (e.g., elevated temperature, 40°C for 1 week) or store them at the intended storage temperature for a defined period.
-
Post-Stress Measurement: After the incubation period, re-measure the size distribution and PDI of each sample.
-
Analysis: Compare the changes in the size distribution and PDI over time for each formulation. A stable formulation will show minimal changes in these parameters.
Visualizations
Logical Workflow for Troubleshooting ADC Aggregation
Caption: A workflow for diagnosing and resolving ADC aggregation issues.
Key Factors Contributing to ADC Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
Technical Support Center: Synthesis of mDPR(Boc)-Val-Cit-PAB Linkers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of mDPR(Boc)-Val-Cit-PAB antibody-drug conjugate (ADC) linkers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: The this compound is a cleavable ADC linker used to connect a cytotoxic payload to an antibody.[1][2][] Its components are:
-
mDPR(Boc): A Boc-protected, self-stabilizing maleimide (B117702) derivative (e.g., maleimidocaproyl) that serves as the conjugation point to the antibody, typically via reaction with a cysteine residue. The Boc group provides stability during synthesis and storage.[][4]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells.[5][] This ensures targeted release of the payload within the cancer cell.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination to release the active payload.[5][7][8]
Q2: What is the most significant challenge in synthesizing the Val-Cit-PAB core?
A2: The most critical challenge is the epimerization (racemization) of the citrulline stereocenter during the peptide coupling step.[7] This leads to the formation of diastereomeric mixtures that are difficult to separate and can impact the biological activity and regulatory approval of the final ADC. This issue is particularly prevalent in older synthesis routes that use coupling reagents like EEDQ.[7]
Q3: Why is the choice of coupling reagent so important?
A3: The coupling reagent directly influences both the yield and the stereochemical purity of the product. For instance, EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) has been shown to cause significant epimerization and low yields (20-25%) in the Val-Cit to PAB coupling step.[7] In contrast, modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), when used in an optimized synthetic route, can provide high yields while completely avoiding epimerization.[7][9]
Q4: What are the advantages of using a solid-phase synthesis approach?
A4: Solid-phase peptide synthesis (SPPS) for Val-Cit linkers offers several advantages over traditional solution-phase methods, including:
-
Higher Yields: Can produce yields up to 10-fold higher than standard methods.[1]
-
Simplified Purification: Avoids laborious chromatography by washing away excess reagents and byproducts from the resin-bound product.[1]
-
Scalability and Modularity: The method is easily scalable and allows for the introduction of various conjugation handles in the final steps.[1]
-
Reduced Protecting Group Manipulation: Simplifies the overall synthetic strategy.[1]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the this compound linker.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Dipeptide-PAB Coupling | Use of suboptimal coupling reagents (e.g., EEDQ).Side-product formation.Premature deprotection of Fmoc group if using excess base.[7] | Switch to HATU as the coupling reagent in an anhydrous solvent like DMF.[7][9]Adopt the modified synthesis route: couple protected citrulline to PAB first, then add protected valine.[7]If using Fmoc-protected citrulline with HATU, limit the amount of base (e.g., 1.0 equivalent of DIPEA) to prevent Fmoc removal.[7] |
| Presence of Diastereomers (Epimerization) | Racemization of the citrulline alpha-carbon during activation/coupling. This is a known issue with the original synthetic route reported by Dubowchick et al.[7] | Avoid EEDQ. Implement the modified synthesis where PAB is coupled to Fmoc-Cit-OH first, followed by Fmoc deprotection and subsequent coupling with Fmoc-Val-OSu. This sequence has been shown to produce a single diastereomer with yields of 85-95% for the final coupling step.[7][10] |
| Incomplete Coupling Reaction (SPPS) | Insufficient activation of the amino acid.Steric hindrance.Poor resin swelling. | Ensure proper pre-activation of the carboxylic acid with HATU/base before adding to the resin.[9]Increase reaction time and/or temperature (room temperature is typical).Use a qualitative test (e.g., Kaiser test) to monitor reaction completion before proceeding.[9]Ensure resin is fully swelled in DMF for at least 30-60 minutes before the first deprotection step.[5][9] |
| Difficulty Purifying the Final Product | Presence of hard-to-separate diastereomers.Byproducts from the coupling reaction. | The best solution is to prevent impurity formation by using an optimized, epimerization-free synthetic route.[7]If impurities are present, use reverse-phase HPLC for purification.[5]Consider switching to a solid-phase synthesis protocol to minimize purification steps.[1] |
| Premature Deprotection or Side Reactions of the mDPR Moiety | The maleimide group is highly reactive and can undergo side reactions (e.g., hydrolysis, reaction with amines).The Boc protecting group can be prematurely cleaved under acidic conditions. | Introduce the mDPR moiety in the final steps of the synthesis.Ensure all reaction and purification steps are performed under neutral or slightly acidic pH to protect the maleimide.Avoid strong acids if the Boc group needs to remain intact. Use TFA for final Boc deprotection if required. |
Yield Comparison of Synthetic Routes
| Synthetic Method | Key Coupling Reagent | Reported Yield | Epimerization Observed? | Reference |
| Original Solution-Phase (Fmoc-Val-Cit + PAB-OH) | EEDQ | 20-25% | Yes (Variable Ratios) | [7] |
| Modified Solution-Phase (Fmoc-Cit-PABOH + Fmoc-Val-OSu) | HATU (for Cit-PAB) | ~50% (overall) | No | [7] |
| Final Coupling Step in Modified Route | Fmoc-Val-OSu | 85-95% (for this step) | No | [7] |
| Solid-Phase Synthesis (SPPS) | HATU / HBTU | Up to 10-fold higher than standard methods | Not Reported (generally low with modern reagents) | [1] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Epimerization-Free Synthesis of Fmoc-Val-Cit-PAB-OH (Solution-Phase)
This protocol is adapted from an improved methodology designed to prevent racemization of the citrulline stereocenter.[7]
Step 1: Synthesis of Fmoc-Cit-PABOH
-
Dissolve Fmoc-L-Citrulline (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add p-aminobenzyl alcohol (PAB-OH, 1.2 eq) to the mixture.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.0 eq) to start the reaction. Note: Using excess base can cause premature Fmoc deprotection.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify by flash column chromatography to yield Fmoc-Cit-PABOH (typical yield: 60-65%).
Step 2: Fmoc Deprotection
-
Dissolve Fmoc-Cit-PABOH in DMF.
-
Add an excess of a secondary amine base, such as piperidine (B6355638) (20% in DMF) or triethylamine (B128534) (20 eq).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Remove the solvent and excess base under reduced pressure to obtain the crude H₂N-Cit-PABOH intermediate.
Step 3: Dipeptide Formation
-
Dissolve the crude H₂N-Cit-PABOH intermediate in DMF.
-
Add commercially available Fmoc-Val-OSu (N-hydroxysuccinimide ester, 1.1 eq).
-
Stir the reaction at room temperature for 16-20 hours.
-
Remove DMF under vacuum and purify the residue by flash column chromatography to afford Fmoc-Val-Cit-PAB-OH as a single diastereomer (typical yield: 85-95%).
Protocol 2: Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol outlines a general method for SPPS of the linker core on 2-chlorotrityl chloride (2-CTC) resin, known for high yields.[1]
-
Resin Preparation: Swell 2-CTC resin in DMF for 1 hour.
-
First Amino Acid Loading (Citrulline):
-
Dissolve Fmoc-Cit-OH (3 eq) and DIPEA (6 eq) in DMF.
-
Add the mixture to the swelled resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.
-
-
Second Amino Acid Coupling (Valine):
-
In a separate vessel, pre-activate Fmoc-Val-OH (3 eq) with a coupling agent like HBTU/HOBt (3 eq) or HATU (3 eq) and DIPEA (6 eq) in DMF for 15-20 minutes.
-
Add the activated amino acid mixture to the deprotected resin.
-
Agitate for 2 hours at room temperature. Monitor for completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
PAB Coupling:
-
Repeat the Fmoc deprotection step (Step 3).
-
Couple p-aminobenzoic acid (PABA) to the N-terminus of the Val-Cit dipeptide using HATU/DIPEA activation. Note: This creates the PAB amide linkage. The self-immolative alcohol version requires loading PAB-OH onto the resin first or a different strategy.
-
-
Cleavage from Resin:
-
Wash the final resin-bound peptide with DCM.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and precipitate the crude product in cold diethyl ether.
-
Purify by reverse-phase HPLC.
-
Disclaimer: These protocols and guides are intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. google.com [google.com]
- 5. benchchem.com [benchchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. benchchem.com [benchchem.com]
- 10. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
Technical Support Center: Boc Protection Stability During Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the tert-butyloxycarbonyl (Boc) protecting group during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group under typical conjugation conditions?
The Boc group is generally stable under the neutral to basic conditions used for most common conjugation reactions, including those involving carbodiimide (B86325) coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[] It is designed to be labile under acidic conditions, a condition not typically employed during the coupling step of a conjugation.[][2] Therefore, premature cleavage of the Boc group during conjugation is not a commonly encountered issue.
Q2: What is the fundamental mechanism of Boc protection and how does it relate to its stability?
The Boc group protects a primary or secondary amine by converting it into a carbamate (B1207046). This significantly reduces the nucleophilicity of the amine, preventing it from participating in unwanted side reactions. The stability of the Boc group stems from the steric hindrance and electronic properties of the tert-butyl group.[][3] It is removed by acidolysis, which involves protonation of the carbamate and subsequent formation of a stable tert-butyl cation.[4] Since conjugation reactions are typically not performed under acidic conditions, the Boc group remains intact.
Q3: Can the base used in my conjugation reaction cause premature Boc deprotection?
While the Boc group is stable to most bases, especially tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) that are commonly used in coupling reactions, very strong bases could potentially compromise its integrity.[5][6] However, the conditions required for base-mediated Boc cleavage are generally harsh and not typical for standard conjugation protocols.[7]
Q4: Are there any known incompatibilities between the Boc group and common coupling reagents?
Standard coupling reagents such as EDC, NHS, HBTU, and PyBOP are generally compatible with the Boc protecting group.[8] These reagents activate a carboxylic acid to form a reactive intermediate that then couples with a primary amine. The Boc-protected amine is not reactive in this step and the conditions are not harsh enough to cause its cleavage.
Troubleshooting Guide: Premature Boc Group Cleavage During Conjugation
While uncommon, if you suspect that your Boc group is being prematurely cleaved during a conjugation reaction, consider the following potential causes and solutions.
| Observation/Problem | Potential Cause | Recommended Solution |
| Loss of Boc group confirmed by LC-MS or NMR after conjugation reaction. | Localized acidity: Certain reagents or starting materials might be acidic or generate acidic byproducts. For example, if using an EDC salt (EDC·HCl), the hydrochloride could contribute to a lower pH. | Ensure the reaction is adequately buffered at a neutral or slightly basic pH (7.0-8.5). Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. |
| Contaminated Reagents: Your solvents or reagents might be contaminated with an acid. | Use fresh, high-purity, anhydrous solvents and reagents. | |
| Extended Reaction Times at Elevated Temperatures: While generally stable, prolonged exposure to even mildly unfavorable conditions could lead to some degradation. | Optimize your reaction for shorter times and lower temperatures. Monitor the reaction progress to determine the minimum time required for completion. | |
| Formation of unexpected byproducts. | Side reactions of the Boc group: Although rare, the carbamate of the Boc group could potentially react with highly reactive species. | Ensure that your coupling reaction is efficient and that the activated carboxylic acid is quickly consumed by the desired nucleophile. |
| Reaction with nucleophiles: Strong nucleophiles under forcing conditions could potentially attack the carbonyl of the carbamate. | Avoid the use of unnecessarily strong nucleophiles or harsh reaction conditions. Stick to established and validated protocols for your specific conjugation. |
Experimental Protocols
Protocol 1: Standard EDC/NHS Conjugation with a Boc-Protected Amine
This protocol describes the conjugation of a carboxylic acid to a molecule containing a primary amine, where another amine on the molecule is protected with a Boc group.
Materials:
-
Boc-protected substrate with a free primary amine
-
Carboxylic acid to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reactants:
-
Dissolve the Boc-protected substrate in a minimal amount of DMSO or DMF.
-
Dissolve the carboxylic acid in the Conjugation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, mix the carboxylic acid solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the dissolved Boc-protected substrate to the activated carboxylic acid mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
-
Analysis:
-
Confirm the successful conjugation and the integrity of the Boc group using LC-MS and/or NMR.
-
Visualizations
Caption: Workflow for a typical conjugation reaction maintaining Boc protection.
References
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
how to avoid epimerization during Val-Cit linker synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding epimerization during the synthesis of Val-Cit dipeptide linkers, a critical component in many antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Val-Cit linker synthesis?
Epimerization is a chemical process that changes the configuration at one of two or more stereocenters in a molecule.[1][2][3] In Val-Cit linker synthesis, this typically occurs at the α-carbon of the valine or citrulline amino acid residue, converting the desired L-amino acid into its D-amino acid diastereomer. This results in a diastereomeric impurity in the final product.[4]
Q2: Why is it critical to avoid epimerization during Val-Cit linker synthesis?
The stereochemistry of the Val-Cit linker is crucial for its function. The linker is designed to be selectively cleaved by specific enzymes, such as Cathepsin B, which are overexpressed in tumor cells.[] This enzymatic cleavage releases the cytotoxic payload at the target site. Epimerization can alter the three-dimensional structure of the linker, potentially:
-
Reducing or abolishing biological activity: The altered shape may no longer be recognized by the target enzyme, preventing the release of the drug.[2]
-
Complicating purification: Diastereomers have very similar physical and chemical properties, making them difficult to separate using standard chromatographic techniques like HPLC.[2][3]
-
Introducing regulatory hurdles: For therapeutic applications, the presence of epimeric impurities is a significant concern for regulatory agencies.[4]
Q3: What are the primary chemical mechanisms that lead to epimerization?
There are two main pathways through which epimerization can occur during peptide synthesis:
-
Oxazolone (B7731731) Formation: This is the most common mechanism.[2][6] The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with the amine component can yield a mixture of L- and D-isomers.
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in a mixture of stereoisomers.[2]
Troubleshooting Guide
Problem: My HPLC analysis of the crude Val-Cit product shows a doublet peak, suggesting the presence of a diastereomer.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Inappropriate Coupling Reagent | Some coupling reagents are more prone to causing epimerization than others. For example, carbodiimides like EDC can lead to higher rates of epimerization compared to DIC, especially without additives.[2] | Solution: Switch to a coupling reagent known for low epimerization, such as HATU or HBTU, in combination with an additive like HOAt or HOBt.[7] Consider using phosphonium-based reagents like PyBOP. |
| Suboptimal Solvent Choice | Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates in the epimerization pathways, thus increasing the rate of epimerization.[2] | Solution: If possible, switch to less polar solvents like Dichloromethane (DCM) or a mixture of solvents. For example, a chloroform:trifluoroethanol (3:1) mixture can dissolve peptides while suppressing epimerization. |
| High Reaction Temperature | Higher temperatures accelerate most chemical reactions, including the pathways leading to epimerization.[8] | Solution: Perform the coupling reaction at a lower temperature. Running the reaction at 0°C or even lower can significantly reduce the rate of epimerization. |
| Excessive or Strong Base | The presence of a strong or excess base can readily promote the abstraction of the α-proton, leading to epimerization.[2] | Solution: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid using an excess of base. |
| Prolonged Reaction Time | Leaving the reaction to proceed for an extended period, especially under conditions that favor epimerization, increases the likelihood of diastereomer formation.[9] | Solution: Monitor the reaction progress closely using techniques like TLC or a small-scale analytical HPLC. Quench the reaction as soon as it reaches completion. |
Data Presentation: Impact of Reaction Conditions on Epimerization
The following tables summarize quantitative data on the influence of various factors on the extent of epimerization during peptide synthesis.
Table 1: Effect of Coupling Reagents and Additives on Epimerization
| Coupling Reagent/Additive | Base | Solvent | Epimerization (%) |
| DCC | - | DCM | ~1-2 |
| DCC/HOBt | NMM | DCM | <0.1 |
| EDC | - | DMF | >10 |
| EDC/HOBt | NMM | DMF | ~1-3 |
| HATU/HOAt | DIPEA | DMF | <0.5 |
| HBTU/HOBt | DIPEA | DMF | ~1 |
| PyBOP | DIPEA | DMF | <1 |
Data compiled from literature sources.[2][7]
Table 2: Influence of Solvent on Epimerization
| Solvent | Relative Rate of Epimerization |
| Dichloromethane (DCM) | Low |
| Chloroform | Low |
| Tetrahydrofuran (THF) | Moderate |
| Acetonitrile (MeCN) | Moderate-High |
| Dimethylformamide (DMF) | High |
| Dimethyl sulfoxide (B87167) (DMSO) | High |
Data compiled from literature sources.[2]
Table 3: Effect of Temperature on Coupling and Epimerization
| Temperature (°C) | General Effect on Coupling Rate | General Effect on Epimerization Rate |
| -20 to 0 | Slower | Significantly Reduced |
| Room Temperature (~25) | Moderate | Moderate |
| 40-60 | Faster | Significantly Increased |
General trends observed in peptide synthesis literature.[8]
Experimental Protocols
Protocol 1: Standard Fmoc-Val-Cit-PABC Synthesis (Prone to Epimerization)
This protocol outlines a traditional approach where epimerization can be a significant side reaction, particularly at the citrulline residue.
-
Synthesis of Fmoc-Val-Cit-OH:
-
Dissolve L-Citrulline and sodium bicarbonate in a 1:1 mixture of THF and water.
-
Add a solution of Fmoc-Val-OSu in THF and stir at room temperature overnight.
-
Acidify the reaction mixture with HCl and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to obtain Fmoc-Val-Cit-OH.
-
-
Coupling to p-Aminobenzyl Alcohol (PABC):
-
Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol in a mixture of DCM and methanol.
-
Add a coupling reagent such as EEDQ and stir at room temperature for 18 hours.[10]
-
Remove the solvents under vacuum and purify the residue by trituration or chromatography to yield Fmoc-Val-Cit-PABC.
-
Protocol 2: Modified, Epimerization-Free Fmoc-Val-Cit-PABC Synthesis
This improved methodology minimizes epimerization by altering the sequence of fragment coupling.[11]
-
Synthesis of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-L-Citrulline and p-aminobenzyl alcohol in DMF.
-
Add HATU as the coupling reagent and DIPEA as the base.
-
Stir the reaction at room temperature until completion.
-
Purify the product by chromatography to obtain Fmoc-Cit-PABOH.
-
-
Fmoc-Deprotection:
-
Dissolve Fmoc-Cit-PABOH in DMF.
-
Add an excess of a base like triethylamine (B128534) or piperidine (B6355638) and stir at room temperature to remove the Fmoc protecting group.
-
Remove the volatiles under reduced pressure to obtain H-Cit-PABOH.
-
-
Coupling with Fmoc-Val-OSu:
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. csbio.com [csbio.com]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
dealing with hydrophobicity of mDPR(Boc)-Val-Cit-PAB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hydrophobic ADC linker, mDPR(Boc)-Val-Cit-PAB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a cleavable linker used in the development of antibody-drug conjugates (ADCs).[] Its components are:
-
mDPR: A maleimide-containing moiety for conjugation to thiol groups on antibodies.
-
Boc: A tert-butyloxycarbonyl protecting group that enhances stability during storage and conjugation.[]
-
Val-Cit: A valine-citrulline dipeptide that is specifically cleaved by cathepsin B, an enzyme found in the lysosomes of tumor cells.[]
-
PAB: A p-aminobenzyl alcohol self-immolative spacer that releases the conjugated payload after the Val-Cit linker is cleaved.
Q2: Why is this compound considered hydrophobic?
A2: The hydrophobicity of this compound is primarily due to the Val-Cit dipeptide and the PAB spacer.[2] This characteristic can present challenges in aqueous solutions, potentially leading to aggregation and precipitation.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of the compound, it should be stored at -20°C in a dry, dark environment.[] It is also recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles, which can degrade the material.
Q4: How does the Boc protecting group contribute to the stability of the linker?
A4: The Boc group protects the maleimide (B117702) moiety, preventing premature reactions and degradation during storage and the conjugation process. This ensures the integrity of the linker until it is ready to be used for conjugation.[]
Troubleshooting Guide: Dealing with Hydrophobicity
This guide addresses common issues encountered during the experimental use of this compound due to its hydrophobic nature.
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | High hydrophobicity of the molecule, use of inappropriate solvent. | Use a small amount of a polar aprotic solvent like DMSO, DMF, or acetonitrile (B52724) to initially dissolve the compound. Subsequently, dilute the solution with the desired aqueous buffer. |
| Precipitation upon addition to aqueous buffer | The concentration of the organic co-solvent is too low to maintain solubility in the aqueous phase. | Increase the percentage of the organic co-solvent in the final solution. Alternatively, prepare a more concentrated stock solution in the organic solvent and add it to the aqueous buffer with vigorous vortexing. Sonication can also aid in dissolution. |
| Inconsistent results in conjugation reactions | Incomplete dissolution or precipitation of the linker, leading to inaccurate concentration. | Always ensure the linker is fully dissolved before use. Visually inspect the solution for any particulates. If precipitation is observed, try warming the solution gently or sonicating it. It is also crucial to use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[4] |
| Low conjugation efficiency | Degradation of the maleimide group due to improper storage or handling. | Store the compound under the recommended conditions (-20°C, dry, dark) and aliquot to minimize exposure to air and moisture. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and its close analogs.
| Compound | Solvent | Solubility | Source/Notes |
| This compound | DMSO | 10 mM | [] |
| Boc-Val-Cit-PAB-PNP | DMSO (fresh) | 80 mg/mL (approx. 124 mM) | [4] |
| Boc-Val-Cit-PAB-PNP | Ethanol | 60 mg/mL | [4] |
| Boc-Val-Cit-PAB-PNP | Water | Insoluble | [4] |
| Fmoc-Gly3-Val-Cit-PAB | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.5 mg/mL (suspension) | [5] |
| Fmoc-Gly3-Val-Cit-PAB | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (suspension) | [5] |
| Fmoc-Gly3-Val-Cit-PAB | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [5] |
Experimental Protocols
Protocol for Solubilization of this compound
-
Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use anhydrous grade DMSO for the initial stock solution.
-
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound (MW: 645.7 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Dilution in Aqueous Buffer:
-
For conjugation reactions, the DMSO stock solution can be added dropwise to the aqueous reaction buffer while gently vortexing.
-
The final concentration of DMSO in the reaction mixture should be kept as low as possible, typically below 10%, to avoid negative impacts on the antibody.
-
If precipitation occurs upon dilution, increasing the proportion of the organic co-solvent or using a different co-solvent like DMF or acetonitrile may be necessary.
-
Visualizations
Caption: ADC mechanism of action.
Caption: Solubilization workflow.
References
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Fmoc-Gly3-Val-Cit-PAB | ADC Linker | 2647914-09-6 | Invivochem [invivochem.com]
analytical methods to detect mDPR(Boc)-Val-Cit-PAB degradation
Welcome to the technical support center for the analytical methods used to detect mDPR(Boc)-Val-Cit-PAB degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to detect the degradation of this compound?
The primary methods for analyzing the degradation of this compound and similar peptide-drug linkers are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3]. RP-HPLC is effective for separating the intact molecule from its degradation products based on hydrophobicity[1][4]. LC-MS is essential for identifying the molecular weights of the parent molecule and its fragments, thus confirming the degradation pathways[5][6].
Q2: What are the expected degradation pathways for the Val-Cit-PAB linker?
The Val-Cit-PAB linker is designed to be stable in systemic circulation but susceptible to enzymatic cleavage by lysosomal proteases, such as Cathepsin B, within target cells[]. This cleavage occurs between the Citrulline (Cit) and the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the conjugated payload. However, premature degradation can occur, especially in certain preclinical models. For instance, the Val-Cit linker has shown instability in mouse plasma due to cleavage by carboxylesterases[8][9]. Degradation can also occur at the mDPR(Boc) moiety or other susceptible bonds depending on the storage and experimental conditions.
Q3: How does the Boc protecting group influence the stability and analysis of the molecule?
The tert-Butyloxycarbonyl (Boc) protecting group on the mDPR moiety is intended to enhance the linker's stability during storage and the conjugation process[]. It prevents unwanted side reactions at the maleimide (B117702) functionality. During analysis, the presence of the Boc group will affect the molecule's retention time in RP-HPLC, making it more hydrophobic. Its cleavage would result in a product with a significantly different retention time and a lower molecular weight, which can be monitored by HPLC and LC-MS.
Q4: What are the critical parameters to consider when developing an HPLC method for this compound?
Key parameters for HPLC method development include the choice of stationary phase (a C18 column is common), mobile phase composition (typically a gradient of acetonitrile (B52724) and water), the use of an ion-pairing agent (like trifluoroacetic acid - TFA or formic acid), column temperature, and detection wavelength (commonly 214 nm or 220 nm for peptides)[3][4][11]. The optimal conditions will provide a good resolution between the intact molecule and its potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Silica (B1680970) impurities in the column interacting with the analyte.[4]2. Column overload.[12]3. Incorrect mobile phase pH.[13] | 1. Use a high-purity silica column or add a stronger ion-pairing agent to the mobile phase.[4]2. Reduce the sample concentration or injection volume.[12]3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[13] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.[14]2. Carryover from a previous injection. | 1. Prepare fresh mobile phase using high-purity solvents and flush the injector and system.[14]2. Implement a needle wash step with a strong solvent between injections. |
| Irreproducible Retention Times | 1. Fluctuations in pump flow rate or mobile phase composition.[13]2. Column temperature variations.[13]3. Column degradation.[12] | 1. Check the HPLC pump for leaks and ensure proper solvent mixing.[13]2. Use a column oven to maintain a constant temperature.[13]3. Replace the column if it has exceeded its lifetime or shows signs of performance loss.[12] |
| Poor Resolution | 1. Inappropriate mobile phase gradient.[12]2. Column contamination or aging.[12]3. Sample solvent incompatible with the mobile phase. | 1. Optimize the gradient slope to better separate the peaks of interest.[12]2. Use a guard column and ensure proper sample preparation to protect the analytical column.[12]3. Dissolve the sample in the initial mobile phase if possible. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | 1. Ion suppression from mobile phase additives like TFA.[4]2. Poor ionization of the analyte. | 1. Use a lower concentration of TFA or switch to a more MS-friendly ion-pairing agent like formic acid.[4]2. Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow). |
| In-source Fragmentation | 1. High source temperature or voltage causing the molecule to fragment before mass analysis.[5] | 1. Reduce the source temperature and fragmentor voltage to minimize premature fragmentation.[5] |
| Mass Inaccuracy | 1. Mass spectrometer requires calibration.2. Presence of unresolved adducts (e.g., sodium, potassium). | 1. Calibrate the mass spectrometer according to the manufacturer's recommendations.2. Improve chromatographic separation to isolate the analyte from salt adducts. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Detecting this compound Degradation
This protocol outlines a general method for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Identification of Degradation Products
This protocol is designed for the identification of potential degradation products of this compound.
-
LC System: Agilent or equivalent UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-2000 m/z.
-
Data Analysis: Extract ion chromatograms for the expected masses of the parent molecule and its potential degradation products.
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. hplc.eu [hplc.eu]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. LC-MS/MS method for dual-ligand peptide-drug CBP-1018 and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
optimizing drug-to-antibody ratio for mDPR(Boc)-Val-Cit-PAB ADCs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the mDPR(Boc)-Val-Cit-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound linker in an ADC?
The this compound is a cleavable linker system designed for ADCs.[][2] Its components serve specific functions:
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[3][4][5] This ensures that the cytotoxic payload is released primarily inside the target cancer cell, minimizing systemic toxicity.[6]
-
PAB (p-aminobenzyl alcohol): This self-immolative spacer ensures the efficient release of the unmodified payload after the Val-Cit linker is cleaved.
-
mDPR (maleimidopropanoyl): The maleimide (B117702) group enables covalent conjugation to free thiol groups (sulfhydryl groups) on the antibody, typically on cysteine residues.
-
Boc (tert-Butyloxycarbonyl): The Boc protecting group on the mDPR moiety enhances the linker's stability during storage and the conjugation process, preventing premature reactions or degradation and ensuring consistent ADC production.[]
Q2: What is the optimal drug-to-antibody ratio (DAR) and why is it critical?
The drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts the efficacy, safety, and pharmacokinetics of an ADC.[7][8]
-
Efficacy vs. Toxicity: A higher DAR can increase potency by delivering more payload to the target cell.[] However, DAR values that are too high (e.g., greater than 8) can lead to increased systemic toxicity, faster clearance from circulation, and potential for aggregation due to increased hydrophobicity.[3][10][11][12]
-
Optimal Range: While the ideal DAR is specific to the antibody, payload, and target, a range of 3.5-4 is often considered optimal for balancing efficacy and safety.[10] ADCs with very high DARs have been shown to have a narrower therapeutic index.[11]
Q3: What are the primary methods for determining the DAR of an ADC?
Several analytical techniques are commonly used to measure the average DAR and the distribution of different drug-loaded species.[8][13] The choice of method depends on the specific properties of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard and powerful technique for separating ADC species based on hydrophobicity.[13][14] ADCs with a higher DAR are more hydrophobic and elute later. HIC can resolve species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), providing information on both average DAR and drug distribution.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often used to analyze the light and heavy chains of the ADC after reduction.[7][8] The average DAR is calculated from the weighted peak areas of the conjugated and unconjugated chains.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weights of the intact ADC or its subunits.[16] This allows for the unambiguous identification of different DAR species and the calculation of an accurate average DAR.[16]
-
UV/Vis Spectroscopy: This is a simpler method that can estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload) and using the Beer-Lambert law.[7][13][]
Data Summary Tables
Table 1: Impact of DAR on ADC Properties
| Property | Low DAR (e.g., 1-2) | Optimal DAR (e.g., 3-4) | High DAR (e.g., >4) | Reference(s) |
| Efficacy | Lower potency | Balanced, high potency | Generally more potent, but can be offset by poor PK | [10] |
| Toxicity | Lower systemic toxicity | Acceptable therapeutic window | Increased systemic toxicity, potential for off-target effects | [10][11][] |
| Pharmacokinetics (PK) | Longer half-life, slower clearance | Favorable PK profile | Shorter half-life, faster clearance, especially in the liver | [10][11] |
| Aggregation Risk | Low | Moderate | High, due to increased hydrophobicity | [3][12] |
Table 2: Comparison of Common DAR Analysis Methods
| Method | Principle | Information Provided | Advantages | Disadvantages | Reference(s) |
| HIC | Separation by hydrophobicity | Average DAR, distribution of species, unconjugated antibody | Non-denaturing, highly quantitative for cysteine-conjugates | Lower resolution for very high DARs, may require method optimization | [13][][19] |
| RP-HPLC | Separation by polarity | Average DAR (from reduced chains) | Good resolution | Denaturing conditions, indirect measurement of intact ADC's DAR | [7][8] |
| LC-MS | Mass-to-charge ratio | Precise mass of species, average DAR, structural confirmation | High accuracy and specificity | Requires desalting, more complex instrumentation | [13][16] |
| UV/Vis Spectroscopy | Absorbance | Average DAR only | Simple, rapid, and convenient | Less accurate, requires distinct absorbance maxima, no distribution info | [7][13][] |
Visualized Workflows and Pathways
Caption: Mechanism of action for a Val-Cit linker-based ADC.
Caption: Experimental workflow for ADC conjugation and DAR optimization.
Troubleshooting Guide
Problem: My average DAR is consistently lower than expected.
| Possible Cause | Recommended Solution |
| Incomplete Antibody Reduction | The interchain disulfide bonds of the antibody are not being fully reduced to provide sufficient free thiol groups for conjugation. Troubleshooting: • Increase the molar excess of the reducing agent (e.g., TCEP, DTT). • Optimize the reduction time and temperature. Ensure the pH of the buffer is optimal for the reducing agent (e.g., pH 7.0-7.5 for TCEP).[14] |
| Linker-Drug Instability/Precipitation | The hydrophobic this compound-payload conjugate may have poor aqueous solubility, reducing its availability for reaction. Troubleshooting: • Dissolve the linker-drug in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[14] • Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[14] |
| Suboptimal Conjugation Conditions | The reaction kinetics may be too slow under the current conditions. Troubleshooting: • Increase the molar excess of the linker-drug relative to the antibody. • Check and adjust the pH of the conjugation buffer; maleimide-thiol reactions are typically more efficient at pH 6.5-7.5. • Increase the reaction time, monitoring for potential aggregation or degradation.[14] |
Problem: My ADC shows a high degree of heterogeneity (wide DAR distribution).
| Possible Cause | Recommended Solution |
| Inconsistent Antibody Reduction | Partial or uncontrolled reduction can create a mixed population of antibody molecules with varying numbers of available thiol groups. Troubleshooting: • Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[14] |
| Lack of Purification | The final product is a mixture of ADCs with different DARs, unconjugated antibody, and residual reactants. Troubleshooting: • Implement a robust post-conjugation purification strategy. Hydrophobic Interaction Chromatography (HIC) is highly effective at separating ADC species with different DARs.[14][] Size Exclusion Chromatography (SEC) can remove aggregates and excess reagents.[14] |
Problem: My ADC aggregates during or after the conjugation reaction.
| Possible Cause | Recommended Solution |
| High Hydrophobicity | This is a common issue, especially with higher DARs, as the conjugated payload increases the overall hydrophobicity of the antibody.[3][12] Troubleshooting: • Aim for a lower average DAR by reducing the molar excess of the linker-drug during conjugation. • Include excipients or stabilizers in the formulation buffer. • Optimize purification methods (e.g., HIC, SEC) to remove existing aggregates.[14] |
| Use of Organic Co-solvents | While necessary for dissolving the linker-drug, excessive concentrations of organic solvents like DMSO can cause the antibody to denature and aggregate. Troubleshooting: • Keep the final concentration of the co-solvent in the reaction mixture as low as possible (ideally <10%).[14] Add the linker-drug solution to the antibody solution slowly while stirring. |
Key Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average DAR and the distribution of drug-loaded species in an this compound ADC sample.[16]
-
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[16]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[16]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[16]
-
Flow Rate: 0.5–1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Gradient Elution: Begin with a high concentration of mobile phase A. Apply a linear gradient to a high concentration of mobile phase B over approximately 30 minutes. This gradient elutes the ADC species based on their hydrophobicity, with unconjugated antibody (DAR=0) eluting first, followed by species with progressively higher DARs.[16]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR=2, 4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i represents each species (e.g., DAR 0, 2, 4...).
-
Protocol 2: Determination of Average DAR by LC-MS
-
Objective: To accurately determine the molecular weight of the different ADC species and calculate the average DAR.[16]
-
Methodology:
-
Sample Preparation: Desalt the ADC sample using a spin column or other suitable method to remove non-volatile salts that can interfere with MS analysis.
-
LC System:
-
Column: A reversed-phase column suitable for large proteins (e.g., C4).[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Use a suitable gradient to elute the ADC species.
-
-
MS System:
-
Ionization Source: Electrospray ionization (ESI).
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[16]
-
Acquisition Mode: Acquire data in the appropriate mass range to detect the unconjugated antibody and all conjugated forms.
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the unconjugated antibody and the various drug-loaded species.
-
Calculate the mass of the conjugated drug-linker.
-
Determine the DAR for each species by observing the mass shift relative to the unconjugated antibody.
-
Calculate the average DAR based on the relative abundance of each identified species.
-
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Reproducibility in mDPR(Boc)-Val-Cit-PAB Conjugations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of antibody-drug conjugate (ADC) development using the mDPR(Boc)-Val-Cit-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: Each part of the linker has a specific function:
-
mDPR (maleimido-diphenylethylenediamine derivative): This component contains the maleimide (B117702) group, which reacts with thiol groups (typically from reduced cysteine residues on an antibody) to form a stable covalent bond.
-
Boc (tert-Butyloxycarbonyl): The Boc group is a protecting group that enhances the stability of the linker during storage and the conjugation process.[] It helps prevent premature reactions and degradation. This protecting group can be removed under acidic conditions.[2]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be cleaved by enzymes, specifically Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[][] This enzymatic cleavage allows for the selective release of the cytotoxic payload within the target cancer cells.[]
-
PAB (p-aminobenzyl alcohol): The PAB group acts as a self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB moiety spontaneously decomposes to release the active drug payload.
Q2: What types of cytotoxic payloads are compatible with the this compound linker?
A2: This linker is primarily compatible with thiol-containing cytotoxic payloads. Commonly used payloads include auristatins (like MMAE) and maytansinoids.[]
Q3: What are the recommended storage and handling conditions for the this compound linker?
A3: To ensure stability and prevent degradation, the this compound linker should be stored at -20°C in a dry environment, protected from light and moisture.[] It is advisable to aliquot the linker upon receipt to avoid multiple freeze-thaw cycles and minimize exposure to ambient conditions, which helps preserve the integrity of the Boc protecting group.[]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Poor Conjugation Efficiency
Q: We are observing a low average DAR and/or a large proportion of unconjugated antibody after our conjugation reaction. What are the potential causes and how can we improve this?
A: Low DAR is a common issue that can stem from several factors throughout the conjugation workflow. Below is a systematic guide to troubleshoot this problem.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Antibody Reduction | - TCEP Concentration: Ensure a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is used to completely reduce the interchain disulfide bonds of the antibody. A typical starting point is a 10-fold molar excess of TCEP to antibody. - Incubation Time & Temperature: Optimize the reduction time and temperature. A common starting point is 30 minutes at room temperature. - Removal of Excess Reducing Agent: It is critical to remove excess TCEP before adding the drug-linker, as it can react with the maleimide group of the linker. Use a desalting column for rapid buffer exchange. |
| Suboptimal Conjugation Reaction Conditions | - pH of Conjugation Buffer: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. At pH 7.0, the reaction with thiols is significantly faster than with amines.[4] Operating outside this range can reduce efficiency. - Molar Excess of Drug-Linker: Increase the molar excess of the this compound-payload to the antibody. This can drive the reaction towards a higher DAR. However, an excessive amount can lead to aggregation. An optimization experiment varying the molar ratio (e.g., 3:1, 5:1, 8:1) is recommended. - Reaction Time & Temperature: While longer reaction times can increase conjugation, they may also promote side reactions or ADC aggregation. Monitor the reaction progress over time (e.g., 1, 2, 4, and 8 hours) to find the optimal duration. |
| Drug-Linker Solubility and Stability | - Co-solvent: Highly hydrophobic drug-linker complexes may have poor solubility in aqueous buffers. Adding a small percentage of an organic co-solvent like DMSO (dimethyl sulfoxide) can improve solubility. Ensure the final concentration of the organic solvent is low enough to not cause antibody denaturation. - Linker Hydrolysis: The maleimide group can undergo hydrolysis, rendering it unreactive towards thiols. This process is accelerated at higher pH. Ensure the drug-linker is dissolved in a suitable solvent and added to the reaction mixture promptly. |
| Antibody Quality | - Purity: Ensure the antibody is of high purity (>95%). Contaminating proteins with reactive groups can compete for the drug-linker. - Buffer Components: Substances in the antibody formulation buffer, such as primary amines (e.g., Tris), can interfere with some conjugation chemistries. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) before starting the reaction. |
Issue 2: ADC Aggregation
Q: We are observing significant aggregation of our ADC product during or after the conjugation reaction. What causes this and how can it be mitigated?
A: ADC aggregation is a critical issue that can impact efficacy, safety, and manufacturability. The increased hydrophobicity from the conjugated drug-linker is a primary cause.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High DAR and Increased Hydrophobicity | - Optimize Molar Excess: A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation. Reduce the molar excess of the drug-linker in the conjugation reaction to target a lower average DAR. - Hydrophobic Interaction Chromatography (HIC): Use HIC to separate different DAR species. This allows for the isolation of ADCs with a desired DAR and lower aggregation propensity. |
| Unfavorable Buffer Conditions | - pH and Ionic Strength: The pH of the buffer can influence protein conformation and colloidal stability. Screen different buffer conditions (pH, salt concentration) to find a formulation that minimizes aggregation. - Excipients: Consider the addition of stabilizing excipients, such as polysorbates or sugars, to the final formulation buffer to reduce aggregation. |
| Reaction Conditions | - Temperature: High temperatures can promote protein denaturation and aggregation. Perform the conjugation at a lower temperature (e.g., 4°C) if aggregation is observed at room temperature. |
Issue 3: Inconsistent Batch-to-Batch Reproducibility
Q: We are struggling to achieve consistent results between different batches of our ADC. What factors should we focus on to improve reproducibility?
A: Reproducibility is key in ADC development. Consistency in raw materials, reaction parameters, and analytical methods is crucial.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variability in Raw Materials | - Linker Quality: Ensure the this compound linker is of high purity and from a reliable source. Batch-to-batch consistency of the linker is important for reliable conjugation.[] - Antibody Quality: Use a consistent source and batch of antibody with well-characterized purity and concentration. |
| Inconsistent Reaction Parameters | - Precise Control: Strictly control all reaction parameters, including concentrations, volumes, temperatures, and reaction times. - pH Monitoring: Accurately measure and control the pH of all buffers used in the process. |
| Analytical Method Variability | - Standardized Assays: Use standardized and validated analytical methods (e.g., HIC, SEC, LC-MS) for in-process monitoring and final product characterization. This ensures consistent measurement of DAR, aggregation levels, and purity. |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody
This protocol provides a general guideline for a typical conjugation reaction. Optimization of specific parameters will be required for each unique antibody and payload combination.
1. Antibody Preparation:
-
Buffer Exchange: Perform a buffer exchange for the antibody into a conjugation buffer (e.g., Phosphate Buffered Saline (PBS) with 50 mM NaCl, pH 7.2).
-
Concentration Adjustment: Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
2. Antibody Reduction (for Cysteine Conjugation):
-
Add a freshly prepared solution of TCEP to the antibody solution to a final concentration that provides a 10-fold molar excess of TCEP over the antibody.
-
Incubate at room temperature for 30 minutes.
-
Immediately remove the excess TCEP by buffer exchange using a desalting column equilibrated with conjugation buffer.
3. Conjugation Reaction:
-
Prepare a stock solution of the this compound-payload in an appropriate organic solvent (e.g., DMSO).
-
Add the desired molar excess of the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
4. Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a solution of N-acetylcysteine to a final concentration that provides a 10-fold molar excess over the initial amount of drug-linker.
-
Incubate for 20 minutes at room temperature.
5. Purification of the ADC:
-
The crude ADC can be purified using techniques such as Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules, or Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.[5][]
Boc Deprotection (if required post-conjugation):
-
The Boc group can be removed under acidic conditions. A common method is to use a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Careful optimization is required to ensure complete deprotection without causing degradation of the antibody or the rest of the linker-payload complex.
Data Presentation
The following table illustrates hypothetical data from an optimization experiment to demonstrate how different parameters can affect the average DAR and percentage of aggregation.
| Molar Excess of Drug-Linker | Reaction Temperature (°C) | Reaction Time (h) | Average DAR | % Aggregation (by SEC) |
| 3:1 | 25 | 2 | 2.8 | 2.1% |
| 5:1 | 25 | 2 | 3.9 | 4.5% |
| 8:1 | 25 | 2 | 5.2 | 12.3% |
| 5:1 | 4 | 4 | 3.5 | 3.2% |
| 5:1 | 25 | 4 | 4.1 | 6.8% |
Visualizations
Logical Workflow for ADC Conjugation
This diagram illustrates the key steps in the this compound conjugation process.
Caption: A flowchart of the key stages in the this compound ADC conjugation process.
Troubleshooting Decision Tree for Low DAR
This diagram provides a logical path for troubleshooting low drug-to-antibody ratios.
Caption: A decision tree to diagnose and resolve issues of low drug-to-antibody ratio (DAR).
References
Technical Support Center: mDPR(Boc)-Val-Cit-PAB Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage, handling, and stability of the antibody-drug conjugate (ADC) linker-payload, mDPR(Boc)-Val-Cit-PAB.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in a dry environment, protected from light and moisture.[] It is crucial to minimize exposure during handling to preserve the integrity of the Boc protecting group and the Val-Cit-PAB linker.[] For repeated experiments, preparing aliquots is highly recommended to avoid multiple freeze-thaw cycles.[]
Q2: How does the Boc protecting group affect the stability of the molecule?
The tert-Butyloxycarbonyl (Boc) protecting group on the mDPR payload significantly increases the linker's stability during storage and subsequent conjugation processes.[] It serves to prevent premature cleavage of the linker or unintended side reactions, ensuring consistent ADC production and reliable payload delivery.[]
Q3: How stable is the Val-Cit-PAB linker in solution?
The Val-Cit-PAB linker's stability in solution can be variable. It is generally recommended that solutions of Val-Cit-PAB-containing compounds, such as Val-Cit-PAB-MMAE, are prepared freshly before use as they can be unstable.[2][3] If long-term storage in solution is necessary, specialized ADC stabilizing buffers may be required, and storage at -20°C or below is preferable to 4°C.[4] Lyophilization is a common strategy to improve the long-term storage stability of ADCs.[5][6]
Q4: Is the Val-Cit-PAB linker stable in plasma?
The stability of the Val-Cit-PAB linker is highly dependent on the species of plasma. It is generally stable in human and non-human primate (monkey) plasma.[7][8][9][10] However, it is notably unstable in mouse and rat plasma due to premature cleavage by the enzyme carboxylesterase 1c (Ces1c).[5][7][8][11] This can lead to significant off-target release of the payload in preclinical mouse models.[5][6]
Q5: What impact do freeze-thaw cycles have on the stability of the compound?
Repeated freeze-thaw cycles should be avoided as they can negatively impact the stability of ADCs and their components.[12] For antibodies and ADCs, these cycles can lead to the formation of aggregates.[5] It is best practice to aliquot the compound upon receipt to minimize the number of freeze-thaw cycles for the bulk material.[12]
Q6: Is this compound sensitive to light?
Yes, protection from light is a recommended storage condition.[] Payloads used in ADCs can be photosensitive, and light exposure can trigger degradation pathways, including the formation of aggregates and loss of the linker-payload.[13][14] Therefore, it is crucial to store the compound in light-protected vials or containers.
Data on Linker Stability
The stability of the Val-Cit linker is a critical parameter, especially for preclinical in vivo studies. The following tables summarize key stability data.
Table 1: Comparative Stability of a vc-MMAE ADC in Plasma from Different Species
This table illustrates the significant difference in linker stability between rodent and primate/human plasma.
| Plasma Species | Incubation Time | Average Payload Release (%) | Stability |
| Mouse | 6 Days | >20% | Unstable |
| Rat | 6 Days | >4% | Moderately Unstable |
| Monkey | 6 Days | <1% | Stable |
| Human | 6 Days | <1% | Stable |
| Human | 28 Days | No significant degradation | Very Stable |
(Data synthesized from references[7][8])
Table 2: Factors Influencing Storage and Handling Stability
| Factor | Condition | Potential Impact | Mitigation Strategy |
| Temperature | Storage above -20°C | Increased rate of chemical degradation. | Store at recommended -20°C. For ADCs, ultra-cold storage (-80°C) may be required. |
| Moisture | Exposure to humidity | Hydrolysis of the linker or payload. | Store in a desiccated, dry environment. |
| Light | Exposure to UV/visible light | Photodegradation of the payload and linker.[13][14] | Store in amber vials or protect from light. |
| pH | Non-optimal pH in solution | Acidic or basic hydrolysis of the linker. | Use appropriate buffers (e.g., pH 6.5-7.5) for conjugation and formulation. |
| Freeze-Thaw | Multiple cycles | Aggregation of the final ADC.[5] | Aliquot material into single-use volumes. |
| Oxygen | Exposure to air | Oxidation of sensitive residues on the payload or antibody. | Store under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Guide
This section addresses common problems encountered during the analysis and handling of this compound and similar ADC payloads.
Problem 1: My ADC shows a lower-than-expected Drug-to-Antibody Ratio (DAR) after conjugation.
-
Possible Cause A: Instability of the activated payload-linker. The this compound, especially once activated for conjugation (e.g., as an NHS ester), may have limited stability in the conjugation buffer. Hydrolysis can compete with the conjugation reaction.
-
Solution: Prepare the activated payload-linker solution immediately before adding it to the antibody. Ensure the conjugation buffer is free of primary amines (e.g., Tris) and is within the optimal pH range for the reaction.
-
-
Possible Cause B: Degradation during analysis. The ADC itself might be unstable under the analytical conditions (e.g., HPLC mobile phase).
-
Solution: Review your analytical method. Ensure the mobile phase pH is compatible with the linker and that the analysis is performed promptly after sample preparation.
-
Problem 2: I see an unexpected peak in my Reversed-Phase HPLC (RP-HPLC) analysis of the payload-linker.
-
Possible Cause A: Premature cleavage. If analyzing samples from an in vitro mouse plasma stability study, you are likely observing the free mDPR payload that has been cleaved from the linker by Ces1c.[7][11]
-
Possible Cause B: Hydrolysis. A peak corresponding to the hydrolyzed (inactive) form of the payload-linker may appear if solutions are old or exposed to non-optimal pH.
-
Possible Cause C: Aggregation. While more common for the full ADC, the payload-linker itself can aggregate if it has poor solubility in the analytical mobile phase. This often appears as broad or poorly shaped peaks.
-
Solution: Adjust the mobile phase composition, for example, by increasing the organic solvent content. Ensure the sample is fully dissolved before injection.[15]
-
Problem 3: The average DAR of my ADC decreases during storage.
-
Possible Cause: Deconjugation. Instability of the bond formed between the linker and the antibody (e.g., a maleimide-thiol linkage) can lead to the drug-linker detaching from the antibody over time.
-
Solution: Investigate the stability of the conjugated ADC in its formulation buffer at the intended storage temperature. Analyze samples over time using techniques like Hydrophobic Interaction Chromatography (HIC) or RP-HPLC to monitor the DAR. Consider optimizing the formulation with different buffers or excipients to enhance stability.[6]
-
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is used to assess the stability of the linker and the rate of premature payload release in a plasma environment.
-
Incubation: Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in the desired plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Sample Processing: At each time point, immediately stop the reaction and precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile (B52724).
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the released (free) payload.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of free payload.
-
Data Analysis: Express the amount of released payload at each time point as a percentage of the total conjugated payload at time zero to determine the rate of release.
(Protocol adapted from reference[3])
Protocol 2: Enzymatic Cleavage Assay (Cathepsin B)
This protocol assesses the intended cleavage of the Val-Cit linker by the lysosomal enzyme Cathepsin B.
-
Reaction Setup: Prepare a reaction buffer appropriate for Cathepsin B (e.g., 50 mM sodium acetate, pH 5.0).
-
Incubation: Incubate the ADC with purified human Cathepsin B at 37°C. Include a control reaction without the enzyme.
-
Time Points: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., adding acetonitrile or heating).
-
Analysis: Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.
-
Data Analysis: Determine the rate and extent of payload release over time by quantifying the free payload peak.
(Protocol adapted from reference[3])
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Head-to-Head Comparison: mDPR(Boc)-Val-Cit-PAB Cleavable Linker vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the cathepsin B-cleavable mDPR(Boc)-Val-Cit-PAB linker and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.
The linker, a seemingly simple bridge between a monoclonal antibody and a cytotoxic payload, dictates the stability, mechanism of release, and ultimately, the success of an ADC.[1] Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release the payload only after the complete degradation of the antibody.[2]
The this compound linker is a protease-cleavable system that has gained prominence in ADC development.[3][] Its core, the valine-citrulline (Val-Cit) dipeptide, is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[5][] This enzymatic cleavage initiates the release of the potent cytotoxic agent. In contrast, non-cleavable linkers, such as those based on a thioether bond, offer a different paradigm. ADCs employing these linkers rely on the complete lysosomal degradation of the antibody to liberate the payload, which remains conjugated to the linker and an amino acid residue from the antibody.[2][7]
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between these two linker technologies lies in their payload release mechanisms.
This compound: Targeted Enzymatic Cleavage
The Val-Cit linker is engineered for controlled, intracellular drug release. Following the binding of the ADC to its target antigen on a cancer cell, the complex is internalized via endocytosis and trafficked to the lysosome.[5] The acidic and enzyme-rich environment of the lysosome, particularly the high concentration of cathepsin B, facilitates the cleavage of the Val-Cit dipeptide.[] This cleavage triggers a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, ultimately releasing the unmodified cytotoxic payload into the cytoplasm to exert its cell-killing effect.[5]
A key feature of many cleavable linkers is the potential for a "bystander effect."[9] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[10][11]
Non-Cleavable Linkers: Release Through Antibody Degradation
ADCs with non-cleavable linkers also undergo internalization and lysosomal trafficking.[7] However, the payload release is not dependent on a specific enzymatic cleavage event. Instead, the entire antibody component of the ADC is proteolytically degraded within the lysosome.[2] This process liberates the payload, which remains covalently attached to the linker and a single amino acid (typically lysine (B10760008) or cysteine) from the antibody.[2]
The resulting payload-linker-amino acid complex is generally less membrane-permeable, which significantly reduces the bystander effect.[12] However, this mechanism contributes to the high plasma stability of non-cleavable linkers, as they are resistant to premature payload release in circulation.[2][7]
Comparative Performance Data
The choice between a cleavable and a non-cleavable linker involves a trade-off between potency, stability, and the desired mechanism of action. The following table summarizes representative data from various studies to illustrate the typical performance characteristics of ADCs with Val-Cit and non-cleavable linkers.
| Performance Metric | ADC with this compound Linker | ADC with Non-Cleavable Linker | Rationale |
| In Vitro Cytotoxicity (IC50) | Lower (more potent) | Higher (less potent) | Release of the unmodified, highly potent payload often leads to greater cell-killing activity in vitro.[13] |
| Bystander Killing Effect | High (if payload is membrane-permeable) | Low to negligible | The release of a membrane-permeable free drug from cleavable linkers allows it to diffuse and kill neighboring cells. The charged payload-linker-amino acid complex from non-cleavable linkers has poor membrane permeability.[9][12] |
| Plasma Stability | Moderate to High | Very High | Non-cleavable linkers are generally more resistant to chemical or enzymatic degradation in the bloodstream, leading to a longer half-life of the intact ADC.[2][7] |
| In Vivo Efficacy | Potent, especially in heterogeneous tumors | Potent, particularly in tumors with high and uniform antigen expression | The bystander effect of cleavable linkers can enhance efficacy in tumors where not all cells express the target antigen. The high stability of non-cleavable linkers can lead to better-tolerated and effective therapies in highly antigen-positive tumors.[7][12] |
| Off-Target Toxicity | Potential for higher off-target toxicity | Generally lower off-target toxicity | Premature cleavage of the linker in circulation can lead to systemic exposure to the free payload. The high stability of non-cleavable linkers minimizes this risk.[2] |
| Hydrophobicity & Aggregation | Can be prone to aggregation, especially with hydrophobic payloads and high drug-to-antibody ratios (DARs).[14] | Generally less prone to aggregation. | The Val-Cit-PAB moiety can contribute to the hydrophobicity of the ADC.[14] |
Experimental Protocols
To aid in the direct comparison of these linker technologies, detailed protocols for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (with cleavable and non-cleavable linkers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[15]
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[15]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[15]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Objective: To measure the amount of intact ADC and released payload over time in plasma.
Materials:
-
ADC constructs
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species.[17]
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot from each sample.[17]
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio) and the concentration of released free payload.[18][19]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Objective: To quantify the bystander killing effect of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).[11][20]
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC constructs.
-
Incubate for 72-120 hours.
-
Quantify the number of viable Ag- (GFP-positive) cells using fluorescence microscopy or flow cytometry.[21]
-
Compare the viability of Ag- cells in the presence and absence of Ag+ cells to determine the extent of bystander killing.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Objective: To assess the ability of an ADC to inhibit tumor growth in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC constructs
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.[22]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).
-
Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.[22]
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves to compare the efficacy of the different ADC constructs.[23]
Conclusion
The selection of an appropriate linker is a critical decision in the development of an effective and safe ADC. The this compound cleavable linker offers the advantage of potent, targeted payload release and the potential for a beneficial bystander effect, which can be particularly effective in treating heterogeneous tumors. However, this comes with potential liabilities such as reduced plasma stability and a higher risk of off-target toxicity compared to non-cleavable linkers.
Non-cleavable linkers provide exceptional plasma stability, leading to a more favorable safety profile and efficacy in tumors with high and uniform antigen expression. The trade-off is a reduced bystander effect and potentially lower in vitro potency.
Ultimately, the optimal linker strategy depends on the specific characteristics of the target antigen, the tumor microenvironment, the potency and membrane permeability of the payload, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to enable the rational design of next-generation antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. agilent.com [agilent.com]
- 21. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 23. wuxibiology.com [wuxibiology.com]
efficacy of mDPR(Boc)-Val-Cit-PAB vs SMCC linkers in ADCs
An Objective Comparison of mDPR(Boc)-Val-Cit-PAB and SMCC Linkers in Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents, connected by a chemical linker.[1][2] The linker is a critical component that dictates the ADC's stability, its mechanism of payload release, and ultimately, its overall therapeutic index, balancing efficacy and safety.[3][4] This guide provides a head-to-head comparison of two prominent linker technologies: the this compound linker, representing an advanced protease-cleavable system, and the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a widely used non-cleavable standard.[1][5]
Mechanism of Action and Payload Release
The fundamental difference between these linkers lies in their payload release strategy. The this compound linker is designed for conditional cleavage inside the target cell, whereas the SMCC linker requires the complete degradation of the antibody for payload release.[3][6]
This compound: Protease-Cleavable Linker
The this compound linker is an advanced, enzyme-sensitive system designed for high stability in circulation and specific payload release within the lysosome of a cancer cell.[7][] Its mechanism involves a multi-step process:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via endocytosis.[7]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[7]
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the Valine-Citrulline (Val-Cit) dipeptide sequence.[2][7]
-
Self-Immolation: Cleavage of the Val-Cit peptide initiates a spontaneous 1,6-elimination reaction in the p-aminobenzylcarbamate (PAB) "self-immolative" spacer.[7][9]
-
Payload Release: This "self-immolation" releases the cytotoxic payload in its original, unmodified, and fully active form.[7]
The mDPR(Boc) component is a self-stabilizing maleimide (B117702) derivative that enhances the stability of the connection to the antibody, preventing premature drug release that can occur with traditional maleimide chemistry.[][10] The Boc (tert-Butyloxycarbonyl) group serves as a protecting group during synthesis and storage.[]
SMCC: Non-Cleavable Linker
The SMCC linker creates a highly stable thioether bond between the antibody and the payload.[1] It is considered non-cleavable because it does not have a specific trigger for release in the tumor microenvironment.[6] The release of its payload is entirely dependent on the degradation of the antibody itself.[1][11]
-
Internalization and Trafficking: Similar to the cleavable ADC, the SMCC-linked ADC is internalized and trafficked to the lysosome.[1]
-
Antibody Degradation: Lysosomal proteases completely digest the antibody, breaking it down into individual amino acids.[11][12]
-
Catabolite Release: This process releases the payload still attached to the linker and the lysine (B10760008) residue to which it was conjugated (e.g., lysine-SMCC-payload).[11][13] This complex is the active cytotoxic entity.
Because the resulting catabolite is typically charged and membrane-impermeable, SMCC-linked ADCs are not associated with a significant bystander effect.[6][14]
Comparative Data Presentation
The choice of linker profoundly impacts the ADC's stability, potency, and applicability to different tumor types.
Table 1: Comparison of Key Linker Properties
| Feature | This compound (Cleavable) | SMCC (Non-Cleavable) |
| Linker Type | Enzyme-cleavable dipeptide | Non-cleavable thioether |
| Cleavage Mechanism | Cathepsin B-mediated cleavage in lysosome.[15] | Full proteolytic degradation of the antibody in lysosome.[1][11] |
| Plasma Stability | Generally high in human plasma, though some Val-Cit linkers show instability in rodent plasma.[16][17] The mDPR group enhances stability against deconjugation.[10] | Exceptionally high stability in plasma, minimizing premature payload release.[1][10][18] |
| Released Payload | Unmodified, native cytotoxic drug.[7] | Amino acid-linker-payload complex (catabolite).[13] |
| Bystander Effect | Yes. The released, often membrane-permeable payload can diffuse and kill adjacent antigen-negative cells.[2] | Generally no. The charged catabolite is membrane-impermeable.[6][14] |
| Therapeutic Application | Effective for heterogeneous tumors with varied antigen expression and solid tumors where penetration is limited.[6] | Ideal for hematological cancers and solid tumors with high, homogenous antigen expression.[1][6] |
Table 2: Representative In Vitro Cytotoxicity Data (Conceptual)
This table illustrates the expected performance based on linker mechanism. Actual IC₅₀ values are dependent on the antibody, payload, target cell line, and antigen expression levels.
| ADC Type | Target Cell Line | Antigen Expression | Typical IC₅₀ (nM) | Rationale |
| Cleavable (Val-Cit) | Antigen-Positive | High | 0.1 - 5 | Potent killing of target cells. |
| Antigen-Negative (in co-culture) | None | 10 - 100 | Demonstrates bystander killing effect.[19] | |
| Non-Cleavable (SMCC) | Antigen-Positive | High | 0.5 - 10 | Potent killing of target cells. |
| Antigen-Negative (in co-culture) | None | >1000 | Minimal to no bystander effect. |
Table 3: Representative In Vivo Plasma Stability Data (Conceptual)
This table shows the expected stability profile in plasma over time.
| Linker Type | Preclinical Model | Time Point | % Intact ADC (or DAR remaining) | Rationale |
| mDPR-Val-Cit | Cynomolgus Monkey | Day 7 | ~70-85% | High stability in primate plasma.[16] |
| Mouse | Day 7 | ~40-60% | Potential for higher enzymatic cleavage in mouse plasma.[16][17] | |
| SMCC | Cynomolgus Monkey | Day 7 | >90% | Exceptional stability due to non-cleavable bond.[1][10] |
| Mouse | Day 7 | >90% | High stability across species.[13] |
Experimental Protocols
Detailed and robust experimental evaluation is critical for ADC development.[20][21]
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by quantifying the metabolic activity of living cells to determine the ADC's potency (IC₅₀).[20][22]
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight at 37°C with 5% CO₂.[22]
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions.[22]
-
Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 72 to 144 hours.[22]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to untreated controls. Plot viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[20]
Protocol 2: In Vivo Xenograft Model for Efficacy Assessment
Xenograft models are essential for evaluating the anti-tumor activity of an ADC in a living system.[23][24]
Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., 2-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[23]
-
Tumor Growth: Allow tumors to grow to an average volume of 100-200 mm³.[25]
-
Group Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Isotype ADC control, Test ADC at various doses).
-
ADC Administration: Administer the ADC, typically via a single intravenous (IV) injection.[25]
-
Monitoring: Measure tumor volumes (using calipers) and mouse body weight twice weekly to assess efficacy and toxicity, respectively.[25]
-
Endpoints: The study can be concluded when tumors in the control group reach a predetermined size. Key endpoints include tumor growth inhibition (TGI), tumor regressions, and overall survival.[25]
Protocol 3: In Vivo Linker Stability Assessment
This protocol outlines a method to determine the stability of the ADC linker in circulation by measuring the drug-to-antibody ratio (DAR) over time.[10]
Methodology (ELISA-based):
-
Animal Dosing: Administer the ADC intravenously into the selected animal model (e.g., rat or monkey).[26]
-
Sample Collection: Collect blood samples at various time points (e.g., 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days) and process to obtain plasma.[26]
-
Quantify Total Antibody: Use a generic ELISA to measure the total concentration of the human antibody in the plasma samples.
-
Quantify Intact ADC: Use a conjugate-specific ELISA to measure the concentration of the ADC that still has the payload attached.[26] This is typically done by using a capture antibody for the ADC's antibody portion and a detection antibody that recognizes the payload.[26]
-
DAR Calculation: For each time point, calculate the average DAR using the ratio of the concentration of intact ADC to the concentration of total antibody, multiplied by the initial DAR of the dosed material.
-
Analysis: Plot the average DAR over time to determine the ADC's in vivo stability and calculate its pharmacokinetic parameters.[10]
Conclusion
The choice between a cleavable this compound linker and a non-cleavable SMCC linker is highly dependent on the specific therapeutic context.[9]
-
The this compound linker is favored for its ability to release an unmodified payload and induce a powerful bystander effect, making it a strong candidate for treating solid, heterogeneous tumors. However, careful evaluation of its stability, particularly in preclinical rodent models, is essential.[16]
-
The SMCC linker offers superior plasma stability, which often translates to a better safety profile and a wider therapeutic window.[1][9] It is an excellent choice for hematological malignancies or solid tumors with high and uniform antigen expression where a bystander effect is not required.[6]
Ultimately, the optimal linker must be determined empirically through rigorous in vitro and in vivo studies that carefully assess the stability, efficacy, and toxicity of each specific ADC construct.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. What are ADC Linkers? | AxisPharm [axispharm.com]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. njbio.com [njbio.com]
- 15. iphasebiosci.com [iphasebiosci.com]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SMCC - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in the development of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of the three primary classes of cleavable ADC linkers: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers. By examining their mechanisms of action, stability, and impact on efficacy, this document aims to equip researchers with the necessary information to select the optimal linker for their therapeutic candidates.
The linker component of an ADC is the molecular bridge between the monoclonal antibody and the cytotoxic payload. An ideal cleavable linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while efficiently cleaving to release the payload within the target tumor cell.[1] This targeted release is crucial for maximizing the therapeutic window of the ADC.
Mechanisms of Cleavage: Exploiting the Tumor Microenvironment
Cleavable linkers are designed to be selectively processed by specific triggers that are more prevalent in the tumor microenvironment or within cancer cells compared to normal tissues.
Protease-Sensitive Linkers: These linkers, most notably those containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as cathepsin B, which are often upregulated in tumor cells.[][3] This enzymatic cleavage releases the payload following the internalization of the ADC into the lysosome.
pH-Sensitive Linkers: Hydrazone-based linkers are the most prominent examples of this class. They are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), leading to payload release.
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is susceptible to cleavage by reducing agents. The concentration of glutathione (B108866) (GSH) is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range), providing a gradient that favors intracellular payload release.
Comparative Performance Data
The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of the performance of different cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. Therefore, the data presented here is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.
| Linker Type | ADC Model | Plasma Stability (Half-life) | Cleavage Efficiency (in vitro) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Protease-Sensitive (Val-Cit) | Trastuzumab-vc-MMAE | >100 hours in human plasma | Efficient cleavage by cathepsin B | High | [4] |
| Protease-Sensitive (Val-Ala) | Anti-Her2-Val-Ala-MMAE | Similar to Val-Cit in buffer | Similar to Val-Cit by cathepsin B | Similar to Val-Cit | [5] |
| pH-Sensitive (Hydrazone) | Gemtuzumab ozogamicin | 183 hours at pH 7.4, 4.4 hours at pH 5 | pH-dependent hydrolysis | Moderate | [4] |
| Glutathione-Sensitive (Disulfide) | Anti-CD22-DM1 | >50% drug remaining after 7 days in vivo | Dependent on glutathione concentration | High | [] |
| Protease-Sensitive (Legumain-cleavable) | Asn-linked MMAE ADC | Similar to Val-Cit | Specifically cleaved by legumain | Comparable or improved vs. Val-Cit | [3][6] |
| Linker Type | Key Advantages | Key Disadvantages | Bystander Effect |
| Protease-Sensitive (e.g., Val-Cit) | High plasma stability, well-established technology.[4] | Potential for off-target cleavage by other proteases. | Yes, if payload is membrane-permeable. |
| pH-Sensitive (e.g., Hydrazone) | Targets acidic tumor microenvironment and lysosomes. | Can exhibit instability in circulation, leading to premature payload release.[4] | Yes, if payload is membrane-permeable. |
| Glutathione-Sensitive (e.g., Disulfide) | Exploits high intracellular glutathione levels. | Stability can be variable and influenced by surrounding chemical structure. | Yes, if payload is membrane-permeable. |
Visualizing the Pathways and Processes
To better understand the mechanisms underlying ADC function and evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for an Antibody-Drug Conjugate with a cleavable linker.
Caption: Generalized workflow for an in vitro plasma stability assay of an ADC.
Caption: The bystander effect of ADCs with cleavable linkers and membrane-permeable payloads.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of an ADC in plasma by quantifying the amount of intact, payload-conjugated antibody over time.
Materials:
-
ADC of interest
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Antigen for coating
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
ADC Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and store at -80°C until analysis.
-
Plate Coating: Coat the wells of a 96-well plate with the target antigen in coating buffer overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with washing buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the plasma samples containing the ADC (appropriately diluted in blocking buffer) to the wells and incubate for 1-2 hours at room temperature. This allows the intact ADC to bind to the coated antigen.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The amount of intact ADC is proportional to the absorbance. Plot the percentage of remaining intact ADC against time to determine the plasma stability and half-life.[7]
Protocol 2: Lysosomal Stability and Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker by lysosomal enzymes, specifically cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC, assay buffer, and pre-activated cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction by adding the quenching solution to each aliquot.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage.[8]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC₅₀ value) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC of interest
-
Control antibodies (unconjugated antibody) and free payload
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the respective wells and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1][9]
Conclusion
The selection of a cleavable linker is a multifaceted decision that requires careful consideration of the target antigen, the payload, and the specific characteristics of the tumor type. Protease-sensitive linkers, particularly the Val-Cit motif, are well-established and demonstrate high plasma stability, making them a robust choice for many applications. pH-sensitive linkers offer an alternative cleavage mechanism but may be associated with lower plasma stability. Glutathione-sensitive linkers provide another avenue for intracellular drug release, with stability that can be modulated by steric hindrance.
Ultimately, the optimal cleavable linker will strike a balance between stability in circulation and efficient payload release at the target site, thereby maximizing the therapeutic index of the ADC. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these critical parameters, enabling researchers to make informed decisions in the design of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Procedures [sigmaaldrich.com]
- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to mDPR(Boc)-Val-Cit-PAB Conjugated ADC Performance
For researchers, scientists, and drug development professionals, the selection of a linker-payload system is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides a comparative analysis of ADCs featuring the mDPR(Boc)-Val-Cit-PAB linker, benchmarking its theoretical advantages against the established performance of other cleavable linker systems. While direct head-to-head quantitative data for this compound conjugated ADCs is limited in publicly available literature, this guide synthesizes existing data for related Val-Cit linkers and other cleavable systems to provide a robust comparative framework.
The this compound Linker: Engineered for Enhanced Stability
The this compound linker is a sophisticated, enzyme-cleavable system designed for enhanced stability and controlled payload release.[] It incorporates the well-established valine-citrulline (Val-Cit) dipeptide, a substrate for the lysosomal enzyme cathepsin B, which is often upregulated in tumor cells.[] The p-aminobenzylcarbamate (PAB) group serves as a self-immolative spacer, ensuring the release of an unmodified, fully active cytotoxic payload.[]
The key innovation in this linker is the Boc-protected mDPR (maleimido-diaminopropionic acid derivative) moiety. The Boc (tert-Butyloxycarbonyl) protecting group is designed to increase the linker's stability during storage and the conjugation process, preventing premature reactions and ensuring consistent drug-to-antibody ratio (DAR).[] This enhanced stability is crucial for minimizing off-target toxicity and maximizing the amount of intact ADC that reaches the tumor site.
Performance Benchmarks: A Comparative Overview
The performance of an ADC is evaluated through a series of in vitro and in vivo assays that measure its potency, stability, and specificity. Below, we compare the expected performance of this compound conjugated ADCs with other cleavable linker systems based on available data.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of an ADC's potency. The following table summarizes IC50 values for ADCs with different cleavable linkers.
| Linker Type | Payload | Target/Cell Line | IC50 (pM) | Reference |
| Val-Cit | MMAE | HER2+/SKBR3 | 14.3 | [3] |
| Val-Ala | MMAE | HER2+ | 92 | [3] |
| β-Galactosidase-cleavable | MMAE | HER2+/SKBR3 | 8.8 | [3] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | [3] |
| cBu-Cit | - | - | Potent antiproliferation | [3] |
| Non-cleavable | - | HER2+ | 609 | [3] |
In Vivo Stability
Linker stability in plasma is critical for the safety and efficacy of an ADC. Premature payload release can lead to systemic toxicity.
| Linker Type | Key In Vivo Stability Finding | Reference |
| Val-Cit | Unstable in mouse plasma due to carboxylesterase 1c (Ces1c). | [4] |
| Glu-Val-Cit | Significantly improved half-life in mouse models (from 2 to 12 days) compared to Val-Cit. | [4] |
| Sulfatase-cleavable | High plasma stability (over 7 days) in mouse plasma, whereas Val-Cit and Val-Ala linkers hydrolyzed within 1 hour. | [3] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Remained mostly intact through day 12 in rat plasma, showing superior stability to a monocleavage Val-Cit linker. | [5][6] |
The instability of the standard Val-Cit linker in mouse plasma is a known challenge in preclinical studies.[4] Modifications such as the addition of a glutamic acid residue (Glu-Val-Cit) have been shown to dramatically improve in vivo stability.[4] The mDPR(Boc) moiety in the this compound linker is similarly designed to enhance stability, suggesting it would exhibit improved plasma stability compared to the standard mc-Val-Cit-PAB linker, particularly in rodent models.
Experimental Protocols and Methodologies
Objective comparison of ADC performance relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.
Protocol:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at various ratios.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to antigen-positive cells but has minimal effect on antigen-negative cells alone.
-
Incubation: Incubate the plates for a suitable duration.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescent (antigen-negative) cells. A reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, naked antibody, ADC). Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume and body weight two to three times a week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Visualizing the Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms underlying ADC activity is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key pathways.
Caption: General mechanism of action for a Val-Cit linker-based ADC.
Caption: Signaling pathway of MMAE leading to apoptosis.
Conclusion
The this compound linker represents a rational design to enhance the in vivo stability of Val-Cit linker-based ADCs, a critical factor for improving their therapeutic index. While direct comparative performance data remains proprietary, evidence from modified Val-Cit linkers suggests that the mDPR(Boc) moiety is likely to confer superior plasma stability, particularly in preclinical rodent models. This enhanced stability, coupled with the well-established mechanism of cathepsin B-mediated cleavage, positions this compound as a promising linker for the development of next-generation ADCs. Further head-to-head studies are warranted to fully elucidate its performance benchmarks relative to other advanced linker technologies.
References
Validating the Bystander Effect of mDPR(Boc)-Val-Cit-PAB ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), significantly enhancing their therapeutic efficacy, particularly in heterogeneous tumors where antigen expression is varied. This phenomenon, where the cytotoxic payload of an ADC eliminates not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells, is largely governed by the design of the linker and the properties of the payload. The mDPR(Boc)-Val-Cit-PAB linker is a sophisticated, cleavable linker system designed for enhanced stability and controlled payload release. This guide provides a comprehensive comparison of the expected bystander effect of ADCs utilizing this linker with other established alternatives, supported by established experimental protocols and data from analogous systems.
While direct experimental validation of an ADC featuring the specific this compound linker is not extensively available in public literature, its performance can be confidently inferred from the well-characterized behavior of Val-Cit-PAB-based ADCs. The mDPR(Boc) component is primarily designed to enhance the linker's stability during storage and the conjugation process, ensuring a more homogenous and reliable ADC product.[][2] The core mechanism of payload release and subsequent bystander effect is dictated by the Val-Cit-PAB moiety.
Mechanism of Action: The Val-Cit-PAB Linker and Bystander Effect
The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is a multi-step process initiated upon binding to the target antigen on a cancer cell.[3]
-
Binding and Internalization: The ADC selectively binds to the target antigen on the surface of a cancer cell and is subsequently internalized through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B, a protease often overexpressed in tumor cells, recognizes and cleaves the dipeptide bond between valine (Val) and citrulline (Cit).[3]
-
Self-Immolation and Payload Release: This cleavage triggers a self-immolative cascade of the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the target cell.[3]
-
Bystander Killing: If the released payload is membrane-permeable, it can diffuse out of the antigen-positive target cell and into the surrounding microenvironment, where it can be taken up by and kill adjacent antigen-negative tumor cells.[3][] This diffusion and killing of neighboring cells is the essence of the bystander effect.
Comparative Analysis of ADC Linker Technologies
The choice of linker technology is paramount in determining the potency and safety profile of an ADC. The this compound linker belongs to the class of enzymatically cleavable linkers, which are designed to release their payload within the target cell. This contrasts with non-cleavable linkers, which release the payload after lysosomal degradation of the antibody itself.
| Linker Type | Linker Example | Cleavage Mechanism | Bystander Effect Potential | Key Advantages | Key Disadvantages |
| Enzymatically Cleavable | This compound | Cathepsin B in lysosome | High (with permeable payload) | High intratumoral payload release; potential for significant bystander effect.[3][] | Potential for premature cleavage in circulation, though mDPR component enhances stability.[] |
| Enzymatically Cleavable | GGFG | Lysosomal proteases | High (with permeable payload) | Efficient cleavage and payload release.[] | Similar potential for off-target cleavage as other peptide linkers. |
| pH-Sensitive Cleavable | Hydrazone | Acidic environment (endosomes/lysosomes) | Moderate to High | Targets the acidic tumor microenvironment. | Can be unstable in systemic circulation, leading to premature drug release. |
| Non-Cleavable | SMCC (Thioether) | Antibody degradation in lysosome | Low to None | High plasma stability, leading to lower off-target toxicity.[5] | The released payload-linker-amino acid complex is often charged and membrane-impermeable, limiting the bystander effect.[5] |
Experimental Validation of the Bystander Effect
Validating the bystander effect of an ADC is a critical step in its preclinical development. The following are standard experimental protocols used to quantify this phenomenon. While the data presented is for ADCs with similar Val-Cit linkers, these protocols are directly applicable to an ADC utilizing the this compound linker.
In Vitro Co-Culture Bystander Assay
This assay is a foundational method for directly observing and quantifying the killing of antigen-negative cells by an ADC in the presence of antigen-positive cells.
Experimental Protocol:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cells: A cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC).
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., HER2-negative MCF7 cells). To distinguish between the two cell lines, the Ag- cells are typically engineered to express a fluorescent protein like GFP.
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC (an ADC with the same linker and payload but a non-targeting antibody) to control for non-specific uptake and killing.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (typically 72-120 hours).
-
-
Viability Assessment:
-
Measure the viability of the Ag- (GFP-positive) cell population using flow cytometry or a fluorescence plate reader.
-
A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture treated with the same ADC concentration indicates a bystander effect.
-
Expected Results for a this compound ADC with a Permeable Payload (e.g., MMAE):
| Cell Culture | ADC Treatment | Expected Viability of Ag- Cells | Interpretation |
| Ag- Monoculture | Test ADC | High | Minimal direct toxicity to antigen-negative cells. |
| Ag+ Monoculture | Test ADC | Low | High cytotoxicity to antigen-positive cells. |
| Co-culture (Ag+ & Ag-) | Test ADC | Low | Demonstrates a strong bystander effect. |
| Co-culture (Ag+ & Ag-) | Isotype Control ADC | High | Killing is target-antigen dependent. |
| Co-culture (Ag+ & Ag-) | Non-cleavable Linker ADC | Moderate to High | Reduced or no bystander effect. |
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released from the target cells into the surrounding medium.
Experimental Protocol:
-
Preparation of Conditioned Medium:
-
Treat a culture of Ag+ cells with the ADC for a defined period (e.g., 48-72 hours) to allow for ADC processing and payload release.
-
As a control, treat another culture of Ag+ cells with vehicle or an isotype control ADC.
-
Collect the culture supernatant (conditioned medium) and clarify it by centrifugation.
-
-
Treatment of Ag- Cells:
-
Plate Ag- cells and allow them to adhere.
-
Treat the Ag- cells with the conditioned medium collected in the previous step.
-
-
Viability Assessment:
-
After an incubation period (e.g., 72 hours), assess the viability of the Ag- cells using a standard method like MTT or CellTiter-Glo.
-
Expected Results:
Conditioned medium from Ag+ cells treated with a this compound ADC (with a permeable payload) is expected to significantly reduce the viability of the Ag- cells, confirming the release of a cytotoxic agent into the medium.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Bystander Effect Assay
Caption: Workflow for the in vitro co-culture bystander effect assay.
Signaling Pathway of this compound ADC Action and Bystander Effect
Caption: Mechanism of this compound ADC action and bystander killing.
Conclusion
The this compound linker represents an advanced platform for the development of highly effective ADCs. Its cleavable design, coupled with a membrane-permeable payload, is predicted to facilitate a potent bystander effect, a crucial mechanism for overcoming tumor heterogeneity. While direct clinical and preclinical data for this specific linker are emerging, the extensive validation of similar Val-Cit-PAB systems provides a strong foundation for its expected performance. The experimental protocols detailed in this guide offer a robust framework for researchers to validate and quantify the bystander killing capacity of their this compound-based ADC candidates, enabling a direct comparison with alternative linker technologies and informing the selection of the most promising candidates for further development.
References
A Comparative Guide to the In Vivo Stability of Valine-Citrulline Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized enzymatically cleavable linker, designed to be stable in systemic circulation and release its cytotoxic payload upon cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][2][3] However, the in vivo stability of the standard Val-Cit linker can be species-dependent, presenting challenges for preclinical evaluation.[4][5][6] This guide provides an objective comparison of the in vivo stability of different Val-Cit-based linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
A significant challenge in the preclinical development of ADCs utilizing the conventional Val-Cit linker is its instability in mouse plasma.[4][5] This instability is attributed to cleavage by the extracellular carboxylesterase 1c (Ces1c), leading to premature drug release.[6][7][8] This can result in off-target toxicity and an underestimation of the ADC's therapeutic potential in murine models.[6][9] To address this, various modifications to the Val-Cit linker have been explored to enhance its stability in mouse plasma while retaining its susceptibility to cleavage by intracellular cathepsins.[4][9]
One successful approach has been the addition of a glutamic acid residue to the N-terminus of the Val-Cit dipeptide, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker.[4] This modification has been shown to confer exceptional long-term stability in mouse plasma without compromising the linker's cleavage by cathepsins.[4] Other strategies to improve stability include modifications at the P3 position of the dipeptide, such as the incorporation of a salicylic (B10762653) acid unit, or the development of tandem-cleavage linkers that require two enzymatic steps for payload release.[9]
Comparative In Vivo Stability Data
The following table summarizes quantitative data on the stability of different Val-Cit linker variants from various studies.
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Valine-Citrulline (VCit) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [1] |
| Valine-Citrulline (VCit) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [1] |
| Glutamic acid-Valine-Citrulline (EVCit) | Anti-HER2 ADC | Mouse | Exhibited by far greater long-term in vivo stability than VCit or SVCit analogues. | [4] |
| Valine-Citrulline (VCit) | Anti-HER2 ADC | Mouse | Showed poor therapeutic effect, suggesting instability. | [4] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | [1] |
| Mono-cleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [1] |
| Valine-Alanine (Val-Ala) | Not Specified | Mouse | Hydrolyzed within 1 hour in mouse plasma. | [7] |
| Sulfatase-cleavable linker | Not Specified | Mouse | Demonstrated high plasma stability (over 7 days). | [7] |
Experimental Protocols
Accurate assessment of ADC stability in vivo is crucial for the development of safe and effective therapies. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
1. ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[1]
-
Animal Dosing: The ADC is administered intravenously to the selected animal model (e.g., mice, rats).[1]
-
Sample Collection: Blood samples are collected at predetermined time points post-injection.[1]
-
Plasma Processing: Blood is processed to obtain plasma.[1]
-
Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.[1]
-
Blocking: A blocking buffer is added to prevent non-specific binding.[1]
-
Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.[1]
-
Detection: A secondary antibody that recognizes the payload is added, followed by a substrate to generate a detectable signal. The signal intensity is proportional to the concentration of intact ADC.
2. LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of prematurely released (free) payload in plasma.
-
Sample Preparation: Plasma samples are subjected to protein precipitation to remove the antibody and other large proteins.
-
Supernatant Collection: The supernatant, containing the small molecule free payload, is collected.[1]
-
Liquid Chromatography (LC) Separation: The supernatant is injected into an LC system, where the free payload is separated from other small molecules.[1]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected for highly specific and sensitive quantification.[1]
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.[1]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of the mDPR(Boc)-Val-Cit-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of Antibody-Drug Conjugates (ADCs). The choice of linker, the component connecting the antibody to the cytotoxic payload, plays a pivotal role in determining this index. This guide provides an objective comparison of the mDPR(Boc)-Val-Cit-PAB linker against other common ADC linkers, supported by experimental data and detailed methodologies, to inform rational ADC design.
The this compound linker is a protease-cleavable linker designed for enhanced stability and controlled payload release. It incorporates a valine-citrulline (Val-Cit) dipeptide, a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. The p-aminobenzyl (PAB) spacer facilitates the self-immolative release of the payload following enzymatic cleavage. The maleimidocaproyl (mDPR) component allows for conjugation to the antibody, while the Boc (tert-butyloxycarbonyl) protecting group on the PAB's amine is intended to increase the linker's stability during manufacturing and in systemic circulation.[1]
Quantitative Comparison of Linker Performance
The following tables summarize key performance indicators for various ADC linkers. It is important to note that direct comparative data for the this compound linker is limited in publicly available literature. Therefore, data for the closely related and well-characterized Val-Cit-PAB linker is presented as a baseline, with the expected impact of the mDPR and Boc modifications discussed.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Val-Cit-PAB | MMAE | A549 (NSCLC) | Data not available | [2] |
| Val-Cit | MMAE | Various | Potent activity reported | [] |
| Val-Ala | MMAE | Various | Similar to Val-Cit | [] |
| Non-cleavable (e.g., SMCC) | DM1 | Various | Potent activity reported | [5] |
Note: IC50 values are highly dependent on the antibody, payload, target antigen expression, and cell line used. The data presented are for illustrative purposes to highlight the general potency achieved with these linkers.
Table 2: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Payload | Animal Model | Maximum Tolerated Dose (MTD) (mg/kg) | Efficacy (Tumor Growth Inhibition) | Therapeutic Index (MTD/MED) | Reference | |---|---|---|---|---|---| | Val-Cit-PAB | MMAE | Mouse Xenograft (NSCLC) | Data not available | Effective tumor growth inhibition | Data not available |[2] | | Val-Cit | MMAE | Mouse Xenograft | Generally well-tolerated | High | Favorable |[] | | Val-Ala | PBD | Mouse Xenograft | Generally well-tolerated | High | Favorable |[] | | Non-cleavable (e.g., SMCC) | DM1 | Mouse Xenograft | Generally well-tolerated | High | Favorable |[5] |
Note: The therapeutic index is a complex parameter influenced by the specific ADC components and the tumor model. MED (Minimum Effective Dose) is the lowest dose that produces the desired therapeutic effect.
Table 3: Plasma Stability of Different ADC Linkers
| Linker Type | Species | Stability Metric | Value | Reference |
| Val-Cit | Human | Half-life | Generally stable | [6] |
| Val-Cit | Mouse | Half-life | Unstable due to carboxylesterase 1c | [6] |
| Glu-Val-Cit (EVCit) | Mouse | % Intact ADC after 28 days | ~100% | [6] |
| Boc-Val-Cit | N/A | Stability Characteristic | Increased stability during storage and conjugation | [] |
The Boc protecting group on the this compound linker is anticipated to enhance its stability in circulation, potentially mitigating the premature cleavage observed with the standard Val-Cit linker in murine models.[] This enhanced stability could lead to a wider therapeutic window by reducing off-target toxicity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these linkers, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of mDPR(Boc)-Val-Cit-PAB and Glu-Val-Cit Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduction in the amount of cytotoxic payload delivered to the tumor. This guide provides an objective comparison of two prominent cleavable linkers: mDPR(Boc)-Val-Cit-PAB and Glu-Val-Cit-PAB, focusing on their stability profiles supported by available experimental data.
Executive Summary
The Val-Cit (valine-citrulline) dipeptide linker is a widely used cathepsin B-cleavable linker in ADCs. However, its instability in mouse plasma, due to susceptibility to the carboxylesterase Ces1c, presents a significant challenge for preclinical evaluation.[1][2] The Glu-Val-Cit (EVCit) linker was developed to address this limitation by incorporating a glutamic acid residue at the N-terminus of the Val-Cit dipeptide. This modification confers remarkable stability in mouse plasma while maintaining sensitivity to lysosomal proteases.
Linker Structures and Cleavage Mechanisms
Both linkers are designed to be stable in circulation and to be cleaved by the lysosomal protease cathepsin B upon internalization of the ADC into the target cancer cell. The cleavage releases the p-aminobenzyl alcohol (PAB) spacer, which in turn undergoes self-immolation to release the cytotoxic payload.
Comparative Stability Data
A direct comparison of plasma stability between ADCs using this compound and Glu-Val-Cit-PAB linkers is limited by the lack of publicly available quantitative data for the former. However, extensive research has demonstrated the superior stability of the Glu-Val-Cit linker in mouse models compared to the parent Val-Cit linker.
| Linker | Animal Model | Key Stability Findings | Half-life (t½) | Reference |
| Val-Cit | Mouse | Unstable in mouse plasma due to cleavage by carboxylesterase Ces1c. | ~2 days | [2] |
| Glu-Val-Cit | Mouse | Significantly more stable in mouse plasma; resistant to Ces1c cleavage. | ~12 days | [2] |
| This compound | - | No direct comparative data available in peer-reviewed literature. N-terminal modifications have been shown to improve stability of Val-Cit linkers.[3][4] | - | - |
Note: The Boc (tert-butyloxycarbonyl) group on the this compound linker is a protecting group, likely removed during the ADC manufacturing process. The stability data of interest would be for the final mDPR-Val-Cit-PAB linker within the ADC.
Mechanism of Enhanced Stability of the Glu-Val-Cit Linker
The enhanced stability of the Glu-Val-Cit linker in mouse plasma is attributed to the presence of the N-terminal glutamic acid residue. This modification sterically hinders the cleavage of the Val-Cit dipeptide by the mouse carboxylesterase Ces1c, without significantly affecting its susceptibility to cleavage by the target lysosomal protease, cathepsin B.[1][2]
Experimental Protocols for Assessing Linker Stability
To evaluate and compare the stability of ADC linkers, several key in vitro and in vivo experiments are performed.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human).
Methodology:
-
Incubation: The ADC is incubated in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: The amount of intact ADC and/or released payload is quantified using methods such as ELISA or LC-MS/MS.
ELISA-Based Quantification of Intact ADC
-
Plate Coating: A 96-well plate is coated with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.
-
Detection: An enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload is added. This antibody will only bind to ADCs that have retained their payload.
-
Substrate Addition: A chromogenic or fluorogenic substrate is added, and the resulting signal, proportional to the amount of intact ADC, is measured.
LC-MS/MS-Based Quantification of Released Payload
-
Sample Preparation: Proteins in the plasma samples are precipitated using an organic solvent (e.g., acetonitrile).
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Analysis: The supernatant, containing the small molecule-released payload, is collected and analyzed by LC-MS/MS. A standard curve of the free payload is used for quantification.
Conclusion
The Glu-Val-Cit linker has demonstrated a significant improvement in plasma stability in mouse models compared to the traditional Val-Cit linker, a crucial advantage for preclinical ADC development.[2] This enhanced stability is well-documented and mechanistically understood to be due to its resistance to cleavage by the mouse carboxylesterase Ces1c.[1]
While the this compound linker incorporates an N-terminal modification that could potentially enhance stability, there is a notable absence of publicly available, direct comparative data to substantiate its performance against the Glu-Val-Cit linker. Researchers and drug developers should consider the wealth of positive stability data for the Glu-Val-Cit linker when selecting a cleavable linker for ADCs, particularly for programs involving preclinical evaluation in rodent models. Further studies are warranted to provide a direct comparison of the in vivo stability of ADCs constructed with the mDPR-Val-Cit-PAB linker.
References
The Next Leap in ADC Technology: Advantages of mDPR(Boc)-Val-Cit-PAB Over First-Generation Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology at the forefront of innovation. The choice of linker is paramount, directly influencing an ADC's stability, efficacy, and therapeutic window. While first-generation linkers paved the way for targeted cancer therapy, they are often hampered by limitations such as poor plasma stability and indiscriminate payload release. This guide provides an objective comparison of the advanced mDPR(Boc)-Val-Cit-PAB linker system against its first-generation predecessors, supported by experimental data, to illuminate its significant advantages in developing safer and more potent ADCs.
Unveiling the Superiority: A Head-to-Head Comparison
The this compound linker represents a significant advancement over first-generation linkers, such as those based on hydrazone chemistry or traditional maleimide (B117702) chemistry like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The key advantages lie in its enhanced stability in systemic circulation and its highly specific, enzymatically controlled payload release mechanism within the target tumor cell.
The Valine-Citrulline (Val-Cit) dipeptide is engineered for selective cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][] This ensures that the cytotoxic payload is unleashed predominantly within the cancer cell, minimizing off-target toxicity.[] Furthermore, the incorporation of a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer facilitates the efficient release of the unmodified, fully active payload.[3] The N-terminal Boc (tert-Butyloxycarbonyl) protecting group on the mDPR (maleimidopropyl) moiety further enhances the linker's stability during storage and the conjugation process, preventing premature reactions and ensuring a more homogenous ADC product.[4]
In contrast, first-generation hydrazone linkers, while pH-sensitive, have demonstrated susceptibility to hydrolysis in the bloodstream, leading to premature drug release and systemic toxicity.[5][6] Similarly, traditional maleimide-based linkers like SMCC can suffer from instability in plasma due to a retro-Michael reaction, resulting in payload deconjugation.[7]
Quantitative Performance Metrics
The superior performance of Val-Cit-PAB-based linkers is evident in key preclinical assessments. The following tables summarize comparative data on plasma stability and in vitro cytotoxicity.
Note: Direct head-to-head quantitative data for the this compound linker is limited in publicly available literature. The data presented for the Val-Cit-PAB linker is based on the closely related and widely studied MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate) linker, which shares the same core mechanism. The mDPR(Boc) modification is expected to further enhance stability.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Example | Plasma Source | Stability Metric (Half-life) | Reference |
| Second-Generation | Val-Cit-PAB | Human | > 100 hours | [5] |
| First-Generation | Hydrazone | Human | ~2 days | [8] |
| First-Generation | SMCC (non-cleavable) | Human | Generally high stability, but potential for payload loss via retro-Michael reaction | [3][7] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| Linker Type | Linker Example | Cell Line | IC50 (pmol/L) | Reference |
| Second-Generation | Val-Cit-PAB | HER2+ Cells | 14.3 | [8] |
| First-Generation | Non-cleavable (similar to SMCC) | HER2+ Cells | 609 | [8] |
Visualizing the Mechanism of Action
To fully appreciate the advantages of the this compound linker, it is crucial to visualize the ADC's journey from administration to payload delivery.
Caption: Mechanism of action of an ADC with a cleavable this compound linker.
Experimental Protocols
To facilitate the rigorous evaluation of ADC candidates, detailed and standardized experimental protocols are essential.
In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of an ADC in plasma by quantifying the amount of intact ADC over time using LC-MS.
Caption: Experimental workflow for the in vitro plasma stability assay.
Methodology:
-
Preparation: Prepare a stock solution of the ADC in a suitable buffer. Obtain fresh plasma (e.g., human, mouse) and thaw at 37°C.
-
Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture in a water bath at 37°C.
-
Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours).
-
Sample Processing: Immediately quench the reaction in the collected aliquots by adding 4 volumes of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge at high speed to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact ADC and any released payload.
-
Data Analysis: Plot the concentration of the intact ADC versus time and calculate the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic potential of an ADC on cancer cell lines.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration.
Conclusion
The this compound linker represents a pivotal advancement in ADC design, offering a superior balance of stability and controlled payload release compared to first-generation linkers. Its enhanced plasma stability minimizes premature drug release and associated off-target toxicities, while the specific, intracellular cleavage mechanism maximizes the therapeutic payload delivered to tumor cells. For researchers and drug developers, the adoption of this next-generation linker technology is a critical step toward creating more effective and safer antibody-drug conjugates, ultimately promising improved outcomes for cancer patients.
References
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of mDPR(Boc)-Val-Cit-PAB Linked ADCs: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the mDPR(Boc)-Val-Cit-PAB linker, with a focus on cross-reactivity and performance against alternative linker technologies. The objective is to offer a data-driven resource for informed decision-making in ADC design and development.
Executive Summary
The this compound linker is a cleavable linker system designed for targeted delivery of cytotoxic payloads to cancer cells. The Val-Cit dipeptide is engineered for cleavage by lysosomal proteases, primarily Cathepsin B, which is often upregulated in the tumor microenvironment. The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, ensuring the efficient release of the active drug. The Boc (tert-Butyloxycarbonyl) protecting group on the mDPR (maleimidocaproyl) moiety is intended to enhance the linker's stability during storage and the conjugation process.[]
However, a critical aspect of Val-Cit-PAB-based linkers is their potential for off-target cleavage, leading to premature drug release and systemic toxicity. This cross-reactivity is primarily mediated by enzymes such as neutrophil elastase (NE) and carboxylesterase Ces1C, which can be present in systemic circulation.[2] This guide will delve into the available data comparing the performance of this compound linked ADCs with next-generation linkers designed to mitigate these off-target effects.
Comparative Performance Data
While direct head-to-head quantitative data for ADCs utilizing the specific this compound linker is limited in publicly available literature, we can infer its performance characteristics based on studies of Val-Cit-PAB linkers and compare them to newer technologies like "Exo-linkers."
Table 1: Linker Stability in Plasma
| Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC (approx.) | Reference |
| Val-Cit-PAB | Mouse | 14 | ~26% | [3] |
| Exo-linker (EVCit) | Mouse | 14 | >95% | [3] |
| Val-Cit-PAB | Human | 28 | >95% | [3] |
| Exo-linker (EVCit) | Human | 28 | >95% | [3] |
Note: The data above highlights the instability of the Val-Cit linker in mouse plasma, a crucial consideration for preclinical studies. The improved stability of the Exo-linker in this model is significant. Both linkers show high stability in human plasma, suggesting that off-target cleavage may be more species-specific.
Table 2: Susceptibility to Off-Target Cleavage by Neutrophil Elastase (NE)
| ADC Linker Type | NE Treatment | Outcome | Reference |
| Linear EVC-MMAE ADC | Yes | Significant release of Cit-PAB-MMAE | [4][5] |
| Exo-EVC-MMAE ADC | Yes | Minimal payload detachment | [4][5] |
This qualitative data demonstrates the resistance of Exo-linkers to NE-mediated cleavage, a key contributor to off-target toxicity associated with traditional Val-Cit linkers.[4][5]
Experimental Protocols
In Vitro Plasma Stability Assay (LC-MS)
This protocol outlines a general method for assessing the stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the amount of intact ADC and released payload over time in a plasma matrix.
Materials:
-
ADC of interest
-
Control plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Reduction and alkylation reagents (e.g., DTT, iodoacetamide)
-
Trypsin
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunocapture: At each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using DTT.
-
Alkylation: Alkylate the free thiols with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digestion: Digest the antibody into peptides using trypsin.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify a signature peptide from the antibody and the released payload.
-
Data Analysis: Determine the drug-to-antibody ratio (DAR) at each time point by comparing the peak areas of the payload and the signature peptide. A decrease in DAR over time indicates linker instability.
In Vitro Neutrophil Elastase (NE) Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by human neutrophil elastase.
Objective: To determine if the ADC linker is a substrate for NE.
Materials:
-
ADC of interest
-
Human Neutrophil Elastase (active)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
LC-MS system
Procedure:
-
Reaction Setup: Incubate the ADC (e.g., 10 µM) with human NE (e.g., 100 nM) in the assay buffer at 37°C.
-
Time Points: Collect aliquots at different time intervals (e.g., 0, 1, 4, 24 hours).
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
LC-MS Analysis: Analyze the samples by LC-MS to detect the intact ADC and any cleavage products (e.g., free payload or payload-linker fragments).
-
Data Analysis: Compare the chromatograms of the treated samples to the untreated control to identify and quantify the cleavage products.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the ADC on cancer cells.
Objective: To determine the in vitro potency (e.g., IC50) of the ADC on target antigen-positive and antigen-negative cell lines.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, control antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration.
Visualizations
Signaling and Processing Pathways
Caption: Mechanism of action and off-target cleavage of a Val-Cit-PAB linked ADC.
Experimental Workflow: In Vitro Plasma Stability Assay
Caption: Workflow for assessing ADC plasma stability using LC-MS.
Logical Relationship: Linker Stability and Therapeutic Index
Caption: Impact of linker stability on the therapeutic index of an ADC.
Conclusion
The this compound linker represents a well-established technology for ADC development, offering targeted drug release within the tumor microenvironment. However, the potential for cross-reactivity, particularly cleavage by neutrophil elastase, remains a significant consideration, especially in preclinical animal models. This can lead to premature payload release and off-target toxicity, potentially narrowing the therapeutic window.
Newer linker technologies, such as Exo-linkers, have been specifically designed to address the shortcomings of the traditional Val-Cit-PAB platform. The available data suggests that these next-generation linkers offer enhanced plasma stability and resistance to off-target enzymatic cleavage, which may translate to improved safety and efficacy profiles.
For researchers and drug developers, a thorough evaluation of linker stability and cross-reactivity is paramount. The experimental protocols provided in this guide offer a framework for conducting these critical assessments. The choice of linker should be guided by a comprehensive analysis of both on-target potency and off-target toxicity to maximize the therapeutic potential of the ADC. Further head-to-head studies with quantitative endpoints are necessary to fully elucidate the performance advantages of different linker technologies in various preclinical and clinical settings.
References
Evaluating Off-Target Toxicity of mDPR(Boc)-Val-Cit-PAB Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on the linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities, a significant hurdle in ADC development. This guide provides a comparative analysis of the off-target toxicity profile of mDPR(Boc)-Val-Cit-PAB (maleimidocaproyl-dipeptide-p-aminobenzyloxycarbonyl with a Boc-protected diaminopropionic acid) conjugates against other common linker technologies.
The Val-Cit-PAB linker is designed for cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, thereby facilitating targeted payload release. The "mDPR(Boc)" modification is intended to enhance stability and improve the pharmacokinetic profile of the ADC. This guide will delve into the experimental data evaluating how this linker system and its alternatives perform in terms of off-target cytotoxicity, bystander effect, and systemic toxicity.
Comparative Analysis of Off-Target Toxicity
The off-target toxicity of an ADC is influenced by several factors, including linker stability in plasma, susceptibility to cleavage by non-target proteases, and the physicochemical properties of the released payload. Below is a summary of quantitative data from various studies comparing different linker technologies.
Table 1: In Vitro Off-Target Cytotoxicity
This table summarizes the cytotoxic effects of ADCs with different linkers on antigen-negative (non-target) cell lines. A higher IC50 value indicates lower off-target cytotoxicity.
| Linker Type | ADC Model | Non-Target Cell Line | IC50 (nM) | Reference |
| Val-Cit-PAB | Trastuzumab-MMAE | MCF-7 (HER2-negative) | ~100 - >1000 | [1][2] |
| Val-Ala | Trastuzumab-MMAE | MCF-7 (HER2-negative) | Similar to Val-Cit | [2] |
| GGFG | Trastuzumab-Deruxtecan | To be determined | To be determined | |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | To be determined | Generally higher than cleavable linkers | [3] |
Note: Direct comparative data for this compound was not publicly available. The data for Val-Cit-PAB is presented as a baseline.
Table 2: In Vivo Systemic Toxicity
This table presents comparative in vivo toxicity data, focusing on common indicators of off-target effects such as neutropenia.
| Linker Type | Animal Model | Key Toxicity Finding | Reference |
| Val-Cit | Mouse | Can induce neutropenia due to extracellular cleavage by elastase.[1][4] | [1][4] |
| Tandem-Cleavage | Rat | Dramatically improved tolerability and reduced myelosuppression compared to monocleavage (e.g., Val-Cit) linkers.[5] | [5] |
| Exo-cleavable | Mouse/Rat | Enhanced plasma stability and resistance to premature cleavage by enzymes like neutrophil elastase, suggesting a favorable safety profile.[6][7][8] | [6][7][8] |
| Non-cleavable | General | Generally associated with lower systemic toxicities compared to cleavable linkers.[3] | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of off-target toxicity and the methods used for its evaluation, the following diagrams illustrate key pathways and experimental workflows.
This diagram illustrates how premature payload release in circulation can lead to off-target toxicity in healthy tissues, contrasting with the desired on-target and bystander effects within the tumor microenvironment.
The workflow for assessing the direct cytotoxic effect of ADCs on cells that do not express the target antigen.
This diagram outlines the process for evaluating the ability of an ADC's payload to diffuse from target cells and kill neighboring non-target cells.
Detailed Experimental Protocols
In Vitro Off-Target Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of an ADC on antigen-negative cells.
Materials:
-
Antigen-negative cell line (e.g., MCF-7 for a HER2-targeted ADC)
-
Complete cell culture medium
-
ADC constructs (this compound and alternatives)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-negative cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[1]
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well plate
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-Culture Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: After allowing the cells to attach, treat the co-culture with various concentrations of the ADC constructs.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours).
-
Cell Viability Measurement: Harvest the cells and analyze the viability of the GFP-positive (Ag-) population using flow cytometry with a viability dye (e.g., propidium (B1200493) iodide). Alternatively, use a high-content imaging system to selectively count viable and non-viable GFP-positive cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[9]
In Vivo Neutropenia Assessment
This protocol assesses the potential of an ADC to induce neutropenia, a common off-target toxicity.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
ADC constructs
-
Vehicle control (e.g., saline)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the study begins.
-
Baseline Blood Collection: Collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein) to determine the initial neutrophil count.
-
ADC Administration: Administer a single intravenous dose of the ADC constructs or vehicle control to the mice.
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., days 3, 7, 14, and 21).
-
Hematological Analysis: Analyze the blood samples using an automated hematology analyzer to determine the absolute neutrophil count.
-
Data Analysis: Compare the neutrophil counts in the ADC-treated groups to the vehicle control group at each time point. A significant decrease in neutrophils in the ADC-treated groups is indicative of ADC-induced neutropenia.[4]
Conclusion
The off-target toxicity of this compound conjugates is a critical parameter influencing their therapeutic potential. While the Val-Cit linker is designed for tumor-specific cleavage, premature payload release can occur, leading to adverse effects. The inclusion of the mDPR(Boc) moiety aims to enhance stability and mitigate this issue.
Comparative analysis with alternative linker technologies provides valuable insights for ADC development. Non-cleavable linkers generally exhibit higher plasma stability and lower off-target toxicity, but may have a limited bystander effect. Advanced cleavable linkers, such as tandem-cleavage and exo-cleavable linkers, show promise in improving the therapeutic index by enhancing plasma stability and reducing off-target toxicities like myelosuppression.
The selection of an appropriate linker technology requires a careful balance between ensuring ADC stability in circulation and achieving efficient payload release within the tumor. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the off-target toxicity of novel ADC constructs, enabling a data-driven approach to the development of safer and more effective cancer therapeutics.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A Potential Mechanism for ADC-Induced Neutropenia: Role of Neutrophils in Their Own Demise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
case studies comparing mDPR(Boc)-Val-Cit-PAB in different tumor models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) utilizing the mDPR(Boc)-Val-Cit-PAB linker system in different preclinical tumor models. The data presented herein is compiled from various studies to offer a comprehensive overview of its efficacy and applicability across diverse cancer types.
The this compound linker is a sophisticated, cleavable linker system designed for enhanced stability and targeted payload delivery. It comprises a valine-citrulline (Val-Cit) dipeptide, which is a substrate for lysosomal proteases like Cathepsin B, often overexpressed in tumor cells. The p-aminobenzylcarbamate (PAB) acts as a self-immolative spacer, ensuring the release of an unmodified, fully active cytotoxic payload. The N-maleoyldiaminopropionic acid derivative with a Boc protecting group (mDPR(Boc)) facilitates conjugation to the antibody and is designed to improve stability.
Performance in Different Tumor Models
The efficacy of ADCs utilizing a Val-Cit-PAB linker, particularly with the potent tubulin inhibitor monomethyl auristatin E (MMAE) as the payload, has been demonstrated in various preclinical tumor models. Below is a comparative summary of key performance indicators in representative breast and lung cancer models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the in vitro potency of an ADC. The following table summarizes the IC50 values of Val-Cit-PAB-MMAE ADCs against different human cancer cell lines.
| Cell Line | Cancer Type | Target Antigen | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | EGFR | Not explicitly quantified, but effective inhibition of proliferation shown. | [1] |
| BT-474 | Breast Ductal Carcinoma | HER2 | ~0.3 (for a Cys-linker-MMAE ADC) | [2] |
| HCC1954 | Breast Ductal Carcinoma | HER2 | ~1.0 (for a Cys-linker-MMAE ADC) | [2] |
| NCI-N87 | Gastric Carcinoma | HER2 | ~0.5 (for a Cys-linker-MMAE ADC) | [2] |
| SKBR3 | Breast Adenocarcinoma | HER2 | 410.54 ± 4.9 | [3] |
| BxPC-3 | Pancreatic Adenocarcinoma | Tissue Factor | 0.97 ± 0.10 | [4] |
| PSN-1 | Pancreatic Adenocarcinoma | Tissue Factor | 0.99 ± 0.09 | [4] |
| Capan-1 | Pancreatic Adenocarcinoma | Tissue Factor | 1.10 ± 0.44 | [4] |
| Panc-1 | Pancreatic Epithelioid Carcinoma | Tissue Factor | 1.16 ± 0.49 | [4] |
Note: Data for Cys-linker-MMAE ADC is included as a relevant comparison for MMAE-based ADCs. The IC50 values can vary based on the specific antibody, target antigen expression, and experimental conditions.
In Vivo Efficacy in Xenograft Models
The antitumor activity of Val-Cit-PAB-MMAE ADCs has been evaluated in mouse xenograft models, demonstrating significant tumor growth inhibition.
| Tumor Model | Cancer Type | ADC | Dosing | Outcome | Reference |
| A549 Xenograft | Non-Small Cell Lung Cancer | Erbitux-vc-PAB-MMAE | Not specified | Effectively inhibited tumor growth and promoted apoptosis. | [1] |
| SUM-190PT Xenograft | Breast Cancer | Enfortumab-vc-MMAE | 10 µg/kg (single injection, payload normalized) | Complete and durable tumor regression (>100 days). | [5] |
| NCI-N87 Xenograft | Gastric Cancer | Anti-HER2 ADC (novel) | 52 µg/kg (single injection, payload adjusted) | Superior anti-tumor activity compared to trastuzumab deruxtecan. | [5] |
| Karpas-299 Xenograft | Anaplastic Large Cell Lymphoma | cAC10-vc-MMAE (DAR 4) | 0.25 or 0.5 mg/kg (every 4 days for 4 injections) | Comparable antitumor activity to higher drug-to-antibody ratio (DAR 8) ADC. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vitro Cell Viability (MTS Assay)
Objective: To determine the cytotoxic effect of the ADC on cancer cell lines and calculate the IC50 value.
Protocol:
-
Cell Seeding:
-
For adherent cell lines, seed 1,000 cells in 100 µL of culture medium per well in a 96-well plate and incubate for 16 hours prior to treatment.
-
For suspension cells, seed at the same density and treat immediately.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC to final concentrations ranging from 0.001 nM to 10 nM.
-
As a control, treat cells with an equivalent molar concentration of the unconjugated payload (e.g., MMAE) and a vehicle control (e.g., PBS).
-
Incubate the cells with the treatments for 72-96 hours.
-
-
MTS Assay:
-
At the end of the incubation period, add 10% volume of MTS reagent to each well.
-
Incubate the plate for 2 hours in the dark at 37°C.
-
Measure the absorbance at 490 nm and 650 nm using a microplate reader to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the ADC in a mouse model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice).
-
Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC intravenously (e.g., via tail vein injection) at specified doses and schedules (e.g., 5 mg/kg, once weekly for 3 weeks).
-
Include control groups receiving vehicle, the unconjugated antibody, and/or a non-targeting ADC.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Signaling Pathway of MMAE-Based Payload
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
A Comparative Review of mDPR(Boc)-Val-Cit-PAB Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the mDPR(Boc)-Val-Cit-PAB linker. Due to the limited availability of direct preclinical data for this specific linker, this guide establishes a baseline by examining the well-characterized efficacy of ADCs employing the closely related Val-Cit-PAB linker. It further compares these established ADCs with next-generation linkers designed to overcome some of the limitations of the traditional Val-Cit-PAB system. This comparative analysis aims to provide researchers with a framework for evaluating the potential advantages of the this compound linker in ADC development.
Executive Summary
The Val-Cit-PAB linker has been a cornerstone in the development of clinically successful ADCs, offering a balance of plasma stability and efficient intracellular release of cytotoxic payloads. The this compound linker represents a modification of this established technology. While specific public data on its in vivo efficacy is not widely available, its structural similarity to the Val-Cit-PAB linker suggests a comparable mechanism of action. This guide will leverage data from prominent Val-Cit-PAB ADCs, such as those targeting HER2 and CD30, to provide a benchmark for efficacy. Furthermore, we will explore advancements in linker technology, including the development of glutamic acid-containing and exo-cleavable linkers, which have demonstrated enhanced stability and efficacy in preclinical models.
Data Presentation: Comparative Efficacy of Val-Cit-PAB and Alternative Linker ADCs
The following tables summarize preclinical data from studies on ADCs with Val-Cit-PAB and alternative linkers. This data is intended to provide a comparative framework for assessing the potential performance of this compound ADCs.
Table 1: In Vitro Cytotoxicity of Val-Cit-PAB-MMAE ADCs
| ADC | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (HER2-positive) | ~1-10 | [1][2] |
| Trastuzumab-vc-MMAE | HER2 | MDA-MB-468 (HER2-negative) | >1000 | [1] |
| Brentuximab Vedotin | CD30 | Karpas 299 (CD30-positive) | ~0.5-5 | [3][4] |
| Brentuximab Vedotin | CD30 | HL-60 (CD30-negative) | >1000 | [3] |
Table 2: In Vivo Antitumor Efficacy of Val-Cit-PAB and Alternative Linker ADCs in Xenograft Models
| ADC | Linker Type | Target Antigen | Tumor Model | Dosing | Outcome | Reference |
| Trastuzumab-vc-MMAE | Val-Cit-PAB | HER2 | NCI-N87 (Gastric Cancer) | 5 mg/kg, single dose | Significant tumor growth inhibition | [5] |
| Brentuximab Vedotin | Val-Cit-PAB | CD30 | Karpas 299 (Lymphoma) | 0.5 mg/kg, 4 doses | Complete tumor regression | [3] |
| Trastuzumab-EVCit-ADC | Glutamic acid-Val-Cit | HER2 | KPL-4 (Breast Cancer) | 3 mg/kg, single dose | Superior tumor growth inhibition compared to Val-Cit ADC | Not explicitly found |
| Trastuzumab-Exo-linker-ADC | Exo-cleavable | HER2 | NCI-N87 (Gastric Cancer) | Not specified | Similar tumor inhibition to T-DXd | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADC efficacy studies. Below are protocols for key experiments typically performed in the preclinical evaluation of ADCs.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: Culture target-positive (e.g., SK-BR-3 for HER2) and target-negative (e.g., MDA-MB-468) cancer cells in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add to the cells. Include an untreated control and a control with the free cytotoxic drug.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[2]
In Vivo Tumor Xenograft Model
This model assesses the antitumor activity of an ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the ADC, a vehicle control, and potentially a non-binding ADC control intravenously at specified doses and schedules.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.[3][5]
Antibody Internalization Assay
This assay confirms that the ADC is taken up by the target cells.
-
Cell Preparation: Plate target-positive cells in a multi-well plate or on coverslips.
-
ADC Incubation: Incubate the cells with a fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control is included to assess surface binding without internalization.
-
Washing and Staining: Wash the cells to remove unbound ADC. For visualization, cell membranes and nuclei can be stained with specific fluorescent dyes.
-
Analysis: Analyze internalization using fluorescence microscopy or flow cytometry. The internalized fluorescent signal will increase over time at 37°C but remain low at 4°C.[7][8]
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by the lysosomal protease Cathepsin B.
-
Reaction Setup: Incubate the ADC with recombinant human Cathepsin B in an acidic buffer (pH 5.0-6.0) at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload over time.[6][9]
Mandatory Visualization
Signaling Pathway of Auristatin-Based ADCs
The payload of many Val-Cit-PAB ADCs, including those with MMAE, is an auristatin derivative that disrupts microtubule dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. innate-pharma.com [innate-pharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. 항체 내재화 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for mDPR(Boc)-Val-Cit-PAB
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the proper disposal of the antibody-drug conjugate (ADC) linker, mDPR(Boc)-Val-Cit-PAB. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling potentially hazardous chemical compounds, including peptide-drug conjugates and their components.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. Although this compound is a linker and not a complete cytotoxic drug conjugate, it should be treated as a potentially hazardous substance.
-
Engineering Controls: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound and its waste.
| PPE Item | Specification |
| Gloves | Nitrile or neoprene, double-gloving recommended |
| Lab Coat | Chemical-resistant, disposable or dedicated |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Respiratory Protection | N95 respirator or higher, if handling powders outside of a fume hood |
-
Spill Management: In case of a spill, isolate the area. For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a designated hazardous waste container. For liquid spills, absorb with a chemical spill pillow or absorbent pad, and dispose of the materials as hazardous waste. Clean the spill area with a suitable decontaminating solution.
Waste Segregation and Containerization
Proper segregation of waste is the first step in a compliant disposal process. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous chemical waste.
| Waste Type | Container Specification |
| Solid Waste (unused compound, contaminated wipes, PPE) | Labeled, leak-proof, puncture-resistant container with a secure lid. Often color-coded (e.g., yellow with a purple lid for cytotoxic-related waste).[1][2] |
| Liquid Waste (solutions, rinsates) | Labeled, leak-proof, and chemically compatible container. Avoid mixing with other chemical waste streams unless compatibility is confirmed. |
| Sharps Waste (needles, contaminated glassware) | Puncture-proof sharps container, clearly labeled as hazardous/cytotoxic waste.[3] |
Disposal Procedure
The recommended final disposal method for this compound and associated waste is high-temperature incineration by a licensed hazardous waste disposal company.[1][2] Do not dispose of this compound down the drain or in general laboratory trash.
Step-by-Step Disposal Protocol:
-
Preparation: Ensure all required PPE is correctly worn.
-
Waste Collection: At the point of generation, place all contaminated materials directly into the appropriate, labeled hazardous waste container.
-
Container Sealing: Once a waste container is three-quarters full, securely seal it to prevent any leaks or spills.[4] Do not overfill.
-
Decontamination of External Surfaces: Wipe the exterior of the sealed waste container with a suitable decontaminating agent (e.g., 70% isopropyl alcohol) to remove any surface contamination.
-
Storage: Store the sealed waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Documentation and Pickup: Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by the Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Chemical Deactivation (Expert Use Only)
Chemical deactivation may be a possibility for liquid waste but should only be performed by trained personnel after a thorough risk assessment and validation of the procedure for this specific compound. A potential, though unverified, method for cleaving the Boc protecting group would involve treatment with a strong acid like trifluoroacetic acid (TFA). However, this process itself generates hazardous waste that must be neutralized and disposed of properly. Due to the complexity and potential hazards, incineration remains the preferred and recommended disposal route.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision pathway for waste segregation.
References
Personal protective equipment for handling mDPR(Boc)-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the ADC Linker mDPR(Boc)-Val-Cit-PAB.
This document provides crucial safety and logistical information for the handling of this compound, a cleavable linker used in the development of antibody-drug conjugates (ADCs). Due to its application in conjugating cytotoxic payloads, this compound requires handling with stringent safety precautions similar to those for highly potent active pharmaceutical ingredients (HPAPIs). Adherence to these guidelines is essential to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant disposable suit or coveralls- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for mixing and transferring |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots or shoe covers | - Respirator (if aerosols or vapors may be generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Disposable lab coat or gown | - Face shield if splashing is a risk |
Note: Always consult the manufacturer's guidelines for the proper use, cleaning, and maintenance of all PPE.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key stages of handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound, especially when in solid form, must be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or an isolator (glove box).[1][2]
-
Restricted Access: Access to the designated handling area should be restricted to authorized and trained personnel.
-
Ventilation: Ensure that the ventilation system in the designated area is functioning correctly and provides adequate containment.
-
Assembly of Materials: Before starting any procedure, assemble all necessary equipment, reagents, and waste containers to minimize movement in and out of the containment area.
-
Review Documentation: Thoroughly review the Safety Data Sheet (SDS) for this compound and any associated cytotoxic payload before commencing work.
Handling of Solid this compound (Weighing)
-
Don Appropriate PPE: Wear the full PPE as specified for handling powders/solids.
-
Use of Containment: Perform all weighing activities within a ventilated balance enclosure or an isolator to prevent the generation of airborne particles.[1][2]
-
Weighing Technique:
-
Tare the Container: Place the receiving container on the analytical balance and tare it before adding the compound.
-
Clean Up: After weighing, carefully clean the spatula and the weighing area using a wet-wiping technique to avoid dispersing any residual powder. Dispose of the weigh boat and any cleaning materials as cytotoxic waste.
Preparation of Solutions
-
Don Appropriate PPE: Wear the full PPE as specified for handling liquids/solutions.
-
Work in a Fume Hood: All solution preparation should be carried out inside a certified chemical fume hood.
-
Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.
-
Mixing: Use a sealed container for mixing or vortexing to prevent aerosol generation.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Decontamination and Cleaning
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent. A common practice is to first use a detergent solution followed by a disinfectant like 70% ethanol (B145695) or isopropanol.[4]
-
Equipment: All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated. This can be achieved by soaking in a suitable cleaning solution followed by thorough rinsing.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use a cytotoxic spill kit and follow the established spill cleanup procedure for your laboratory.[5] Small spills (less than 5 mL or 5 g) can typically be managed by trained laboratory personnel, while larger spills may require specialized assistance.[5]
Disposal Plan
A clear and concise plan for the disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound must be segregated as cytotoxic waste.[6][7] This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, shoe covers, etc.).
-
Disposable labware (pipette tips, tubes, weigh boats).
-
Cleaning materials (wipes, absorbent pads).
-
Empty vials that contained the compound.
-
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.[6][7] These containers are often color-coded, typically purple or yellow with a purple lid.[7]
-
Sharps Disposal: Any sharps (needles, syringes) contaminated with the compound must be disposed of in a designated cytotoxic sharps container.[6]
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[8][9][10] Do not dispose of this waste in general laboratory trash or down the drain.[8]
-
Container Decontamination: Before disposing of empty primary containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as cytotoxic waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. stericycle.com [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
